molecular formula C16H9ClF3N3O2S B12369686 SR-3-65

SR-3-65

Cat. No.: B12369686
M. Wt: 399.8 g/mol
InChI Key: PWRZBPHYCATJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-3-65 is a useful research compound. Its molecular formula is C16H9ClF3N3O2S and its molecular weight is 399.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H9ClF3N3O2S

Molecular Weight

399.8 g/mol

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide

InChI

InChI=1S/C16H9ClF3N3O2S/c17-13-8-22-15-12(13)5-10(16(18,19)20)6-14(15)23-26(24,25)11-3-1-2-9(4-11)7-21/h1-6,8,22-23H

InChI Key

PWRZBPHYCATJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC3=C2NC=C3Cl)C(F)(F)F)C#N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of YK-4-279: A Technical Guide to a Novel EWS-FLI1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent, primarily for Ewing sarcoma and other malignancies driven by aberrant E-twenty-six (ETS) family transcription factors. This technical guide delineates the core mechanism of action of YK-4-279, focusing on its molecular interactions, the resultant effects on cellular signaling pathways, and its preclinical efficacy. By directly targeting the oncogenic EWS-FLI1 fusion protein, YK-4-279 disrupts critical protein-protein interactions, leading to the inhibition of tumor growth and induction of apoptosis. This document provides a comprehensive overview of the available data, including quantitative metrics of its activity and detailed experimental methodologies, to support ongoing research and development efforts in this area.

Introduction

Ewing sarcoma, an aggressive bone and soft tissue cancer predominantly affecting children and young adults, is characterized by chromosomal translocations that generate oncogenic fusion proteins, most commonly EWS-FLI1.[1] This aberrant transcription factor is the primary driver of the disease, making it an ideal therapeutic target. However, transcription factors have been notoriously difficult to inhibit with small molecules. YK-4-279 represents a significant advancement in this field, demonstrating the ability to directly bind to EWS-FLI1 and modulate its function.[1][2] This guide will provide an in-depth examination of the mechanism through which YK-4-279 exerts its anti-tumor effects.

Molecular Mechanism of Action

The primary mechanism of action of YK-4-279 is the disruption of the protein-protein interaction between the EWS-FLI1 oncoprotein and RNA helicase A (RHA), also known as DHX9.[3][4] This interaction is crucial for the full oncogenic activity of EWS-FLI1.[5]

Direct Binding to EWS-FLI1

YK-4-279 was identified through a screening process for small molecules that could directly bind to the EWS-FLI1 protein.[4] Subsequent studies have confirmed this direct interaction, which is the initial and critical step in its mechanism of action.[1] The more potent S-enantiomer of YK-4-279 demonstrates enantiospecific binding to EWS-FLI1.[2][6]

Disruption of the EWS-FLI1/RHA Complex

Upon binding to EWS-FLI1, YK-4-279 allosterically inhibits its interaction with RHA.[2][4] The EWS-FLI1/RHA complex is essential for the transcriptional modulation of target genes that drive Ewing sarcoma.[1] By disrupting this complex, YK-4-279 effectively abrogates the oncogenic function of EWS-FLI1.[1][4] YK-4-279 also blocks the interaction between EWS-FLI1 and other proteins, such as DDX5, which is involved in altered mRNA splicing.[1]

The signaling pathway can be visualized as follows:

EWS_FLI1_Inhibition cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Oncoprotein Oncogenic_Complex EWS-FLI1/RHA Oncogenic Complex EWS_FLI1->Oncogenic_Complex RHA RNA Helicase A (RHA/DHX9) RHA->Oncogenic_Complex Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Activates Apoptosis Apoptosis Oncogenic_Complex->Apoptosis Inhibits Tumor_Growth Tumor Growth & Survival Target_Genes->Tumor_Growth YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to YK4279->Oncogenic_Complex Inhibits formation

Caption: Mechanism of YK-4-279 action in the nucleus.

Downstream Effects

The disruption of the EWS-FLI1/RHA interaction leads to several downstream consequences:

  • Altered Gene Transcription: YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to the downregulation of its target genes.[1] This includes genes involved in cell proliferation and survival such as Mest, Cpne7, c-Myc, Gata1, and Gata2.[1]

  • Induction of Apoptosis: By inhibiting the pro-survival signaling mediated by EWS-FLI1, YK-4-279 induces apoptosis in Ewing sarcoma cells.[2][7][8] This is evidenced by the cleavage of PARP and Caspase 3.[7][8]

  • Inhibition of Cell Growth and Proliferation: YK-4-279 demonstrates potent anti-proliferative effects in Ewing sarcoma cell lines and other cancers with ETS translocations.[1][3]

Quantitative Data Summary

The preclinical efficacy of YK-4-279 has been evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Cell Line Cancer Type IC50 (µM) Reference
TC32Ewing Sarcoma0.5 - 2[5]
TC71Ewing Sarcoma0.5 - 2[5]
A4573Ewing Sarcoma0.54[4]
SK-N-ASNeuroblastomaNot specified[7][8]
SH-SY5YNeuroblastomaNot specified[7][8]
NB-19NeuroblastomaNot specified[7][8]
NGPNeuroblastomaNot specified[7][8]
BRAF-mutant thyroid cancerThyroid Cancer0.800[9]
BRAF-wild-type thyroid cancerThyroid Cancer0.737[9]
TERT promoter mutant thyroid cancerThyroid Cancer0.717[9]
TERT promoter wild-type thyroid cancerThyroid Cancer0.861[9]

Table 1: In Vitro Cytotoxicity of YK-4-279 in various cancer cell lines.

Parameter Value Experimental System Reference
EWS-FLI1/RHA Binding Inhibition (KD)9.48 µM (for parent compound NSC635437)Surface Plasmon Resonance[5]
Maximal Killing Concentration1 - 3 µMEwing Sarcoma Cells (40-hour exposure)[2]
Clonogenic Replanting Efficiency Reduction< 0.01%Ewing Sarcoma Cells (3 µM for 72 hours)[2]
Elimination Half-life (t1/2)~30 minutesSD rats and BL6 mice (IV administration)[2]

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of YK-4-279.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of YK-4-279.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This assay is used to determine if YK-4-279 can disrupt the interaction between EWS-FLI1 and RHA within a cellular context.

CoIP_Workflow Cell_Culture 1. Culture Ewing Sarcoma cells (e.g., TC71) Treatment 2. Treat cells with YK-4-279 or vehicle control Cell_Culture->Treatment Lysis 3. Lyse cells and prepare nuclear protein extracts Treatment->Lysis Immunoprecipitation 4. Immunoprecipitate EWS-FLI1 using an anti-FLI1 antibody Lysis->Immunoprecipitation Washing 5. Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elute protein complexes from beads Washing->Elution Western_Blot 7. Analyze eluate by Western blot for RHA and FLI1 Elution->Western_Blot

Caption: Workflow for Co-Immunoprecipitation experiment.

Protocol:

  • Ewing sarcoma cells (e.g., TC71) are cultured to a suitable confluency.

  • Cells are treated with YK-4-279 at various concentrations (e.g., 1 or 3 µM) or a vehicle control for a specified duration (e.g., 14 hours).[5]

  • Cells are harvested, and nuclear protein lysates are prepared.

  • The lysates are incubated with an antibody specific to FLI1 to immunoprecipitate the EWS-FLI1 protein and any interacting partners.

  • The antibody-protein complexes are captured on protein A/G beads and washed to remove non-specifically bound proteins.

  • The bound proteins are eluted from the beads.

  • The eluate is resolved by SDS-PAGE and analyzed by Western blotting using antibodies against both FLI1 (as a loading control) and RHA to assess the amount of co-immunoprecipitated RHA.[5] A decrease in the RHA signal in the YK-4-279 treated samples indicates disruption of the EWS-FLI1/RHA interaction.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of YK-4-279 in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD-Scid or SCID/bg) are subcutaneously or orthotopically inoculated with Ewing sarcoma cells (e.g., TC71 or A4573).

  • Once tumors are established, mice are randomized into treatment and control groups.

  • YK-4-279 is administered via various routes, such as intraperitoneal (IP) injection or oral gavage, at specified doses and schedules (e.g., 100 mg/kg, twice daily, orally).[3]

  • Tumor volume is measured regularly to monitor tumor growth.

  • At the end of the study, tumors are excised and can be analyzed for biomarkers of apoptosis (e.g., TUNEL staining, cleaved caspase-3) and protein expression (e.g., Western blotting for CD99).[2][4]

  • Animal body weight and general health are monitored to assess toxicity.

Beyond Ewing Sarcoma: A Broader Spectrum of Activity

While initially developed for Ewing sarcoma, the mechanism of YK-4-279, targeting ETS transcription factors, gives it potential applicability in other cancers. Studies have shown its efficacy in:

  • Prostate Cancer: YK-4-279 can inhibit ERG and ETV1-driven prostate cancer.[1]

  • Leukemia: It has shown activity against EWS-FLI1-induced leukemia in mouse models.[1]

  • Neuroblastoma: YK-4-279 induces apoptosis and inhibits tumor growth in neuroblastoma cell lines and xenografts, even in the absence of EWS-ETS fusions.[7][8]

  • Lymphoma: YK-4-279 and its clinical derivative, TK-216, demonstrate antitumor activity in various lymphoma cell lines by interfering with the protein interactions of ETS family members SPIB and SPI1.[3]

  • Thyroid Cancer: YK-4-279 suppresses tumor progression in thyroid cancer models, independent of TERT promoter mutations.[9]

Resistance Mechanisms

As with any targeted therapy, the development of resistance is a potential challenge. Studies have begun to explore the mechanisms by which cancer cells can become resistant to YK-4-279. In vitro studies with Ewing sarcoma cell lines chronically exposed to YK-4-279 have shown that resistant clones can emerge.[5] These resistant cells may exhibit overexpression of c-Kit, cyclin D1, and pStat3(Y705), suggesting the activation of alternative survival pathways.[5] Furthermore, resistant cells may maintain the FLI1-RHA binding affinity even in the presence of YK-4-279.[5]

Conclusion

YK-4-279 represents a novel and promising therapeutic strategy for cancers driven by aberrant ETS transcription factors. Its well-defined mechanism of action, centered on the direct inhibition of the EWS-FLI1/RHA interaction, provides a strong rationale for its clinical development. The preclinical data robustly support its anti-tumor activity across a range of malignancies. Understanding its core mechanism, as detailed in this guide, is essential for designing effective clinical trials, identifying potential combination therapies to overcome resistance, and expanding its application to a broader spectrum of cancers. The continued investigation of YK-4-279 and its derivatives, such as TK-216, holds significant promise for patients with these challenging diseases.

References

YK-4-279: A Targeted Approach to Disrupting Oncogenic Transcription in Ewing Sarcoma and Other Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Development, and Mechanism of Action of a First-in-Class EWS-FLI1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein. The document details the scientific journey from initial identification to preclinical validation and the subsequent development of its clinical derivative, TK-216. It is designed to be a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and cancer biology, offering in-depth information on experimental methodologies, quantitative data, and the underlying biological pathways.

Introduction: Targeting the "Undruggable"

Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissues, is characterized by a specific chromosomal translocation that results in the formation of the EWS-FLI1 fusion protein in approximately 85% of cases.[1][2] This aberrant transcription factor is the primary driver of tumorigenesis in Ewing sarcoma, making it an ideal therapeutic target. However, transcription factors have long been considered "undruggable" due to their lack of a defined enzymatic active site.

The discovery of YK-4-279 represented a significant breakthrough in targeting EWS-FLI1. This small molecule was identified through a rational drug discovery approach aimed at disrupting the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a key co-activator for its oncogenic function.[1] This guide will delve into the history of this discovery, the preclinical evidence supporting its efficacy, and the future directions of this therapeutic strategy.

Discovery and Development History

The journey of YK-4-279 from a lead compound to a clinical candidate is a testament to the power of targeted drug discovery.

Early Discovery: The initial efforts to target EWS-FLI1 focused on identifying molecules that could directly bind to the fusion protein and disrupt its function. A surface plasmon resonance (SPR)-based screen of a small molecule library led to the identification of a lead compound, NSC635437, which demonstrated the ability to interfere with the EWS-FLI1 and RHA interaction.[3]

Lead Optimization and Synthesis of YK-4-279: Through combinatorial optimization of the aromatic ring of NSC635437, researchers developed YK-4-279.[3] This derivative showed improved potency and specificity in disrupting the EWS-FLI1-RHA interaction. YK-4-279 is a chiral molecule, and subsequent studies revealed that the (S)-enantiomer is the active form of the compound.[1]

Preclinical Validation: Extensive preclinical studies in Ewing sarcoma cell lines and xenograft models demonstrated the anti-tumor activity of YK-4-279.[4] The compound was shown to induce apoptosis and inhibit tumor growth in a manner that was dependent on the presence of the EWS-FLI1 fusion protein.[4]

Development of an Oral Formulation and TK-216: While effective, the initial formulation of YK-4-279 had limitations in terms of solubility and oral bioavailability. This led to the development of an improved oral formulation and a more soluble clinical derivative, TK-216.[3][5] TK-216 has since progressed into clinical trials for patients with relapsed or refractory Ewing sarcoma.[6][7][8][9][10]

Logical Flow of YK-4-279 Discovery and Development

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Identify Target Identification of EWS-FLI1/RHA as a Therapeutic Target Screening Surface Plasmon Resonance (SPR) Screen Identify Target->Screening Drives need for inhibitor Lead_Compound Identification of Lead Compound (NSC635437) Screening->Lead_Compound Identifies hit Optimization Lead Optimization Lead_Compound->Optimization Improves properties YK-4-279 Synthesis of YK-4-279 Optimization->YK-4-279 Generates candidate In_Vitro In Vitro Studies (Cell Lines) YK-4-279->In_Vitro Test efficacy In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Confirms in vivo activity MOA Mechanism of Action Studies In_Vitro->MOA Elucidates mechanism Oral_Formulation Development of Oral Formulation In_Vivo->Oral_Formulation Improves delivery TK-216 Development of Clinical Derivative (TK-216) Oral_Formulation->TK-216 Leads to clinical candidate Clinical_Trials Phase I/II Clinical Trials TK-216->Clinical_Trials Evaluates in humans G cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex RHA RHA RHA->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Oncogenic Gene Transcription DNA->Transcription Activates Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Cell_Proliferation Increased Cell Proliferation Transcription->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Proliferation->Reduced_Proliferation YK-4-279 YK-4-279 YK-4-279->Complex Disrupts Interaction G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Treat with serial dilutions of YK-4-279 Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72 hours Drug_Treatment->Incubation_72h WST1_Addition Add WST-1 reagent to each well Incubation_72h->WST1_Addition Incubation_2h Incubate for 2 hours WST1_Addition->Incubation_2h Absorbance_Measurement Measure absorbance at 450 nm Incubation_2h->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

YK-4-279 as an EWS-FLI1 protein-protein interaction inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ewing sarcoma, a devastating bone and soft tissue cancer primarily affecting children and young adults, is driven by a chromosomal translocation that gives rise to the aberrant EWS-FLI1 fusion protein.[1] This oncoprotein acts as a master regulator, dysregulating transcription and other cellular processes critical for tumor growth and survival. YK-4-279 has emerged as a promising therapeutic agent that directly targets EWS-FLI1, inhibiting its oncogenic activity. This technical guide provides a comprehensive overview of YK-4-279, focusing on its mechanism of action as a protein-protein interaction inhibitor, its effects on downstream signaling, and detailed experimental protocols for its evaluation.

Introduction

The EWS-FLI1 fusion protein, present in approximately 85% of Ewing sarcoma cases, represents an ideal therapeutic target due to its tumor-specific expression.[1] YK-4-279 is a small molecule inhibitor designed to disrupt the critical interaction between EWS-FLI1 and RNA helicase A (RHA/DHX9), a key partner required for its oncogenic function.[2][3] By binding directly to EWS-FLI1, YK-4-279 allosterically inhibits this protein-protein interaction, leading to a downstream cascade of anti-tumor effects, including the induction of apoptosis and inhibition of tumor growth in preclinical models.[1][3] This document serves as a technical resource for researchers, providing detailed information on the preclinical evaluation of YK-4-279.

Mechanism of Action

YK-4-279 functions by directly binding to the EWS-FLI1 oncoprotein, thereby disrupting its interaction with RHA.[1][4][5] This inhibition is not achieved by preventing EWS-FLI1 from binding to DNA.[1] Instead, it is hypothesized that YK-4-279 interferes with the assembly of the larger multi-protein transcriptional complex necessary for EWS-FLI1's activity.[1] The interaction with RHA is crucial for the oncogenic potential of EWS-FLI1.[4][5]

The specificity of YK-4-279 is highlighted by its stereoisomeric activity. The (S)-enantiomer of YK-4-279 is the active form, potently disrupting the EWS-FLI1/RHA interaction, while the (R)-enantiomer is inactive.[4][5] This enantiospecificity provides strong evidence for a specific binding interaction with EWS-FLI1.[4]

Interestingly, while initially identified as an EWS-FLI1 inhibitor, YK-4-279 has also demonstrated activity against other ETS (Erythroblast transformation-specific) family transcription factors, such as ERG and ETV1, which are commonly found in prostate cancer.[1][6] However, the mechanism in prostate cancer appears to differ, as YK-4-279 does not block the interaction between ERG and RHA.[6]

YK4279 YK-4-279 EWS_FLI1 EWS-FLI1 YK4279->EWS_FLI1 Transcriptional_Complex Oncogenic Transcriptional Complex Assembly YK4279->Transcriptional_Complex Inhibits EWS_FLI1->Transcriptional_Complex Promotes RHA RNA Helicase A (RHA/DHX9) RHA->Transcriptional_Complex Required for Downstream_Targets Downstream Target Gene Expression Transcriptional_Complex->Downstream_Targets Activates Tumor_Growth Tumor Growth and Survival Downstream_Targets->Tumor_Growth Drives Start Start: Ewing Sarcoma Cells Treat Treat with YK-4-279 or DMSO (14-15h) Start->Treat Lyse Cell Lysis (RIPA Buffer) Treat->Lyse IP Immunoprecipitate with anti-FLI1 Ab Lyse->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE Detect Detect RHA and FLI1 SDS_PAGE->Detect Implant Implant Tumor Cells (Subcutaneous) Grow Tumor Growth to Palpable Size Implant->Grow Randomize Randomize Mice into Treatment & Control Groups Grow->Randomize Treat Administer YK-4-279 or Vehicle Randomize->Treat Measure Measure Tumor Volume (2-3 times/week) Treat->Measure Measure->Treat Repeat Endpoint Endpoint: Tumor Excision & Analysis Measure->Endpoint

References

YK-4-279: A Targeted Inhibitor of ETS Family Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent targeting cancers driven by the E-twenty-six (ETS) family of transcription factors.[1][2][3] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to YK-4-279, with a focus on its effects on oncogenic ETS fusion proteins such as EWS-FLI1 in Ewing's sarcoma and ERG/ETV1 in prostate cancer.[2][3]

Core Mechanism of Action: Disrupting Protein-Protein Interactions

YK-4-279 exerts its anti-cancer effects by disrupting the critical interaction between ETS family transcription factors and RNA Helicase A (RHA), a key co-activator required for their oncogenic activity.[1][4][5] Unlike traditional enzyme inhibitors, YK-4-279 binds directly to the EWS-FLI1 protein, preventing its association with RHA and subsequently inhibiting its transcriptional program, leading to growth arrest and apoptosis in cancer cells.[1][6] This targeted disruption of a protein-protein interaction provides a basis for its specificity towards cancer cells harboring these oncogenic drivers.[1]

The (S)-enantiomer of YK-4-279 is the biologically active form, demonstrating significantly greater potency in disrupting the EWS-FLI1/RHA interaction and inhibiting cancer cell growth compared to the (R)-enantiomer or the racemic mixture.[4][5]

Quantitative Data: In Vitro Efficacy of YK-4-279

The following tables summarize the in vitro activity of YK-4-279 and its derivatives across various cancer cell lines.

Table 1: Cytotoxicity of YK-4-279 in Cancer Cell Lines

Cell LineCancer TypeETS Fusion/StatusCompoundIC50 / GI50 (µM)Citation(s)
TC71Ewing's SarcomaEWS-FLI1YK-4-2790.92[6]
TC32Ewing's SarcomaEWS-FLI1YK-4-2790.94[6]
A4573Ewing's SarcomaEWS-FLI1(S)-YK-4-279~1.0[4]
SK-N-ASNeuroblastomaMYCN non-amplifiedYK-4-279~1.5[7]
SH-SY5YNeuroblastomaMYCN non-amplifiedYK-4-279~1.0[7]
NB-19NeuroblastomaMYCN amplifiedYK-4-2792.796[7]
IMR-32NeuroblastomaMYCN amplifiedYK-4-2790.218[7]
NGPNeuroblastomaMYCN amplifiedYK-4-279~0.5[7]
LA-N-6NeuroblastomaChemo-resistantYK-4-2790.653[7][8]
LNCaPProstate CancerETV1 fusionYK-4-279>1.0 (non-toxic)[3]
VCaPProstate CancerERG fusionYK-4-279>10 (non-toxic)[3]
DLBCL cell linesLymphoma-YK-4-2790.368 (Median)[1]

Table 2: Transcriptional Inhibition by YK-4-279 Enantiomers

CompoundTargetAssayIC50 (µM)Citation(s)
Racemic YK-4-279EWS-FLI1Luciferase Reporter Assay0.96[4]
(S)-YK-4-279EWS-FLI1Luciferase Reporter Assay0.75[4]
(R)-YK-4-279EWS-FLI1Luciferase Reporter AssayNo significant reduction[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of YK-4-279

YK-4-279_Mechanism_of_Action cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 (Oncogenic Transcription Factor) Oncogenic_Complex EWS-FLI1 / RHA Oncogenic Complex EWS_FLI1->Oncogenic_Complex Binds RHA RNA Helicase A (Co-activator) RHA->Oncogenic_Complex Binds Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Activates Cancer_Progression Cancer Progression Target_Genes->Cancer_Progression Drives YK4279 YK-4-279 YK4279->EWS_FLI1 Directly Binds To YK4279->Oncogenic_Complex Disrupts Formation

Caption: YK-4-279 directly binds to EWS-FLI1, preventing its interaction with RHA and inhibiting oncogenic transcription.

Experimental Workflow: Co-Immunoprecipitation

Co-IP_Workflow Start Start: Cancer Cell Lysate (with EWS-FLI1 and RHA) Treatment Treat with YK-4-279 or Vehicle Control Start->Treatment Incubation Incubate with Anti-EWS-FLI1 Antibody Treatment->Incubation Beads Add Protein A/G Beads Incubation->Beads IP Immunoprecipitation: Pull-down EWS-FLI1 and interacting proteins Beads->IP Wash Wash beads to remove non-specific binding IP->Wash Elution Elute bound proteins Wash->Elution Analysis Western Blot Analysis: Probe for RHA Elution->Analysis Result Result: Reduced RHA signal in YK-4-279 treated sample Analysis->Result

Caption: Workflow for demonstrating YK-4-279's disruption of the EWS-FLI1/RHA interaction via co-immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation to Detect EWS-FLI1 and RHA Interaction

This protocol is designed to assess the ability of YK-4-279 to disrupt the interaction between EWS-FLI1 and RHA in Ewing's sarcoma cells.[4][9]

1. Cell Culture and Treatment:

  • Culture Ewing's sarcoma cell lines (e.g., TC32, A4573) in appropriate media.

  • Treat cells with the desired concentration of YK-4-279 (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 14-15 hours).[5][9]

2. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G-agarose beads.

  • Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against RHA and EWS-FLI1.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A reduced RHA signal in the YK-4-279-treated sample indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the ability of YK-4-279 to inhibit the transcriptional activity of ETS transcription factors.[3][4]

1. Cell Culture and Transfection:

  • Seed cells (e.g., COS7) in multi-well plates.[4]

  • Co-transfect the cells with an expression vector for the ETS transcription factor of interest (e.g., EWS-FLI1, ERG, or ETV1) and a reporter plasmid containing a promoter with ETS binding sites driving the expression of a luciferase gene (e.g., NR0B1-luciferase).[3][4] A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Compound Treatment:

  • After transfection, treat the cells with various concentrations of YK-4-279 or a vehicle control.

3. Luciferase Activity Measurement:

  • After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of transcriptional activity for each concentration of YK-4-279 relative to the vehicle control.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of YK-4-279 on cancer cells.[7][8]

1. Cell Viability (WST-1 or CCK-8 Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of YK-4-279 for a specified period (e.g., 48-72 hours).[7]

  • Add a WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis (Annexin V/Propidium Iodide Staining):

  • Treat cells with YK-4-279 as described above.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Apoptosis (PARP and Caspase 3 Cleavage):

  • Treat cells with YK-4-279.[7][8]

  • Lyse the cells and perform Western blot analysis as described previously.

  • Probe the membrane with antibodies that detect cleaved PARP and cleaved Caspase 3, which are hallmarks of apoptosis.[7][8]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of YK-4-279 in a living organism.[2][7]

1. Animal Model:

  • Use immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Subcutaneously or orthotopically inject cancer cells (e.g., Ewing's sarcoma or neuroblastoma cell lines) to establish tumors.[7]

2. Drug Administration:

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer YK-4-279 or a vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50-150 mg/kg daily or twice daily).[1][2][7]

3. Tumor Growth Measurement:

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[1]

Acquired Resistance to YK-4-279

Studies have shown that prolonged exposure to YK-4-279 can lead to the development of resistance in Ewing's sarcoma cells.[9][10] Resistant cells may exhibit continued binding of RHA to FLI1 despite treatment.[9] This resistance can be associated with the upregulation of signaling pathways involving c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[9] Interestingly, YK-4-279 resistant cells may show cross-resistance to other targeted agents but can remain sensitive to standard chemotherapeutic drugs, suggesting potential for combination therapies.[9][10]

Conclusion

YK-4-279 represents a novel class of anti-cancer agents that specifically target the protein-protein interactions of oncogenic ETS family transcription factors. Its well-defined mechanism of action and preclinical efficacy in various cancer models underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of YK-4-279 and explore its clinical applications in cancers driven by aberrant ETS transcription factor activity.

References

Chiral Properties of YK-4-279: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stereospecific interactions and therapeutic potential of the enantiomers of YK-4-279, a targeted inhibitor of the EWS-FLI1 oncoprotein.

YK-4-279 is a small molecule inhibitor that has shown significant promise in preclinical studies for the treatment of Ewing's Sarcoma and other cancers driven by ETS family transcription factors.[1][2] A critical aspect of its pharmacology lies in its chirality, with its therapeutic activity being exclusively associated with one of its enantiomers. This technical guide provides a comprehensive overview of the chiral properties of YK-4-279, its mechanism of action, and the experimental methodologies used to characterize its stereospecific activity.

Core Concepts: Enantiospecific Activity of YK-4-279

YK-4-279 possesses a single chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (S)-YK-4-279 and (R)-YK-4-279.[1] Extensive research has demonstrated a significant disparity in the biological activity of these two enantiomers, with the (S)-enantiomer being the active form that targets the oncogenic EWS-FLI1 fusion protein.[1][3] The (R)-enantiomer, in contrast, is largely inactive.[1] This enantiospecificity is a strong indicator of a specific molecular interaction with its biological target and is a crucial consideration for its clinical development.[1][4]

Mechanism of Action: Disrupting the EWS-FLI1/RHA Interaction

The primary mechanism of action of YK-4-279 is the disruption of the protein-protein interaction between the EWS-FLI1 oncoprotein and RNA Helicase A (RHA).[1][5][6] This interaction is critical for the oncogenic activity of EWS-FLI1, which drives the development of Ewing's Sarcoma.[1][7] The (S)-enantiomer of YK-4-279 binds directly to EWS-FLI1, preventing its association with RHA and thereby inhibiting its transcriptional activity.[1][8] This leads to the downregulation of EWS-FLI1 target genes, cell growth arrest, and the induction of apoptosis in cancer cells harboring the EWS-FLI1 fusion protein.[1][9]

G Signaling Pathway of (S)-YK-4-279 Action cluster_0 Normal Oncogenic Activity cluster_1 Inhibition by (S)-YK-4-279 EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Binds to Oncogenic_Transcription Oncogenic Transcription RHA->Oncogenic_Transcription Enables S_YK (S)-YK-4-279 EWS_FLI1_inhibited EWS-FLI1 S_YK->EWS_FLI1_inhibited Binds to RHA_dissociated RNA Helicase A (RHA) EWS_FLI1_inhibited->RHA_dissociated Disrupts binding Inhibition Inhibition of Transcription EWS_FLI1_inhibited->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Figure 1: Mechanism of (S)-YK-4-279 action.

Quantitative Analysis of Enantiomer Activity

The differential activity of the YK-4-279 enantiomers has been quantified in various in vitro assays. The (S)-enantiomer consistently demonstrates significantly greater potency than the racemic mixture and the (R)-enantiomer.

Cell LineAssay TypeRacemic YK-4-279 IC50 (µM)(S)-YK-4-279 IC50 (µM)(R)-YK-4-279 IC50 (µM)Reference
Ewing's Sarcoma Family of Tumors (ESFT)
TC32Cytotoxicity (WST)0.940.1611.69[1]
TC71Cytotoxicity (WST)1.830.87>30[1]
RDESCytotoxicity (WST)1.030.4525.98[1]
SKESCytotoxicity (WST)0.330.2118.45[1]
MMH-ES-1Cytotoxicity (WST)0.940.5221.33[1]
STA-ET 7.2Cytotoxicity (WST)0.600.3115.76[1]
A4573Cytotoxicity (WST)1.460.68>30[1]
Other Cancer Cell Lines
COS7 (EWS-FLI1 transfected)Transcriptional Reporter0.960.75Inactive[1][7]
Neuroblastoma (IMR-32)Cytotoxicity0.218--[10]
Neuroblastoma (LA-N-6)Cytotoxicity0.653--[10]

Table 1: Comparative IC50 values of YK-4-279 and its enantiomers in various cancer cell lines.

AssayRacemic YK-4-279(S)-YK-4-279(R)-YK-4-279OutcomeReference
EWS-FLI1/RHA Binding (ELISA)InhibitsInhibitsNo Inhibition(S)-enantiomer is responsible for disrupting the protein-protein interaction.[1]
EWS-FLI1 Transcriptional ActivityInhibitsInhibitsNo Inhibition(S)-enantiomer blocks the functional activity of EWS-FLI1.[1]
Caspase-3 ActivityInducesInducesNo Induction(S)-enantiomer induces apoptosis.[1][3]
Cyclin D1 LevelsDecreasesDecreasesNo Effect(S)-enantiomer affects downstream targets of EWS-FLI1.[1]

Table 2: Qualitative summary of the enantiospecific effects of YK-4-279.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the chiral properties of YK-4-279. The following are summaries of key experimental protocols cited in the literature.

Chiral Separation of Enantiomers

The separation of the (S)- and (R)-enantiomers of YK-4-279 is achieved using chiral High-Performance Liquid Chromatography (HPLC).[1][4]

  • Column: Chiralpak AD column.[1][11]

  • Mobile Phase: 60% 2-propanol in heptane with 0.1% trifluoroacetic acid (TFA).[1][11]

  • Detection: UV detection.

  • Outcome: Baseline separation of the two enantiomers, allowing for their individual collection and subsequent biological evaluation.[1]

G Experimental Workflow for Enantiomer Analysis Racemic Racemic YK-4-279 Chiral_HPLC Chiral HPLC Separation Racemic->Chiral_HPLC Bio_Assays Biological Assays (Cytotoxicity, Binding, etc.) Racemic->Bio_Assays S_Enantiomer (S)-YK-4-279 Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-YK-4-279 Chiral_HPLC->R_Enantiomer S_Enantiomer->Bio_Assays R_Enantiomer->Bio_Assays Data_Analysis Data Analysis and Comparison Bio_Assays->Data_Analysis

Figure 2: Workflow for chiral separation and analysis.
Immunoprecipitation Assay

This assay is used to demonstrate the disruption of the EWS-FLI1/RHA interaction.[1]

  • Cell Treatment: ESFT cells (e.g., TC32) are treated with the racemic YK-4-279, (S)-YK-4-279, (R)-YK-4-279, or a vehicle control.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Immunoprecipitation: An antibody specific to EWS-FLI1 is used to pull down EWS-FLI1 and any associated proteins from the cell lysate.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies for both EWS-FLI1 and RHA.

  • Analysis: A reduction in the amount of RHA co-immunoprecipitated with EWS-FLI1 in the presence of (S)-YK-4-279 indicates the disruption of their interaction.[1]

Luciferase Reporter Assay

This assay measures the transcriptional activity of EWS-FLI1.[1]

  • Cell Transfection: Cells (e.g., COS7) are co-transfected with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1-responsive promoter (e.g., NR0B1).[1]

  • Compound Treatment: The transfected cells are treated with different concentrations of the YK-4-279 enantiomers or the racemic mixture.

  • Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: A dose-dependent decrease in luciferase activity in cells treated with (S)-YK-4-279 indicates the inhibition of EWS-FLI1 transcriptional function.[7]

Cytotoxicity Assays (WST-1 or MTT)

These colorimetric assays are used to assess the effect of the compounds on cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the YK-4-279 enantiomers and the racemic mixture for a specified duration (e.g., 72 hours).[1]

  • Reagent Addition: WST-1 or MTT reagent is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.[1]

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis.

  • Cell Treatment: Cells are treated with the YK-4-279 compounds.

  • Cell Lysis: Cells are lysed to release intracellular contents.

  • Assay: The cell lysate is incubated with a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspase-3.

  • Signal Measurement: The signal is measured using a fluorometer or spectrophotometer.

  • Analysis: An increase in signal in treated cells compared to control cells indicates the activation of caspase-3 and induction of apoptosis.[1][3]

G Logical Relationship of YK-4-279 Enantiomer Activity YK_4_279 YK-4-279 (Racemic) S_Enantiomer (S)-YK-4-279 YK_4_279->S_Enantiomer Contains R_Enantiomer (R)-YK-4-279 YK_4_279->R_Enantiomer Contains Active Biologically Active S_Enantiomer->Active Inactive Biologically Inactive R_Enantiomer->Inactive Therapeutic_Effect Therapeutic Effect (Anti-cancer Activity) Active->Therapeutic_Effect No_Therapeutic_Effect No Therapeutic Effect Inactive->No_Therapeutic_Effect

References

The Decisive Role of (S)-YK-4-279 in the Inhibition of the EWS-FLI1 Oncogenic Fusion Protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The EWS-FLI1 fusion protein, a hallmark of Ewing sarcoma, represents a formidable challenge in oncology due to its nature as an aberrant transcription factor, long considered "undruggable."[1][2] The small molecule inhibitor, YK-4-279, has emerged as a promising therapeutic agent by directly targeting this oncoprotein.[1][3] Crucially, YK-4-279 is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer, highlighting a specific and targeted interaction with EWS-FLI1.[1][2][4] This technical guide provides a comprehensive overview of the role of (S)-YK-4-279 in EWS-FLI1 inhibition, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

Core Mechanism of Action: Disruption of the EWS-FLI1/RHA Complex

The oncogenic activity of EWS-FLI1 is critically dependent on its interaction with RNA Helicase A (RHA), a partner protein that enhances its transcriptional activity and subsequent cellular transformation.[1][5] The (S)-enantiomer of YK-4-279 exerts its inhibitory effect by directly binding to EWS-FLI1 and disrupting this crucial protein-protein interaction.[1][3] In stark contrast, the (R)-enantiomer of YK-4-279 is unable to disrupt the EWS-FLI1/RHA complex and consequently lacks therapeutic activity.[1] This enantiospecificity provides strong evidence for a direct and specific binding interaction between (S)-YK-4-279 and the EWS-FLI1 oncoprotein.[1][2][4]

The disruption of the EWS-FLI1/RHA complex by (S)-YK-4-279 leads to a cascade of downstream effects, including the inhibition of EWS-FLI1's transcriptional activity, a reduction in the expression of its target genes, and the induction of apoptosis in Ewing sarcoma cells.[1][3]

Quantitative Analysis of (S)-YK-4-279 Activity

The following tables summarize the key quantitative data demonstrating the potency and specificity of the (S)-enantiomer of YK-4-279 in comparison to the racemic mixture and the inactive (R)-enantiomer.

Table 1: Inhibition of EWS-FLI1 Transcriptional Activity

CompoundIC50 (µM)
(S)-YK-4-2790.75[1]
Racemic YK-4-2790.96[1]
(R)-YK-4-279No significant reduction[1]

Table 2: Cytotoxicity in Ewing Sarcoma Cell Lines

Cell LineCompoundIC50 (µM)
TC32(S)-YK-4-279~1-2[6]
TC71(S)-YK-4-279~1-2[6]
A4573(S)-YK-4-279~1-2[6]
Panel of ESFT cellsRacemic YK-4-2790.5 - 2[6]

Table 3: Induction of Apoptosis (Caspase-3 Activation)

Cell Line TypeCompoundFold Increase in Caspase-3 Activity
Ewing Sarcoma Cells(S)-YK-4-2795 to 20-fold[1]
Ewing Sarcoma CellsRacemic YK-4-2793 to 18-fold[1]
Non-Ewing Sarcoma Cells(S)-YK-4-279 or RacemicNo more than 2-fold[1]

Table 4: Binding Affinity of YK-4-279 to EWS-FLI1

CompoundMethodKd (µM)
Racemic YK-4-279Surface Plasmon Resonance9.48[3]
Biotinylated Analogue of YK-4-279ELISA-based assay4.8 ± 2.6[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

EWS_FLI1_Inhibition cluster_0 Mechanism of (S)-YK-4-279 Action EWS_FLI1 EWS-FLI1 Oncogenic_Transcription Oncogenic Transcription EWS_FLI1->Oncogenic_Transcription activates RHA RNA Helicase A RHA->EWS_FLI1 enhances S_YK_4_279 (S)-YK-4-279 S_YK_4_279->EWS_FLI1 binds & inhibits Apoptosis Apoptosis S_YK_4_279->Apoptosis induces Cell_Growth Cell Growth Inhibition S_YK_4_279->Cell_Growth induces R_YK_4_279 (R)-YK-4-279

Caption: Mechanism of (S)-YK-4-279 mediated inhibition of EWS-FLI1.

Experimental_Workflow cluster_0 Experimental Evaluation of (S)-YK-4-279 cluster_1 In Vitro Assays cluster_2 In Vivo Assays start Racemic YK-4-279 chiral_hplc Chiral HPLC Separation start->chiral_hplc s_enantiomer (S)-YK-4-279 chiral_hplc->s_enantiomer r_enantiomer (R)-YK-4-279 chiral_hplc->r_enantiomer co_ip Co-Immunoprecipitation (EWS-FLI1/RHA) s_enantiomer->co_ip luciferase_assay Luciferase Reporter Assay (Transcriptional Activity) s_enantiomer->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (Cell Viability) s_enantiomer->cytotoxicity_assay caspase_assay Caspase Assay (Apoptosis) s_enantiomer->caspase_assay xenograft Ewing Sarcoma Xenograft Model s_enantiomer->xenograft

Caption: Workflow for the evaluation of (S)-YK-4-279's therapeutic potential.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Chiral Separation of YK-4-279 Enantiomers
  • Objective: To isolate the (S) and (R) enantiomers of YK-4-279 from the racemic mixture.

  • Method: Preparative High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD column.[1]

  • Mobile Phase: 60% 2-propanol in heptane with 0.1% trifluoroacetic acid (TFA).[1][9]

  • Detection: UV detection.

  • Outcome: Two distinct peaks corresponding to the (S) and (R) enantiomers, allowing for their collection and subsequent testing.[1] The identity of the (S)-enantiomer was confirmed by X-ray crystallography, revealing an optical rotation of -191.9°.[1][4]

Co-Immunoprecipitation (Co-IP) for EWS-FLI1/RHA Interaction
  • Objective: To determine the effect of YK-4-279 enantiomers on the interaction between EWS-FLI1 and RHA in a cellular context.

  • Cell Line: Ewing sarcoma cell lines (e.g., TC32).[3]

  • Protocol:

    • Treat cells with the vehicle (DMSO), racemic YK-4-279, (S)-YK-4-279, or (R)-YK-4-279 for a specified duration (e.g., 14 hours).[6]

    • Lyse the cells and collect the nuclear protein fraction.[6]

    • Incubate the nuclear lysate with an anti-FLI1 antibody overnight to immunoprecipitate EWS-FLI1 and its binding partners.[6]

    • Use magnetic beads to capture the antibody-protein complexes.[6]

    • Wash the beads to remove non-specific binders.

    • Elute the proteins and resolve them by SDS-PAGE.

    • Perform Western blotting with antibodies against FLI1 (to confirm EWS-FLI1 pulldown) and RHA (to detect co-immunoprecipitated RHA).[6]

  • Expected Result: In the presence of (S)-YK-4-279, a significant reduction in the amount of RHA co-immunoprecipitated with EWS-FLI1 is observed, indicating disruption of the protein complex.[1][6]

Luciferase Reporter Assay for Transcriptional Activity
  • Objective: To quantify the inhibitory effect of YK-4-279 enantiomers on the transcriptional activity of EWS-FLI1.

  • Cell Line: COS7 cells are often used due to their high transfection efficiency.[1][3]

  • Protocol:

    • Co-transfect cells with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1 responsive promoter (e.g., NR0B1).[1][3] A control plasmid expressing Renilla luciferase can be included for normalization.

    • After a few hours, treat the cells with varying concentrations of the YK-4-279 enantiomers or racemic mixture.[3]

    • After an incubation period (e.g., 18 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[3]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Expected Result: (S)-YK-4-279 and the racemic mixture will show a dose-dependent decrease in luciferase activity, while the (R)-enantiomer will have little to no effect.[1]

Cell Viability and Cytotoxicity Assays
  • Objective: To assess the effect of YK-4-279 enantiomers on the proliferation and viability of Ewing sarcoma cells.

  • Method: WST-1 or MTT assays.[3][6]

  • Protocol:

    • Plate Ewing sarcoma cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the YK-4-279 enantiomers or racemic mixture for a specified period (e.g., 72 hours).[6]

    • Add the WST-1 or MTT reagent to the wells and incubate for a few hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Expected Result: (S)-YK-4-279 will exhibit potent cytotoxicity against Ewing sarcoma cell lines, with significantly lower IC50 values compared to non-Ewing sarcoma cell lines.[1][6]

Caspase-3 Activation Assay
  • Objective: To determine if the cell death induced by YK-4-279 is due to apoptosis.

  • Method: Fluorogenic caspase-3 substrate assay.

  • Protocol:

    • Treat Ewing sarcoma cells with the YK-4-279 enantiomers or racemic mixture for a specified time (e.g., 18 hours).[1]

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates the cleavage of the substrate by active caspase-3.

  • Expected Result: Treatment with (S)-YK-4-279 will lead to a significant increase in caspase-3 activity in Ewing sarcoma cells, confirming the induction of apoptosis.[1]

Conclusion

The selective and potent activity of the (S)-enantiomer of YK-4-279 in inhibiting the EWS-FLI1 oncoprotein underscores the importance of stereochemistry in drug design. By specifically disrupting the critical interaction between EWS-FLI1 and RHA, (S)-YK-4-279 effectively abrogates the oncogenic functions of this fusion protein, leading to cell growth inhibition and apoptosis in Ewing sarcoma. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of targeted therapies for this devastating disease. The enantiospecificity of YK-4-279 not only validates EWS-FLI1 as a druggable target but also paves the way for the development of more refined and potent inhibitors for Ewing sarcoma and other malignancies driven by aberrant transcription factors.

References

The Impact of YK-4-279 on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-4-279 is a small molecule inhibitor initially developed to target the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma. Subsequent research has revealed its broader activity against other members of the E-twenty-six (ETS) family of transcription factors, including ERG and ETV1, which are implicated in various malignancies such as prostate cancer and lymphoma. This technical guide provides an in-depth analysis of the molecular mechanisms of YK-4-279 and its profound impact on downstream signaling pathways. We will explore its primary mechanism of action, the subsequent cellular consequences, and the experimental methodologies used to elucidate these effects. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Core Mechanism of Action: Disruption of Protein-Protein Interactions

YK-4-279's primary mechanism of action is the disruption of critical protein-protein interactions essential for the oncogenic function of ETS transcription factors. It was initially identified as a binder of the EWS-FLI1 protein, specifically inhibiting its interaction with RNA Helicase A (RHA).[1][2][3][4] This interaction is crucial for the transcriptional activity of EWS-FLI1, and its disruption by YK-4-279 leads to the inhibition of EWS-FLI1's oncogenic functions.[3][5] The (S)-enantiomer of YK-4-279 is the active form responsible for this inhibitory effect.[3] Beyond EWS-FLI1, YK-4-279 has been shown to bind to and inhibit the activity of other ETS transcription factors like ERG and ETV1, expanding its potential therapeutic applications to other ETS-driven cancers.[5][6]

Primary Mechanism of YK-4-279 Action YK4279 YK-4-279 EWS_FLI1 EWS-FLI1 YK4279->EWS_FLI1 Binds to & Inhibits RHA RNA Helicase A (RHA) YK4279->RHA Blocks Interaction EWS_FLI1->RHA Interaction Oncogenic_Transcription Oncogenic Transcription EWS_FLI1->Oncogenic_Transcription Drives RHA->Oncogenic_Transcription Drives Tumor_Growth Tumor Growth Oncogenic_Transcription->Tumor_Growth Promotes

Figure 1: YK-4-279's primary mechanism of action.

Downstream Signaling Pathways Affected by YK-4-279

The inhibition of ETS transcription factors by YK-4-279 triggers a cascade of downstream effects, impacting several critical signaling pathways that regulate cell cycle progression, apoptosis, and cellular stress responses.

Cell Cycle Regulation

A significant downstream effect of YK-4-279 is the induction of cell cycle arrest, primarily at the G2/M phase.[7] This is often accompanied by a decrease in the levels of key cell cycle regulators. For instance, YK-4-279 has been shown to eliminate Cyclin D1 levels in Ewing Sarcoma cells.[1] In drug-resistant Ewing Sarcoma cell lines, overexpression of Cyclin D1 has been observed, suggesting its role in overcoming the effects of YK-4-279.[8][9]

Impact of YK-4-279 on Cell Cycle Regulation YK4279 YK-4-279 ETS_Factors ETS Transcription Factors (EWS-FLI1, ERG, ETV1) YK4279->ETS_Factors Inhibits G2M_Arrest G2/M Arrest YK4279->G2M_Arrest Induces CyclinD1 Cyclin D1 ETS_Factors->CyclinD1 Promotes Expression CellCycle Cell Cycle Progression (G1/S Transition) CyclinD1->CellCycle Drives

Figure 2: YK-4-279's effect on cell cycle regulation.
Apoptosis Induction

YK-4-279 is a potent inducer of apoptosis in various cancer cell lines.[2][10] This programmed cell death is mediated through the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[7][10] In neuroblastoma cells, YK-4-279 treatment leads to a significant increase in the sub-G1 population, indicative of apoptotic cells.[7]

p53 and DNA Damage Response

The tumor suppressor protein p53 plays a crucial role in the cellular response to YK-4-279. Interestingly, loss of p53 has been shown to hypersensitize cancer cells to YK-4-279.[11] This suggests that in p53-deficient tumors, YK-4-279 may induce cell death through alternative, p53-independent pathways. Transcriptome analysis of cells treated with YK-4-279 revealed an enrichment of upregulated transcripts for genes involved in the p53 pathway and DNA repair.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade influenced by YK-4-279. In some contexts, the sensitivity of cancer cells to YK-4-279 is enhanced by the loss of p53 and activation of the MAPK pathway.[11] ETS transcription factors can be downstream mediators of the Ras-MEK/ERK signaling pathway, a core component of MAPK signaling.[7][12] While YK-4-279 was initially investigated as an inhibitor of these downstream effectors, some studies suggest it may also act independently of ETS-related transcription factors in certain cancer types like neuroblastoma.[7][12]

STAT3 and c-Kit Signaling in Drug Resistance

In the context of acquired resistance to YK-4-279, upregulation of alternative survival pathways has been observed. Drug-resistant Ewing Sarcoma clones exhibit overexpression of c-Kit, cyclin D1, and phosphorylated STAT3 (Y705).[8][9] This indicates that the activation of the STAT3 and c-Kit signaling pathways can serve as a mechanism for cancer cells to evade the cytotoxic effects of YK-4-279.

Signaling Pathways in YK-4-279 Resistance YK4279 YK-4-279 Cell_Death Cell Death YK4279->Cell_Death Induces cKit c-Kit Resistance Drug Resistance cKit->Resistance Promotes pSTAT3 pSTAT3 (Y705) pSTAT3->Resistance Promotes CyclinD1 Cyclin D1 CyclinD1->Resistance Promotes

Figure 3: Pathways involved in resistance to YK-4-279.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of YK-4-279 across various cancer cell lines and models.

Table 1: In Vitro Cytotoxicity of YK-4-279 (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
TC32Ewing Sarcoma0.9[2]
TC71Ewing Sarcoma1.83[2]
RDESEwing Sarcoma1.03[2]
SKESEwing Sarcoma0.33[2]
A4573Ewing Sarcoma1.46[2]
PC3Prostate Cancer4.95[2]
MCF7Breast Cancer22.82[2]
MDA-MB-231Breast Cancer0.82[2]
PANC1Pancreatic Cancer1.514[2]
ASPC1Pancreatic Cancer14.28[2]
LA-N-6Neuroblastoma (Chemo-resistant)0.653[10]
A4573-REwing Sarcoma (YK-4-279 Resistant)14.9[13]
TC71-REwing Sarcoma (YK-4-279 Resistant)1.9[13]
Table 2: In Vivo Efficacy of YK-4-279
Cancer ModelAnimal ModelDosage and AdministrationOutcomeReference
Ewing Sarcoma XenograftMouse1.5 mg/dose i.p.Inhibition of tumor growth[1]
Prostate Cancer Xenograft (LNCaP-luc-M6)Mouse150 mg/kgReduced tumor growth and lung metastasis[14]
EWS-FLI1 Induced LeukemiaTransgenic Mouse150 mg/kg daily for 2 weeksReduced white blood cell count, splenomegaly, and hepatomegaly; improved overall survival[5]
Neuroblastoma Orthotopic Xenograft (SH-SY5Y)Mouse50 mg/kg i.p. every other day for 2 weeksSignificant tumor growth inhibition and decreased tumor weight[15]
Ewing Sarcoma Xenograft (TMD8)NOD-Scid mice100 mg/kg, twice a day, orallySignificant reduction in tumor growth[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of YK-4-279.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration of YK-4-279 that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of YK-4-279 (e.g., 0.01 to 100 µM) for a specified duration (typically 72 hours).

    • Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1.[6][8][13]

    • The absorbance is measured, and IC50 values are calculated from dose-response curves.

Cell Viability Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with varying concentrations of YK-4-279 Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add MTT or WST-1 reagent Incubate2->Add_Reagent Measure Measure absorbance Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate

Figure 4: Workflow for a typical cell viability assay.
Co-Immunoprecipitation (Co-IP)

  • Objective: To demonstrate the disruption of the EWS-FLI1 and RHA interaction by YK-4-279.

  • Methodology:

    • Ewing Sarcoma cells (e.g., TC32) are treated with YK-4-279 or a vehicle control.[3]

    • Cells are lysed, and the nuclear extract is collected.

    • An antibody specific to EWS-FLI1 is used to pull down EWS-FLI1 and any interacting proteins.

    • The immunoprecipitated complex is then analyzed by Western blotting using an antibody against RHA.

    • A reduction in the amount of co-immunoprecipitated RHA in the YK-4-279 treated sample indicates disruption of the protein-protein interaction.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of YK-4-279 in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or orthotopically injected with cancer cells.[5][6][15]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives YK-4-279 via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.[5][6][15]

    • Tumor volume is measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion

YK-4-279 represents a promising therapeutic agent that targets the fundamental oncogenic drivers in Ewing Sarcoma and other ETS-driven cancers. Its ability to disrupt key protein-protein interactions leads to a cascade of downstream effects, including cell cycle arrest and apoptosis, through the modulation of multiple signaling pathways. Understanding these intricate molecular mechanisms is crucial for the continued development of YK-4-279 and its derivatives, as well as for designing effective combination therapies to overcome potential resistance. This technical guide provides a comprehensive overview to aid researchers and clinicians in advancing the therapeutic potential of this novel class of anti-cancer drugs.

References

Initial In Vitro Studies of YK-4-279 in Ewing's Sarcoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies of YK-4-279, a promising small molecule inhibitor targeting the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing's sarcoma. This document synthesizes key findings on the compound's mechanism of action, cellular effects, and the development of resistance, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

Ewing's sarcoma is characterized by a chromosomal translocation that results in the formation of a chimeric transcription factor, most commonly EWS-FLI1. The oncogenic activity of EWS-FLI1 is dependent on its interaction with RNA helicase A (RHA), also known as DHX9.[1] YK-4-279 was identified through a screening process for small molecules that could directly bind to EWS-FLI1 and disrupt this critical protein-protein interaction.[2][3] By binding to EWS-FLI1, YK-4-279 allosterically inhibits the EWS-FLI1/RHA complex, leading to a reduction in the transcription of EWS-FLI1 target genes, ultimately resulting in cell cycle arrest and apoptosis in Ewing's sarcoma cells.[1][3]

cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Target_Genes Target Gene Transcription (e.g., NR0B1, Cyclin D1) EWS_FLI1->Target_Genes Activates RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Binds to & Enables Oncogenesis Oncogenesis Target_Genes->Oncogenesis YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to YK4279->RHA Inhibits Interaction YK4279 YK-4-279 Treatment EWS_FLI1_Inhibition Inhibition of EWS-FLI1/RHA Interaction YK4279->EWS_FLI1_Inhibition Downstream_Effects Decreased Transcription of Target Genes EWS_FLI1_Inhibition->Downstream_Effects Cellular_Outcomes Cellular Outcomes Downstream_Effects->Cellular_Outcomes Apoptosis Apoptosis (Caspase 3/PARP Cleavage) Cellular_Outcomes->Apoptosis Growth_Inhibition Inhibition of Anchorage- Independent Growth Cellular_Outcomes->Growth_Inhibition start Parental Ewing's Sarcoma Cell Line (e.g., A4573, TC71) exposure Continuous Exposure to Escalating Concentrations of YK-4-279 start->exposure selection Selection of Resistant Clones exposure->selection characterization Characterization of Resistant Phenotype selection->characterization ic50 Determine IC50 (>20-fold increase) characterization->ic50 protein_binding Assess EWS-FLI1/RHA Binding (Co-IP) characterization->protein_binding protein_expression Profile Protein Expression (Western Blot) characterization->protein_expression end YK-4-279 Resistant Cell Line characterization->end

References

Exploring the Therapeutic Potential of YK-4-279 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YK-4-279 is a novel small molecule inhibitor that has emerged as a promising therapeutic agent in oncology, particularly for cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors.[1][2] The most well-characterized target of YK-4-279 is the EWS-FLI1 fusion oncoprotein, the primary driver in approximately 85% of Ewing sarcoma cases, a rare and aggressive bone and soft tissue cancer predominantly affecting children and young adults.[3][4][5] Unlike conventional chemotherapy, YK-4-279 represents a targeted approach, aiming to disrupt a specific protein-protein interaction crucial for tumor cell survival and proliferation.[6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and therapeutic potential of YK-4-279, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

The oncogenic activity of the EWS-FLI1 fusion protein is dependent on its interaction with RNA Helicase A (RHA), also known as DHX9.[3][6][7][8] This interaction is critical for the transcriptional modulation of target genes that drive oncogenesis.[9] YK-4-279 was identified through a screening process for molecules that directly bind to EWS-FLI1.[6][10] Its primary mechanism of action is to physically obstruct the binding of EWS-FLI1 to RHA.[6][9][10][11] By disrupting this complex, YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to the downregulation of its target genes, cell growth arrest, and apoptosis in cancer cells.[6][8][11][12]

Beyond Ewing sarcoma, YK-4-279 has demonstrated activity against other ETS family members, such as ERG and ETV1, which are commonly overexpressed or involved in chromosomal translocations in prostate cancer.[1][2][8][13] This suggests a broader therapeutic potential for YK-4-279 in various ETS-driven malignancies.[1]

cluster_0 Ewing Sarcoma Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA/DHX9) EWS_FLI1->RHA Interaction TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) EWS_FLI1->TargetGenes Activates RHA->TargetGenes Activates YK4279 YK-4-279 YK4279->EWS_FLI1 Binds & Inhibits Interaction with RHA Oncogenesis Oncogenesis (Proliferation, Survival) TargetGenes->Oncogenesis Drives

Caption: Mechanism of YK-4-279 action in Ewing Sarcoma.

Preclinical In Vitro Efficacy

The anti-neoplastic activity of YK-4-279 has been extensively evaluated across a panel of cancer cell lines. A key finding is its enantiospecificity; the molecule has a chiral center, and studies have consistently shown that the (S)-enantiomer is significantly more potent than the (R)-enantiomer and the racemic mixture.[6][7][13]

Cytotoxicity and Specificity

In Ewing sarcoma cell lines positive for the EWS-FLI1 fusion, YK-4-279 and its (S)-enantiomer exhibit potent cytotoxic effects, with half-maximal inhibitory concentrations (IC50) typically in the sub-micromolar to low micromolar range.[6][14] The compound shows significantly greater activity (up to 10-fold) in EWS-FLI1-positive cells compared to cell lines lacking the fusion protein, highlighting its specificity.[1][14] The anti-tumor effects extend to other cancer types, including neuroblastoma, prostate cancer, lymphoma, and thyroid cancer.[8][12][13][15]

Quantitative Data: In Vitro Cytotoxicity (IC50)
Cell LineCancer TypeKey Genetic FeatureYK-4-279 (Racemic) IC50 (µM)(S)-YK-4-279 IC50 (µM)(R)-YK-4-279 IC50 (µM)Reference
TC32 Ewing SarcomaEWS-FLI10.940.16 - 0.87 (range)11.69 - 25.98 (range)[6][11]
TC71 Ewing SarcomaEWS-FLI10.920.16 - 0.87 (range)11.69 - 25.98 (range)[6][11]
A4573 Ewing SarcomaEWS-FLI10.54--[5]
COS7 Kidney (transfected)EWS-FLI1 (transfected)0.35 - 0.960.75>3.0[6][11]
PC3, MCF7, etc. Various CarcinomasEWS-FLI1 Negative8.88 (average)6.86 (average)>30 (average)[6]
LA-N-6 NeuroblastomaChemoresistant0.653--[12]

Experimental Protocols: In Vitro Assays

Cell Viability Assay (WST-1 / CCK-8)
  • Objective: To determine the cytotoxic effect of YK-4-279 and calculate IC50 values.

  • Methodology:

    • Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours.[16]

    • Treat cells with serially diluted concentrations of YK-4-279 (e.g., 0.04–10 µM) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).[14][16]

    • Add WST-1 or CCK-8 reagent to each well and incubate for 2-4 hours.[14]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting a sigmoidal dose-response curve.[14]

Co-Immunoprecipitation (Co-IP)
  • Objective: To verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA.

  • Methodology:

    • Treat Ewing sarcoma cells with YK-4-279 (e.g., 1 or 3 µM) or vehicle for a set period (e.g., 14 hours).[14]

    • Lyse the cells and prepare nuclear protein extracts.

    • Incubate the nuclear lysates with an antibody specific to FLI1 to immunoprecipitate the EWS-FLI1 protein and its binding partners.

    • Capture the antibody-protein complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze the presence of co-immunoprecipitated RHA by Western blot using an RHA-specific antibody. A reduction in the RHA band in YK-4-279-treated samples indicates disruption of the interaction.[14]

Apoptosis Assay (FACS and Western Blot)
  • Objective: To confirm that YK-4-279 induces apoptosis.

  • Methodology:

    • Western Blot: Treat cells with varying concentrations of YK-4-279 for 24 hours. Lyse the cells and perform Western blot analysis for apoptosis markers like cleaved PARP and cleaved Caspase-3. An increase in the cleaved forms indicates apoptosis activation.[12][16]

    • FACS Analysis: Treat cells as above. Stain with Annexin V and Propidium Iodide (PI). Analyze the cell population using a flow cytometer. An increase in the Annexin V-positive population is indicative of apoptosis.[15][16]

cluster_workflow In Vitro Experimental Workflow cluster_assays Endpoint Assays start Seed Cancer Cell Lines treatment Treat with YK-4-279 (Dose-Response) start->treatment viability Cell Viability (WST-1/CCK-8) treatment->viability apoptosis Apoptosis Analysis (FACS/Western Blot) treatment->apoptosis binding Co-Immunoprecipitation (EWS-FLI1/RHA) treatment->binding results Data Analysis (IC50, Protein Levels) viability->results apoptosis->results binding->results conclusion Conclusion on In Vitro Efficacy results->conclusion

Caption: General workflow for in vitro evaluation of YK-4-279.

Preclinical In Vivo Efficacy

The anti-tumor activity of YK-4-279 has been validated in multiple animal models, demonstrating its potential for clinical translation.

Tumor Growth Inhibition

In xenograft models of Ewing sarcoma, daily administration of YK-4-279, either via intraperitoneal (i.p.) injection or oral gavage, leads to a significant delay in tumor growth and improved survival compared to vehicle-treated controls.[1][3][14] Similar efficacy has been observed in mouse models of prostate cancer, neuroblastoma, and lymphoma, where YK-4-279 treatment resulted in decreased primary tumor growth.[2][8][12][13] In some cases, particularly with continuous infusion in a rat xenograft model, complete tumor regression was observed.[17]

Metastasis Inhibition

In a prostate cancer xenograft model, YK-4-279 not only inhibited primary tumor growth but also significantly reduced tumor metastasis to the lungs, a critical finding given that metastasis is a major cause of cancer-related mortality.[2][13]

Pharmacokinetics

Pharmacokinetic (PK) studies in mice and rats have shown that YK-4-279 has a relatively short elimination half-life of approximately 30 minutes following intravenous administration.[17] This has led to the development of improved oral formulations and the exploration of continuous infusion to maintain therapeutic plasma concentrations.[3][14][17]

Quantitative Data: In Vivo Efficacy
Cancer ModelAnimalAdministrationDosageKey OutcomeReference
Ewing Sarcoma (TC71) Mousei.p. or p.o.50 mg/kg/daySignificant tumor growth delay[14]
Ewing Sarcoma RatContinuous IV InfusionMaintained 4.9 µM plasma levelComplete regression in 2 of 5 animals[17]
Prostate Cancer (LNCaP) Mousei.p.75-150 mg/kg (3-5x/week)Decreased primary tumor growth and lung metastasis[2][13]
Neuroblastoma (SH-SY5Y) Mousei.p.Every other day (dose not specified)Significant tumor growth inhibition; induced PARP/Caspase 3 cleavage[12]
Lymphoma (TMD8) Mousep.o.100 mg/kg (twice daily)Significant reduction in tumor growth[8]
EWS-FLI1 Leukemia Mousei.p.150 mg/kg (5x/week)Reduced disease burden, improved overall survival[1]

Experimental Protocols: In Vivo Studies

Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of YK-4-279 in a living organism.

  • Methodology:

    • Subcutaneously or orthotopically implant human cancer cells (e.g., 1-15 x 10⁶ cells) into immunodeficient mice (e.g., SCID or nude mice).[2][8][14]

    • Allow tumors to grow to a palpable size (e.g., ~200 mm³).[2]

    • Randomize animals into treatment and control (vehicle) groups.

    • Administer YK-4-279 via the desired route (i.p., p.o.) at the specified dose and schedule.[2][8][14]

    • Measure tumor dimensions two to three times per week using calipers and calculate tumor volume [Volume = (π/6) × D × d²].[14]

    • Monitor animal weight and overall health as indicators of toxicity.

    • At the end of the study, harvest tumors for further analysis (e.g., Western blot for apoptosis markers, IHC for proliferation markers like Ki67).[8][12]

Pharmacokinetic (PK) Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of YK-4-279.

  • Methodology:

    • Administer a single dose of YK-4-279 to animals (e.g., mice) via the intended clinical route (e.g., i.p. or oral gavage).[14]

    • Collect blood samples at multiple time points (e.g., 0 to 12 hours) after dosing.[14]

    • Process the blood to obtain plasma.

    • Extract YK-4-279 from the plasma and quantify its concentration using liquid chromatography with mass spectrometry (LC/MS).[14]

    • Plot plasma concentration versus time to determine key PK parameters like half-life (t1/2), Cmax, and area under the curve (AUC).

Combination Therapies and Resistance Mechanisms

Synergistic Combinations

To enhance efficacy and overcome potential resistance, YK-4-279 has been tested in combination with standard-of-care chemotherapies. Studies have shown a synergistic effect when YK-4-279 is combined with vincristine in Ewing sarcoma, with the combination working to disrupt cell division and increase cell death more effectively than either drug alone.[18] Additive or synergistic effects have also been reported with doxorubicin in neuroblastoma and enzastaurin in YK-4-279-resistant Ewing sarcoma cells.[3][12][14]

Acquired Resistance

The development of drug resistance is a significant challenge in cancer therapy. Studies on acquired resistance to YK-4-279 in Ewing sarcoma have identified several potential mechanisms:

  • Upregulation of Bypass Pathways: Resistant cell lines show overexpression of proteins like c-Kit, cyclin D1, phosphorylated STAT3, and various PKC isoforms, suggesting the activation of alternative survival pathways.[3][14]

  • Altered Gene Expression: Resistant cells exhibit changes in gene expression, including increased levels of CD99 and ANO1, and decreased expression of PRSS23 and others.[4][5][13]

  • Maintained EWS-FLI1/RHA Binding: In some resistant clones, the EWS-FLI1/RHA interaction is maintained even in the presence of YK-4-279, though the underlying mechanism for this is not fully understood.[14]

cluster_resistance Development of Acquired Resistance to YK-4-279 cluster_mechanisms Molecular Changes sensitive Sensitive Ewing Sarcoma Cell exposure Chronic Exposure to Increasing YK-4-279 sensitive->exposure resistant Resistant Cell (>27-fold increase in IC50) exposure->resistant pathways Upregulation of Bypass Pathways (c-Kit, pStat3, Cyclin D1) resistant->pathways genes Altered Gene Expression (↑ CD99, ↑ ANO1) resistant->genes binding Maintained EWS-FLI1/RHA Binding Affinity resistant->binding

Caption: Logic of acquired resistance to YK-4-279.

Clinical Translation: TK-216

The promising preclinical data for YK-4-279 led to the development of TK-216, a derivative with properties more suitable for clinical use.[8] TK-216 is a first-in-class ETS inhibitor that has been advanced into human clinical trials. A Phase 1 trial (NCT02657005) was initiated to evaluate the safety, tolerability, and pharmacokinetics of TK216 in patients with relapsed or refractory Ewing sarcoma.[13][19]

Conclusion

YK-4-279 represents a significant advancement in the targeted therapy of ETS-driven cancers. By specifically disrupting the key EWS-FLI1/RHA protein-protein interaction, it provides a rational therapeutic strategy for Ewing sarcoma and potentially other malignancies like prostate cancer and neuroblastoma. Extensive preclinical data have demonstrated its potent and specific anti-tumor activity both in vitro and in vivo. While challenges such as a short half-life and the potential for acquired resistance exist, these are being addressed through the development of improved formulations, clinical derivatives like TK-216, and the investigation of synergistic drug combinations. The ongoing clinical evaluation of this class of inhibitors holds the promise of delivering a much-needed new treatment option for patients with these challenging cancers.

References

YK-4-279 and its Interaction with RNA Helicase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor YK-4-279, focusing on its mechanism of action centered around the disruption of the interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA). YK-4-279 has emerged as a promising therapeutic agent, particularly in cancers driven by ETS family translocations such as Ewing's Sarcoma. This document details the core interaction, downstream cellular effects, and provides a compilation of quantitative data and detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Cancer-specific chromosomal translocations often result in the creation of oncogenic fusion proteins that are critical drivers of malignancy. These unique proteins present ideal targets for therapeutic intervention. In Ewing's Sarcoma, a prevalent pediatric bone and soft tissue cancer, the characteristic translocation t(11;22) gives rise to the EWS-FLI1 fusion protein.[1] EWS-FLI1 acts as an aberrant transcription factor, and its oncogenic activity is dependent on its interaction with various cellular proteins, including RNA Helicase A (RHA), also known as DHX9.[2][3]

YK-4-279 is a small molecule inhibitor designed to specifically target the EWS-FLI1 oncoprotein.[4] It functions by binding to EWS-FLI1 and sterically hindering its interaction with RHA.[1][4] This disruption of the EWS-FLI1/RHA complex leads to the inhibition of the transcriptional and oncogenic activity of EWS-FLI1, ultimately inducing apoptosis and inhibiting tumor growth in preclinical models.[4][5] This guide will delve into the technical details of this interaction and its consequences.

The Core Interaction: YK-4-279, EWS-FLI1, and RHA

The primary mechanism of action of YK-4-279 involves its direct binding to the EWS-FLI1 fusion protein, which in turn prevents the binding of RHA.[1][4] The interaction between EWS-FLI1 and RHA is crucial for the oncogenic function of EWS-FLI1, which includes transcriptional activation and alternative splicing.[2][4] By disrupting this protein-protein interaction, YK-4-279 effectively abrogates the downstream oncogenic signaling driven by EWS-FLI1.[5]

The small molecule YK-4-279 was developed from a lead compound identified through surface plasmon resonance screening for its ability to bind to EWS-FLI1.[1] Studies have shown that the (S)-enantiomer of YK-4-279 is the more active form, demonstrating greater potency in disrupting the EWS-FLI1/RHA interaction and inducing apoptosis.

Signaling Pathway of YK-4-279 Action

YK4279_Mechanism cluster_0 Normal Oncogenic State cluster_1 YK-4-279 Intervention EWS_FLI1 EWS-FLI1 Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA/DHX9) RHA->Complex Oncogenesis Oncogenic Transcription & Splicing Complex->Oncogenesis Inhibition Inhibition of Oncogenesis YK4279 YK-4-279 EWS_FLI1_bound EWS-FLI1 YK4279->EWS_FLI1_bound binds RHA_free RHA EWS_FLI1_bound->RHA_free blocks interaction Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of YK-4-279 action.

Quantitative Data

The efficacy of YK-4-279 has been quantified in numerous studies across various cancer cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of YK-4-279 (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference(s)
TC32Ewing's Sarcoma0.9 - 0.94[6]
TC71Ewing's Sarcoma1.83[6]
RDESEwing's Sarcoma1.03[6]
SKESEwing's Sarcoma0.33[6]
MMH-ES-1Ewing's Sarcoma0.94[6]
STA-ET 7.2Ewing's Sarcoma0.60[6]
A4573Ewing's Sarcoma1.46[6]
ES925Ewing's Sarcoma1[6]
GUES1Ewing's Sarcoma8[6]
PC3Prostate Cancer4.95[6]
MCF7Breast Cancer22.82[6]
MDA-MB-231Breast Cancer0.82[6]
PANC1Pancreatic Cancer1.514[6]
ASPC1Pancreatic Cancer14.28[6]
SK-N-ASNeuroblastomaVaries (cytotoxic)[4]
SH-SY5YNeuroblastomaVaries (cytotoxic)[4]
CHLA-255NeuroblastomaVaries (cytotoxic)[4]
NB-19NeuroblastomaVaries (cytotoxic)[4]
NGPNeuroblastomaVaries (cytotoxic)[4]
IMR-32NeuroblastomaVaries (cytotoxic)[4]
Table 2: In Vivo Efficacy of YK-4-279
Cancer ModelDosing RegimenOutcomeReference(s)
Ewing's Sarcoma Xenograft (CHP100, TC71)1.5 mg/dose i.p.Reduced tumor volume[6]
Neuroblastoma Xenograft (SH-SY5Y)50 mg/kg i.p. every other day for 2 weeksInhibited tumor growth, induced apoptosis[4]
EWS-FLI1 Induced Leukemia (Mouse Model)Not specifiedImproved overall survival, corrected abnormal hematopoiesis[5]
Prostate Cancer Xenograft (LNCaP-luc-M6)Not specifiedDecreased primary tumor growth and lung metastasis[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and effects of YK-4-279.

Co-Immunoprecipitation to Assess EWS-FLI1/RHA Interaction

This protocol is designed to determine the effect of YK-4-279 on the interaction between EWS-FLI1 and RHA in cells.

Materials:

  • Ewing's Sarcoma cell lines (e.g., TC32)

  • YK-4-279 (and enantiomers, if applicable)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EWS-FLI1 antibody (for immunoprecipitation)

  • Anti-RHA antibody (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Seed Ewing's Sarcoma cells and allow them to adhere overnight. Treat cells with various concentrations of YK-4-279 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 14-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-EWS-FLI1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-RHA antibody to detect the amount of RHA co-immunoprecipitated with EWS-FLI1.

    • Re-probe the membrane with an anti-EWS-FLI1 antibody to confirm equal immunoprecipitation of the target protein.

    • Develop the blot using a chemiluminescence detection system.

Expected Outcome: A dose-dependent decrease in the amount of RHA detected in the YK-4-279-treated samples compared to the vehicle control, indicating disruption of the EWS-FLI1/RHA interaction.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Ewing's Sarcoma Cells treatment Treat with YK-4-279 or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-EWS-FLI1 Ab lysis->ip wb Western Blot for RHA & EWS-FLI1 ip->wb analysis Analyze RHA Signal (Interaction Strength) wb->analysis end End: Quantify Disruption analysis->end

Caption: Co-Immunoprecipitation Workflow.

Cell Viability Assay

This protocol measures the cytotoxic effects of YK-4-279 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • YK-4-279

  • 96-well plates

  • Cell viability reagent (e.g., WST-1, CCK-8, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of YK-4-279 (e.g., 0.01 to 100 µM) in triplicate for 72 hours. Include a vehicle control (DMSO).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YK-4-279 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for implantation

  • YK-4-279 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer YK-4-279 (e.g., 50 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting for apoptosis markers like cleaved PARP and Caspase 3).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow start Start: Immunocompromised Mice implant Implant Cancer Cells start->implant tumor_growth Allow Tumor Growth implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Administer YK-4-279 or Vehicle randomize->treat measure Measure Tumor Volume treat->measure measure->treat Repeat endpoint Study Endpoint measure->endpoint analysis Analyze Tumor Growth & Apoptosis Markers endpoint->analysis

Caption: In Vivo Xenograft Study Workflow.

RNA Helicase Assay (Conceptual)

Principle: EWS-FLI1 inhibits the helicase activity of RHA. YK-4-279, by disrupting the EWS-FLI1/RHA interaction, should restore RHA's helicase activity.

Conceptual Procedure:

  • Substrate Preparation: Prepare a dsRNA substrate with a fluorescent label on one strand and a quencher on the other. When the strands are annealed, the fluorescence is quenched.

  • Reaction Setup:

    • Control (RHA alone): Recombinant RHA + dsRNA substrate + ATP.

    • Inhibition (EWS-FLI1 + RHA): Recombinant RHA + recombinant EWS-FLI1 + dsRNA substrate + ATP.

    • Rescue (YK-4-279): Recombinant RHA + recombinant EWS-FLI1 + YK-4-279 + dsRNA substrate + ATP.

  • Measurement: Monitor the increase in fluorescence over time. As RHA unwinds the dsRNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Analysis: Compare the rate of fluorescence increase between the different conditions. The "Inhibition" condition should show a lower rate of unwinding compared to the "Control." The "Rescue" condition should show a restoration of the unwinding rate towards the "Control" level.

Conclusion

YK-4-279 represents a significant advancement in the targeted therapy of cancers driven by ETS fusion proteins. Its ability to specifically disrupt the critical interaction between EWS-FLI1 and RHA provides a clear mechanism of action that has been validated through extensive preclinical research. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The continued investigation into the nuances of the YK-4-279-mediated disruption of the EWS-FLI1/RHA complex will undoubtedly pave the way for its clinical application and the development of next-generation inhibitors.

References

Preclinical Research on YK-4-279 for Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset of prostate cancers, estimated at 40-70%, are characterized by genomic rearrangements involving the E26 transformation-specific (ETS) family of transcription factors.[1] The most common of these are fusions that lead to the overexpression of ERG (ETS-related gene) and ETV1 (ETS variant 1).[2][3] These fusion proteins are critical drivers of the malignant phenotype, promoting cell proliferation, migration, and invasion.[2][4] The high prevalence and biological importance of these ETS fusions make them attractive therapeutic targets.[1]

YK-4-279 is a small molecule that was initially developed as an inhibitor of the EWS-FLI1 fusion protein in Ewing's sarcoma.[1] It functions by disrupting the interaction between the oncogenic fusion protein and RNA Helicase A (RHA).[1][5] Given that FLI1, ERG, and ETV1 belong to the same class of ETS factors, sharing significant sequence homology, the activity of YK-4-279 has been investigated in the context of ETS fusion-positive prostate cancer.[1][3] This document provides a comprehensive overview of the preclinical research on YK-4-279 in prostate cancer, detailing its mechanism of action, in vitro and in vivo efficacy, and potential for combination therapies.

Mechanism of Action

In Ewing's sarcoma, YK-4-279 directly binds to the EWS-FLI1 oncoprotein, blocking its interaction with RHA and thereby inhibiting its transcriptional activity and inducing apoptosis.[1][6] In prostate cancer, while ERG does interact with RHA, YK-4-279 does not appear to block this specific interaction.[1] The precise molecular mechanism in prostate cancer is still under investigation, but it is hypothesized that YK-4-279 inhibits ERG and ETV1 function by preventing other crucial protein-protein interactions.[1] This inhibition leads to the downregulation of ETS target genes involved in extracellular matrix degradation and metastasis, such as Matrix Metalloproteinases (MMPs).[1][2]

The (S)-enantiomer of YK-4-279 has been identified as the active component, demonstrating greater potency in inhibiting EWS-FLI1 activity and cytotoxicity in sensitive cell lines compared to the racemic mixture or the (R)-enantiomer.[3][4] This enantiospecificity is also observed in prostate cancer cells.[2][4]

YK-4-279_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cell Cytoplasm / Extracellular YK4279 YK-4-279 ETS ERG / ETV1 (ETS Fusion Protein) YK4279->ETS Inhibits (Prevents Co-factor binding) Phenotype Invasive Phenotype CoFactor Required Co-factor(s) ETS->CoFactor Binds DNA ETS Target Gene Promoters (e.g., MMP7, MMP13) ETS->DNA Activates CoFactor->DNA Activates Transcription Gene Transcription DNA->Transcription Transcription->Phenotype Leads to Invasion Cell Motility & Invasion Phenotype->Invasion Experimental_Workflow_Invasion_Assay start Start step1 Culture HUVEC cells to form a confluent monolayer start->step1 step2 Pre-treat prostate cancer cells (LNCaP, VCaP, PC-3) with YK-4-279 or vehicle step1->step2 step3 Add treated prostate cancer cells to the HUVEC monolayer step2->step3 step4 Monitor changes in electrical resistance over time (indicative of invasion) step3->step4 step5 Quantify invasion at a specific time point (e.g., 10 hours) step4->step5 end End step5->end Logical_Flow_Differential_Effect cluster_positive ETS Fusion-Positive (LNCaP, VCaP) cluster_negative ETS Fusion-Negative (PC-3) start Prostate Cancer Cells pos_cells ERG/ETV1 Overexpression start->pos_cells neg_cells No ERG/ETV1 Overexpression start->neg_cells pos_yk Treat with YK-4-279 pos_cells->pos_yk pos_result Inhibition of Invasion, Motility, & Tumor Growth/Metastasis pos_yk->pos_result neg_yk Treat with YK-4-279 neg_cells->neg_yk neg_result Unresponsive / No Effect neg_yk->neg_result Combination_Therapy_Pathway cluster_pathways Pro-Survival / Proliferation Pathways cluster_outcome Cellular Outcome Docetaxel Docetaxel AR_Pathway AR Signaling (AR, PSA) Docetaxel->AR_Pathway STAT3_Pathway STAT3 Pathway (p-STAT3) Docetaxel->STAT3_Pathway PI3K_Pathway PI3K/Akt Pathway (p-Akt, Bcl-2, Survivin) Docetaxel->PI3K_Pathway YK4279 YK-4-279 ETV1_Pathway ETV1 Signaling YK4279->ETV1_Pathway YK4279->STAT3_Pathway YK4279->PI3K_Pathway Growth Cell Growth & Survival AR_Pathway->Growth ETV1_Pathway->Growth STAT3_Pathway->Growth PI3K_Pathway->Growth Apoptosis Apoptosis PI3K_Pathway->Apoptosis Inhibits

References

YK-4-279's Activity in Thyroid Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical activity of YK-4-279, a small molecule inhibitor of the E-twenty-six (ETS) family of transcription factors, in the context of thyroid cancer. This document synthesizes key findings on its mechanism of action, including its impact on critical signaling pathways, and details the experimental methodologies used to elucidate its anti-tumor effects. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and drug development professionals investigating novel therapeutic strategies for advanced and aggressive thyroid malignancies.

Introduction

Thyroid cancer is the most common endocrine malignancy, with a rising incidence worldwide. While many differentiated thyroid cancers are treatable with surgery and radioiodine therapy, a subset of tumors, particularly anaplastic thyroid cancer (ATC), are aggressive and associated with poor prognosis. The identification of novel therapeutic targets and the development of effective targeted therapies are therefore critical. The E-twenty-six (ETS) family of transcription factors are frequently dysregulated in various cancers and have emerged as promising therapeutic targets. YK-4-279 is a small molecule inhibitor originally developed to target the EWS-FLI1 fusion protein in Ewing's sarcoma.[1] Subsequent research has demonstrated its broader activity against other ETS factors, prompting investigation into its efficacy in other malignancies, including thyroid cancer.[2][3] This guide focuses on the preclinical evidence supporting the potential of YK-4-279 as a therapeutic agent for thyroid cancer.

Mechanism of Action

YK-4-279 exerts its anti-tumor effects in thyroid cancer through a multi-faceted mechanism that is independent of common driver mutations such as BRAF V600E and TERT promoter mutations.[2][4] The core of its activity lies in the inhibition of ETS transcription factors, leading to the downstream modulation of key cellular processes.

Inhibition of TERT Expression

A key mechanism of YK-4-279 in thyroid cancer is the suppression of Telomerase Reverse Transcriptase (TERT) expression.[2] TERT is a catalytic subunit of the telomerase enzyme, which is crucial for maintaining telomere length and enabling cellular immortality, a hallmark of cancer. YK-4-279 has been shown to reduce both the promoter activity and mRNA expression of TERT in thyroid cancer cells, irrespective of the TERT promoter mutation status.[2]

Disruption of DNA Replication and Cell Cycle

RNA sequencing data has revealed that YK-4-279 significantly impacts biological processes related to DNA replication and the cell cycle.[2][5] The compound has been observed to reduce DNA helicase activity and decrease the expression of several helicase genes.[2] This disruption of DNA replication machinery contributes to cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cell proliferation.[2][3]

Induction of Apoptosis

YK-4-279 is a potent inducer of apoptosis in thyroid cancer cells.[2] Treatment with YK-4-279 leads to a significant increase in the proportion of apoptotic cells, as measured by Annexin V staining.[2] This is accompanied by the activation of key executioner caspases, caspase-3 and caspase-7, confirming the induction of the apoptotic cascade.[2]

Signaling Pathway

The anti-tumor activity of YK-4-279 in thyroid cancer involves the modulation of pathways downstream of ETS transcription factors. A simplified representation of the proposed signaling pathway is depicted below.

YK_4_279_Signaling_Pathway Proposed Signaling Pathway of YK-4-279 in Thyroid Cancer YK4279 YK-4-279 ETS ETS Transcription Factors YK4279->ETS Inhibits Apoptosis Apoptosis YK4279->Apoptosis Induces TERT TERT Expression ETS->TERT Promotes DNA_Helicase DNA Helicase Genes ETS->DNA_Helicase Promotes Tumor_Growth Tumor Growth Inhibition TERT->Tumor_Growth Contributes to Cell_Cycle G2/M Arrest DNA_Helicase->Cell_Cycle Leads to Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Proposed signaling pathway of YK-4-279 in thyroid cancer.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of YK-4-279 in various thyroid cancer cell lines.

Table 1: In Vitro Cytotoxicity of YK-4-279 in Thyroid Cancer Cell Lines
Cell LineBRAF StatusTERT Promoter StatusIC50 (µM)
KTC-1V600EC228T~0.7
KHM-5MV600EC228T~0.8
Hth7V600EC228T~0.9
ACT1Wild-typeWild-type~0.6
CAL62Wild-typeWild-type~0.8
BCPAPV600EWild-type~0.7
8505CV600EC228T~1.0
TPC1Wild-typeWild-type~0.9
SW1736V600EC228T~0.6

Data extracted from a study by Xue et al. (2021).[2]

Table 2: Effects of YK-4-279 on Cellular Processes in Thyroid Cancer Cells
AssayCell Line(s)YK-4-279 Concentration (µM)Observation
Colony FormationKTC-1, KHM-5M, Hth70.3Significant suppression of colony formation
Cell MigrationKTC-1, KHM-5M, Hth70.3Significant reduction in cell migration
Cell InvasionKTC-1, KHM-5M, Hth70.3Significant reduction in cell invasion
Cell Cycle AnalysisKTC-1, KHM-5M, Hth71G2/M phase arrest
Apoptosis (Annexin V)KHM-5M, BCPAP, Hth714 to 9-fold increase in apoptotic cells
Caspase-3/7 ActivityKHM-5M, BCPAP, Hth70.3, 1Dose-dependent increase in activity

Data extracted from a study by Xue et al. (2021).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Seeding: Thyroid cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, cells were treated with various concentrations of YK-4-279 (ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

  • Incubation: Cells were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.

Colony Formation Assay
  • Cell Seeding: Cells were seeded in 6-well plates at a density of 500-1000 cells per well.

  • Treatment: The following day, cells were treated with YK-4-279 (0.3 µM) or DMSO.

  • Incubation: The cells were cultured for 10-14 days, with the medium and treatment being refreshed every 3 days.

  • Fixation and Staining: Colonies were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and stained with 0.1% crystal violet for 20 minutes.

  • Quantification: The number of colonies (defined as a cluster of ≥50 cells) was counted.

Transwell Migration and Invasion Assays
  • Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel. For migration assays, the chambers were left uncoated.

  • Cell Seeding: 2 x 10^4 to 5 x 10^4 cells in serum-free medium were seeded into the upper chamber.

  • Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.

  • Treatment: YK-4-279 (0.3 µM) or DMSO was added to the upper chamber.

  • Incubation: The plates were incubated for 24-48 hours.

  • Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab. The cells on the lower surface were fixed with methanol and stained with crystal violet. The number of migrated/invaded cells was counted in five random fields under a microscope.

Western Blot Analysis
  • Cell Lysis: Cells were treated with YK-4-279 for the indicated times and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against TERT, cleaved caspase-3, and GAPDH (as a loading control) overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model
  • Cell Implantation: 5 x 10^6 thyroid cancer cells (e.g., KHM-5M) were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of YK-4-279 (e.g., 50 mg/kg) daily or on a specified schedule. The control group received vehicle (e.g., DMSO).

  • Monitoring: Tumor volume and body weight were measured every 2-3 days.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Thyroid Cancer Cell Culture Seeding Cell Seeding Culture->Seeding Treatment YK-4-279 Treatment Seeding->Treatment Viability Cell Viability Assay Treatment->Viability Colony Colony Formation Assay Treatment->Colony Migration Migration/Invasion Assay Treatment->Migration Apoptosis Apoptosis Assay Treatment->Apoptosis Western Western Blot Treatment->Western Analysis Data Quantification & Statistical Analysis Viability->Analysis Colony->Analysis Migration->Analysis Apoptosis->Analysis Western->Analysis

Caption: General workflow for in vitro evaluation of YK-4-279.

In_Vivo_Workflow General In Vivo Xenograft Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment YK-4-279 / Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Analysis Euthanasia->Tumor_Excision

Caption: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data strongly suggest that YK-4-279 is a promising therapeutic agent for the treatment of advanced and aggressive thyroid cancers. Its ability to suppress tumor growth, inhibit key oncogenic processes, and induce apoptosis, independent of common driver mutations, highlights its potential to address unmet clinical needs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of YK-4-279 as a novel targeted therapy for thyroid cancer. Further studies are warranted to explore its efficacy in combination with other therapeutic agents and to ultimately translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for YK-4-279 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in preclinical studies, particularly for cancers driven by ETS (E26 transformation-specific) family transcription factors.[1] It was initially identified as a potent antagonist of the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing sarcoma.[2][3][4] The primary mechanism of action of YK-4-279 is the disruption of the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), which is essential for the oncogenic activity of the fusion protein.[1][3][5] This inhibition leads to a cascade of downstream effects, including the suppression of EWS-FLI1 target gene transcription, cell growth arrest, and induction of apoptosis.[1][5][6] Beyond Ewing sarcoma, YK-4-279 has also demonstrated anti-tumor activity in other malignancies characterized by aberrant ETS factor activity, such as certain prostate cancers, neuroblastomas, thyroid cancers, and lymphomas.[6][7][8][9]

These application notes provide a comprehensive overview of the experimental protocols for utilizing YK-4-279 in a cell culture setting, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of YK-4-279 in various cancer cell lines.

Mechanism of Action: Targeting the EWS-FLI1/RHA Interaction

The oncogenic EWS-FLI1 fusion protein requires interaction with RNA Helicase A (RHA) to drive its transcriptional program and promote tumorigenesis.[10] YK-4-279 directly binds to EWS-FLI1 and sterically hinders its association with RHA.[1] This disruption inhibits the transcription of key downstream targets of EWS-FLI1, such as Cyclin D1, leading to cell cycle arrest and apoptosis.[5][6] The (S)-enantiomer of YK-4-279 has been identified as the more potent form of the compound.[6]

EWS_FLI1 EWS-FLI1 Oncogenic_Activity Oncogenic Transcriptional Activity EWS_FLI1->Oncogenic_Activity associates with RHA RNA Helicase A (RHA) RHA->Oncogenic_Activity associates with YK4279 YK-4-279 YK4279->EWS_FLI1 inhibits interaction Apoptosis Apoptosis Oncogenic_Activity->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition Oncogenic_Activity->Cell_Growth_Inhibition

Caption: YK-4-279 mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of YK-4-279 across various cancer cell lines.

Table 1: Growth Inhibition (GI50/IC50) of YK-4-279 in Cancer Cell Lines

Cell LineCancer TypeGI50/IC50 (µM)Assay DurationReference
TC71Ewing Sarcoma0.923 days[5]
TC32Ewing Sarcoma0.943 days[5]
A4573Ewing Sarcoma0.54Not Specified[3][4]
TC71 (Resistant)Ewing Sarcoma>20-50x parentalNot Specified[11]
TC32 (Resistant)Ewing Sarcoma>20-50x parentalNot Specified[11]
LA-N-6Neuroblastoma0.65372 hours[9][12]
COS7 (EWS-FLI1 expressing)-0.35Not Specified[5]
Racemic YK-4-279Ewing Sarcoma0.96Not Specified[6]
(S)-YK-4-279Ewing Sarcoma0.75Not Specified[6]

Experimental Protocols

Cell Culture and Maintenance

Detailed cell culture conditions are crucial for reproducible results. The following are general guidelines based on published studies.

  • Ewing Sarcoma Cell Lines (e.g., A4573, TC71):

    • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 mM HEPES.[3][4]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3][4]

    • Special Considerations: For TC71-R (resistant) cells, flasks may require a collagen coating.[3][4]

  • Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination to ensure data integrity.[3][4][11]

Preparation of YK-4-279 Stock Solution
  • Solvent: Dissolve YK-4-279 in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 73 mg/mL or 199.34 mM).[5]

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability and Growth Inhibition Assay (WST-1 or similar)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of YK-4-279.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with serial dilutions of YK-4-279 Seed_Cells->Treat_Cells Add_Reagent Add WST-1 reagent Treat_Cells->Add_Reagent Incubate Incubate for 1-4 hours Add_Reagent->Incubate Read_Absorbance Read absorbance (450 nm) Incubate->Read_Absorbance

Caption: Workflow for a cell viability assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete growth medium

  • YK-4-279 stock solution

  • WST-1 or similar cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of YK-4-279 in complete medium. A common concentration range to test is 0.01 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of YK-4-279. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.[5][11]

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the cell viability against the log of the YK-4-279 concentration and use a non-linear regression model to calculate the GI50/IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the induction of apoptosis by YK-4-279.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • YK-4-279

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with various concentrations of YK-4-279 (e.g., 0.3 µM, 1 µM) and a vehicle control for 24-48 hours.[7][9]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to assess the effect of YK-4-279 on the expression of specific proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Caspase 3, anti-Cyclin D1, anti-FLI1, anti-RHA, anti-β-actin).[5][9][11]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with YK-4-279 for the desired time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin or GAPDH are commonly used as loading controls.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This protocol is designed to demonstrate that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA.

Treat_Cells Treat cells with YK-4-279 (e.g., 1-3 µM for 14 hours) Lyse_Cells Prepare nuclear lysates Treat_Cells->Lyse_Cells IP Immunoprecipitate with anti-FLI1 antibody Lyse_Cells->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute bound proteins Wash->Elute Western_Blot Analyze by Western blot for RHA and FLI1 Elute->Western_Blot

Caption: Co-immunoprecipitation workflow.

Procedure:

  • Cell Treatment and Lysis: Treat Ewing sarcoma cells (e.g., TC32) with YK-4-279 (e.g., 1-3 µM) or vehicle for a specified time (e.g., 14 hours).[11] Prepare nuclear protein lysates according to a standard protocol.

  • Immunoprecipitation:

    • Incubate the nuclear lysate with an anti-FLI1 antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against RHA and FLI1. A decrease in the amount of RHA co-immunoprecipitated with FLI1 in the YK-4-279-treated samples indicates a disruption of their interaction.[11]

Development of YK-4-279 Resistant Cell Lines

Generating resistant cell lines can help elucidate mechanisms of drug resistance.

Procedure:

  • Chronic Exposure: Culture Ewing sarcoma cells (e.g., A4573, TC71) in the continuous presence of YK-4-279.[3][4]

  • Dose Escalation: Start with a concentration around the IC50 value. As the cells regain a normal growth rate, gradually increase the concentration of YK-4-279 in the culture medium.[3][4] This process can take several months.[11]

  • Characterization: Once a resistant population is established, characterize it by determining the new IC50 for YK-4-279 and analyzing changes in protein expression and signaling pathways compared to the parental sensitive cells.

Conclusion

YK-4-279 represents a promising targeted therapy for Ewing sarcoma and other cancers with ETS factor dysregulation. The protocols outlined in these application notes provide a framework for the in vitro investigation of YK-4-279's biological effects. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and reproducible data. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Dissolving and Preparing YK-4-279 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and preparation of YK-4-279, a small molecule inhibitor of the EWS-FLI1 and RNA Helicase A (RHA) interaction, for use in various in vitro assays.[1][2] Accurate preparation of YK-4-279 is critical for obtaining reliable and reproducible experimental results.

Compound Information:

ParameterValueReference
Molecular Formula C₁₇H₁₃Cl₂NO₄[3]
Molecular Weight 366.2 g/mol [3]
CAS Number 1037184-44-3[3]
Mechanism of Action Inhibits the interaction between EWS-FLI1 and RNA Helicase A (RHA), leading to apoptosis and growth inhibition in cancer cells.[1][2][4][1][2][4]

Solubility and Stock Solution Preparation

YK-4-279 is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. For in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Solubility Data:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 25 - 73 mg/mL68.27 - 199.34 mMUse fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][2] Sonication may be required.[3]
Ethanol 48 - 73 mg/mL131.08 - 199.34 mMSonication is recommended.[1][3]
Water InsolubleInsoluble[1]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

This protocol provides a standard method for preparing a well-characterized stock solution of YK-4-279.

Materials:

  • YK-4-279 powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate: Allow the YK-4-279 powder vial and DMSO to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of YK-4-279 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3662 mg of YK-4-279.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the YK-4-279 powder. For the example above, add 100 µL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[3]

  • Sterilize (Optional): If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][5]

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Equilibrate Equilibrate YK-4-279 and DMSO to Room Temperature Weigh Weigh YK-4-279 Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Sonicate Sonicate (If Necessary) Vortex->Sonicate Aliquot Aliquot into Single-Use Tubes Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for YK-4-279 Stock Solution Preparation.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the YK-4-279 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the direct addition of a high concentration of DMSO to the final cell culture.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired experimental concentration. Mix gently by pipetting or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

Example Dilution for a 10 µM Final Concentration:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:

  • Take 1 µL of the 10 mM YK-4-279 stock solution.

  • Add it to 999 µL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

Signaling Pathway of YK-4-279 in Ewing Sarcoma:

G EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Transcription Target Gene Transcription Complex->Transcription Apoptosis Apoptosis Complex->Apoptosis Inhibition leads to YK4279 YK-4-279 YK4279->Complex Inhibits Cell_Growth Tumor Cell Growth & Proliferation Transcription->Cell_Growth

Caption: YK-4-279 inhibits the EWS-FLI1/RHA complex.

Key Experimental Considerations

  • Purity of YK-4-279: Ensure the use of high-purity YK-4-279 for all experiments.

  • Chirality: YK-4-279 has a chiral center, and the (S)-enantiomer is reported to be the more potent form.[6] Be aware of the enantiomeric composition of the compound being used.

  • Cell Line Sensitivity: The effective concentration of YK-4-279 can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the IC₅₀ for each cell line.

  • Incubation Time: The duration of treatment with YK-4-279 will depend on the specific assay and the biological question being addressed. Published studies have used incubation times ranging from hours to several days.[2]

  • Compound Stability: While stock solutions are stable at -20°C, the stability of YK-4-279 in cell culture medium at 37°C for extended periods should be considered. It is best to prepare fresh working solutions for each experiment.

By following these guidelines, researchers can ensure the proper dissolution and preparation of YK-4-279, leading to more accurate and reproducible results in their in vitro studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of YK-4-279 to induce apoptosis in cancer cell lines. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction

YK-4-279 is a small molecule inhibitor that has been shown to induce apoptosis in various cancer cell types, particularly those expressing ETS fusion proteins like EWS-FLI1 in Ewing's sarcoma.[1] It functions by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA), leading to cell cycle arrest and programmed cell death.[1][2][3] This document outlines the effective concentrations of YK-4-279 and provides detailed protocols for assessing its apoptotic effects.

Data Presentation: Effective Concentrations of YK-4-279 for Apoptosis Induction

The following table summarizes the effective concentrations and IC50 values of YK-4-279 in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeAssay TypeConcentration/IC50Incubation TimeNotes
Ewing Sarcoma
TC32Ewing SarcomaGrowth Inhibition (WST-1)GI50 = 0.94µM3 days
TC71Ewing SarcomaGrowth Inhibition (WST-1)GI50 = 0.92µM3 days
A4573Ewing SarcomaCytotoxicityIC50 = 1.46 µM72 hours
SK-ES-1Ewing SarcomaCytotoxicityIC50 = 0.33 µM72 hours
RDESEwing SarcomaCytotoxicityIC50 = 1.03 µM72 hours
Neuroblastoma
SK-N-AS (MYCN non-amp)NeuroblastomaApoptosis Induction (WB)0.1, 0.3, 1, 3 µM24 hoursInduced PARP and Caspase 3 cleavage.[4][5]
SH-SY5Y (MYCN non-amp)NeuroblastomaApoptosis Induction (WB)0.1, 0.3, 1, 3 µM24 hoursInduced PARP and Caspase 3 cleavage.[4][5]
NB-19 (MYCN amp)NeuroblastomaApoptosis Induction (WB)0.1, 0.3, 1, 3 µM24 hoursInduced PARP and Caspase 3 cleavage.[4][5]
NGP (MYCN amp)NeuroblastomaApoptosis Induction (WB)0.1, 0.3, 1, 3 µM24 hoursInduced PARP and Caspase 3 cleavage.[4][5]
Lymphoma
Various DLBCL linesDiffuse Large B-Cell LymphomaApoptosis Induction (Annexin V)500 nmol/L24, 48, 72 hoursTime-dependent increase in apoptosis observed.[6]
Prostate Cancer
LNCaP (fusion-positive)Prostate CancerGrowth Inhibition/ApoptosisNot specifiedNot specifiedCombination with docetaxel showed synergistic effects in inducing apoptosis.

Experimental Protocols

Preparation of YK-4-279 Stock Solution

For in vitro experiments, YK-4-279 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Reagent: YK-4-279 powder, DMSO (cell culture grade)

  • Procedure:

    • Prepare a stock solution of YK-4-279 at a concentration of 10-20 mM in DMSO. For example, a 13.65 mmol/L stock solution can be prepared.[7]

    • Ensure the powder is completely dissolved by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[7]

  • Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability Assay (WST-1)

This protocol is for assessing the effect of YK-4-279 on cell proliferation and viability.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • YK-4-279 stock solution

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of YK-4-279 in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the YK-4-279 dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • YK-4-279 stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of YK-4-279 for the specified time. Include an untreated or vehicle-treated control.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.[4]

Western Blotting for Cleaved PARP and Cleaved Caspase-3

This protocol detects key protein markers of apoptosis.

  • Materials:

    • 6-well or 10 cm cell culture dishes

    • YK-4-279 stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with YK-4-279 as described for the Annexin V assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a reliable indicator of apoptosis.[8][9][10]

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

    • Cell lysis buffer (provided in the kit)

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

    • 96-well plate (black for fluorometric, clear for colorimetric)

    • Microplate reader

  • Procedure:

    • Treat cells with YK-4-279 as desired.

    • Harvest and lyse the cells according to the kit manufacturer's instructions.

    • Determine the protein concentration of the cell lysates.

    • Add an equal amount of protein from each sample to the wells of the 96-well plate.

    • Prepare the reaction mixture containing the caspase-3 substrate as per the kit's protocol.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric).

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mandatory Visualizations

YK4279_Apoptosis_Pathway YK4279 YK-4-279 EWS_FLI1_RHA EWS-FLI1 / RHA Complex YK4279->EWS_FLI1_RHA Inhibition Apoptotic_Signal Initiation of Apoptotic Signaling EWS_FLI1_RHA->Apoptotic_Signal Disruption leads to Caspase3 Caspase-3 Activation Apoptotic_Signal->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of YK-4-279-induced apoptosis.

Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis cluster_western Protein Analysis Cell_Seeding Seed Cells Treatment Treat with YK-4-279 Cell_Seeding->Treatment WST1 WST-1 Assay Treatment->WST1 Harvesting_A Harvest Cells Treatment->Harvesting_A Harvesting_W Harvest Cells & Lyse Treatment->Harvesting_W Absorbance Measure Absorbance WST1->Absorbance Staining Annexin V / PI Staining Harvesting_A->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Western_Blot Western Blot for Cleaved PARP/Caspase-3 Harvesting_W->Western_Blot Imaging Imaging Western_Blot->Imaging

Caption: Experimental workflow for assessing YK-4-279-induced apoptosis.

References

Application Notes and Protocols for YK-4-279 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of YK-4-279, a small molecule inhibitor of the EWS-FLI1/RNA helicase A (RHA) interaction, in various mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of YK-4-279.

Introduction

YK-4-279 is a promising therapeutic agent that targets malignancies driven by ETS family transcription factors, most notably Ewing sarcoma, which is characterized by the EWS-FLI1 fusion protein.[1][2] YK-4-279 functions by disrupting the critical interaction between EWS-FLI1 and RHA, thereby inhibiting the transcriptional activity of this oncogenic driver.[1][3] Its anti-tumor effects have been demonstrated in various preclinical models, including those for neuroblastoma and lymphoma.[2][4] This document outlines the established protocols for in vivo administration and summarizes key quantitative data from published studies.

Data Presentation

Table 1: Summary of YK-4-279 Administration Protocols in Mouse Xenograft Models
Cancer TypeMouse StrainXenograft ModelYK-4-279 Dosage & RouteTreatment ScheduleKey Findings
Ewing SarcomaNOD-SCID-IL-2RγnullSubcutaneous (TC71 cells)50 mg/kg, Intraperitoneal (i.p.)Daily (weekdays)Halted tumor growth during the first 2 weeks.[5]
Ewing SarcomaNOD-SCID-IL-2RγnullSubcutaneous (TC71 cells)90 mg/kg, Oral (p.o.)DailyNear immediate suppression of tumor growth and subtle regression after 1 week.[5][6]
NeuroblastomaNude MiceOrthotopic (SH-SY5Y-luc cells)50 mg/kg, i.p.Every other day for 2 weeksSignificant inhibition of tumor growth and induction of apoptosis.[2][7]
EWS-FLI1 induced LeukemiaTransgenic MiceTransgenic200 mg/kg (first 2 injections) then 150 mg/kg, i.p.Daily, 5 times a week for 2 weeksReduced white blood cell count, splenomegaly, and hepatomegaly; improved overall survival.[1]
ABC-DLBCLNOD-ScidSubcutaneous (TMD8 cells)100 mg/kg, p.o.Twice a dayStatistically significant reduction in tumor growth.[4]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model of Ewing Sarcoma

1. Cell Culture and Implantation:

  • Culture TC71 Ewing sarcoma cells in appropriate media until they reach 80-90% confluency.
  • Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).
  • Inject 1 x 10^6 TC71 cells subcutaneously into the flank of male nonobese diabetic (NOD)-SCID-IL-2Rγnull mice.[5]

2. Tumor Growth Monitoring:

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

3. YK-4-279 Formulation and Administration:

  • Intraperitoneal (i.p.) Formulation: Prepare a solution of YK-4-279 in a suitable vehicle (e.g., DMSO).
  • Oral (p.o.) Formulation: Utilize a formulation suitable for oral gavage.
  • Administration:
  • For i.p. administration, inject 50 mg/kg of YK-4-279 daily on weekdays.[5]
  • For oral administration, administer 90 mg/kg of YK-4-279 daily via gavage.[5]
  • Administer a vehicle control to a separate group of mice.

4. Efficacy Evaluation:

  • Continue treatment for a predetermined period (e.g., 4 weeks).[5]
  • Monitor tumor growth and animal well-being throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 2: Orthotopic Xenograft Model of Neuroblastoma

1. Cell Culture and Implantation:

  • Culture SH-SY5Y-luc neuroblastoma cells (stably expressing luciferase) in appropriate media.
  • Harvest and resuspend the cells in a sterile solution.
  • Surgically inject 1 x 10^6 SH-SY5Y-luc cells under the sub-renal capsule of nude mice to establish orthotopic xenografts.[2][7]

2. Tumor Growth Monitoring:

  • Monitor tumor growth via bioluminescence imaging at regular intervals.

3. YK-4-279 Administration:

  • Begin treatment the day after tumor cell implantation.
  • Administer 50 mg/kg of YK-4-279 via i.p. injection every other day for two weeks.[2][7]
  • A control group should receive vehicle (DMSO) injections.[2][7]

4. Efficacy Evaluation:

  • At the end of the treatment period (e.g., four weeks post-implantation), euthanize the mice.[2][7]
  • Excise the tumors and corresponding kidneys for weight measurement and further analysis.[2][7]
  • Tumor lysates can be analyzed for markers of apoptosis, such as cleaved PARP and Caspase 3, by Western blot.[2][7]

Mandatory Visualizations

Signaling Pathway of YK-4-279 Action

YK4279_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome EWS_FLI1 EWS-FLI1 Oncogenic_Transcription Oncogenic Gene Transcription EWS_FLI1->Oncogenic_Transcription Drives RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Binds to & co-activates Apoptosis Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition YK4279 YK-4-279 YK4279->RHA Inhibits Interaction

Caption: Mechanism of YK-4-279 in inhibiting EWS-FLI1 driven oncogenesis.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., TC71, SH-SY5Y) start->cell_culture implantation Cell Implantation (Subcutaneous or Orthotopic) in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Establishment & Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment YK-4-279 or Vehicle Administration (i.p. or p.o.) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Measurement, Biomarker Analysis monitoring->endpoint end End endpoint->end

Caption: General experimental workflow for YK-4-279 efficacy testing in mouse xenograft models.

References

Application Note: Demonstrating YK-4-279 Target Engagement Using Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in preclinical studies for treating Ewing's sarcoma and other cancers driven by ETS-family transcription factors.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA Helicase A (RHA).[3][4] This interaction is crucial for the oncogenic activity of EWS-FLI1.[5][6] Demonstrating that YK-4-279 engages its intended target within the cell is a critical step in its development and in understanding its biological effects. Immunoprecipitation (IP) is a powerful technique to demonstrate this target engagement by showing a decrease in the co-precipitation of RHA with EWS-FLI1 in the presence of YK-4-279.[4][7] This application note provides a detailed protocol for utilizing immunoprecipitation to show YK-4-279 target engagement in a cellular context.

Principle

This protocol describes the co-immunoprecipitation (co-IP) of endogenous EWS-FLI1 and its binding partner RHA from a Ewing's sarcoma cell line, such as TC32.[7] Cells are treated with YK-4-279 or a vehicle control. Following treatment, the cells are lysed, and an antibody specific to EWS-FLI1 is used to pull down EWS-FLI1 and any interacting proteins. The resulting immunoprecipitates are then analyzed by Western blotting for the presence of RHA. A successful experiment will show a significant reduction in the amount of RHA co-immunoprecipitated with EWS-FLI1 in cells treated with YK-4-279 compared to the vehicle-treated control, indicating that the small molecule has effectively disrupted their interaction.

Signaling Pathway and Experimental Workflow

The interaction between EWS-FLI1 and RHA is a key driver in Ewing's sarcoma. YK-4-279 directly interferes with this interaction. The experimental workflow to demonstrate this involves treating cells, preparing cell lysates, performing immunoprecipitation, and analyzing the results by Western blot.

EWS_FLI1_Pathway cluster_pathway Molecular Interaction EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction Oncogenic_Activity Oncogenic Activity RHA->Oncogenic_Activity Promotes YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to IP_Workflow cluster_workflow Immunoprecipitation Workflow Cell_Culture 1. Cell Culture (e.g., TC32 cells) Treatment 2. Treatment (YK-4-279 or Vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis IP 4. Immunoprecipitation (anti-FLI1 antibody) Lysis->IP Washing 5. Washing IP->Washing Elution 6. Elution Washing->Elution Western_Blot 7. Western Blot Analysis (Detect EWS-FLI1 and RHA) Elution->Western_Blot

References

Application Note: Techniques for Assessing YK-4-279 Efficacy in 3D Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ewing Sarcoma is an aggressive pediatric bone and soft tissue tumor characterized by chromosomal translocations that produce oncogenic fusion proteins, most commonly EWS-FLI1.[1][2] This aberrant transcription factor is essential for tumor development by driving the expression of multiple target genes.[1][3] YK-4-279 is a small molecule inhibitor designed to specifically target this oncogene. It functions by binding to EWS-FLI1 and preventing its critical interaction with RNA Helicase A (RHA), thereby inhibiting its transcriptional activity and inducing apoptosis in Ewing Sarcoma cells.[4][5][6][7] The (S)-enantiomer of YK-4-279 has been identified as the more potent, active form.[8][9]

Three-dimensional (3D) spheroid models are increasingly utilized in cancer research as they more accurately recapitulate the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges, compared to traditional 2D monolayer cultures.[10][11][12] This increased physiological relevance makes them superior for preclinical evaluation of therapeutic agents like YK-4-279.[11][13] This document provides detailed protocols for assessing the efficacy of YK-4-279 in 3D Ewing Sarcoma spheroid models.

Mechanism of Action of YK-4-279

YK-4-279 disrupts the oncogenic signaling driven by the EWS-FLI1 fusion protein. EWS-FLI1 requires interaction with co-activators like RNA Helicase A (RHA) to drive the transcription of genes that promote cell proliferation and survival.[2][3] YK-4-279 directly binds to EWS-FLI1, sterically hindering its association with RHA.[4][14] This disruption leads to the downregulation of EWS-FLI1 target genes (e.g., Cyclin D1), resulting in cell cycle arrest and apoptosis.[6][15]

cluster_0 Normal State (Ewing Sarcoma Cell) cluster_1 Effect of YK-4-279 EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Binds TargetGenes Target Gene Transcription (e.g., Cyclin D1) RHA->TargetGenes Activates Oncogenesis Oncogenesis (Proliferation, Survival) TargetGenes->Oncogenesis Promotes Apoptosis Apoptosis & Growth Arrest YK4279 YK-4-279 YK4279->EWS_FLI1 Disrupts Interaction YK4279->Apoptosis Leads to cluster_assays 4. Endpoint Efficacy Assays start 1. Seed Ewing Sarcoma Cells (e.g., TC-71, A673) in Ultra-Low Attachment Plates formation 2. Spheroid Formation (Incubate 48-72h) start->formation treatment 3. YK-4-279 Treatment (Dose-Response, 72h) formation->treatment viability Viability/Cytotoxicity (ATP Assay, Live/Dead Staining) treatment->viability morphology Size & Morphology (Brightfield Imaging) treatment->morphology mechanism Mechanism of Action (Western Blot, Co-IP) treatment->mechanism analysis 5. Data Analysis & Interpretation (IC50 Calculation, Statistical Analysis) viability->analysis morphology->analysis mechanism->analysis

References

Application of YK-4-279 in High-Throughput Screening Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in targeting cancers driven by ETS (E26 transformation-specific) family transcription factors, most notably Ewing's sarcoma, which is characterized by the EWS-FLI1 fusion protein.[1][2] This document provides detailed application notes and protocols for the use of YK-4-279 in high-throughput screening (HTS) assays aimed at identifying and characterizing potential therapeutic agents.

YK-4-279 functions by disrupting the critical protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA helicase A (RHA), which is essential for the transcriptional activity of EWS-FLI1 and subsequent oncogenesis.[2][3][4] By inhibiting this interaction, YK-4-279 effectively abrogates the function of EWS-FLI1, leading to apoptosis and reduced tumor growth in preclinical models.[2][4] The S-enantiomer of YK-4-279 has been identified as the more potent form of the molecule.[3]

These protocols are designed to be adaptable for HTS platforms to screen for novel compounds with similar mechanisms of action or to investigate the effects of YK-4-279 in combination with other potential drugs.

Mechanism of Action: Targeting the EWS-FLI1/RHA Interaction

The primary mechanism of YK-4-279 involves the direct binding to the EWS-FLI1 oncoprotein, thereby preventing its association with RHA.[1][3] This disruption inhibits the transcriptional regulation of EWS-FLI1 target genes, which are crucial for tumor cell survival and proliferation.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cellular Effects EWS_FLI1 EWS-FLI1 Oncoprotein RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction DNA Target Gene Promoters EWS_FLI1->DNA Binding RHA->DNA Binding Transcription Oncogenic Transcription DNA->Transcription Activation Apoptosis Apoptosis Transcription->Apoptosis Leads to CellGrowth Cell Growth Inhibition YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Interaction

Figure 1: Simplified signaling pathway of YK-4-279 action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of YK-4-279 and its more active S-enantiomer across various cancer cell lines. This data is crucial for designing HTS assays, particularly for determining appropriate compound concentrations and selecting sensitive cell lines.

Table 1: IC50 Values of Racemic YK-4-279 in Ewing's Sarcoma and Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TC71Ewing's Sarcoma0.88[5]
A4573Ewing's Sarcoma0.54[5]
Various ESFTEwing's Sarcoma0.5 - 2.0[6]
LA-N-6Neuroblastoma0.653[7]

Table 2: Comparison of IC50 Values for Racemic YK-4-279 and its Enantiomers

CompoundCell Line (EWS-FLI1+)IC50 (µM)Reference
Racemic YK-4-279COS7 (transfected)0.96[3][8]
(S)-YK-4-279COS7 (transfected)0.75[3][8]
(R)-YK-4-279COS7 (transfected)Inactive[3][8]

High-Throughput Screening Protocols

The following protocols are adapted for a 384-well plate format suitable for HTS.

Cell Viability HTS Assay

This assay is designed to screen for compounds that induce cytotoxicity in EWS-FLI1-positive cancer cells.

cluster_workflow Cell Viability HTS Workflow start Seed 384-well plates with EWS-FLI1+ cells incubation1 Incubate 24h start->incubation1 treatment Add library compounds (e.g., 10 µM final concentration) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 wst1 Add WST-1 reagent incubation2->wst1 incubation3 Incubate 2-4h wst1->incubation3 readout Measure absorbance at 450 nm incubation3->readout analysis Data analysis: Calculate % viability, Identify hits readout->analysis cluster_workflow High-Throughput Co-IP Workflow start Lyse EWS-FLI1+ cells treated with library compounds ip Immunoprecipitate FLI1 using anti-FLI1 antibody coupled to magnetic beads start->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute detection Detect co-precipitated RHA (e.g., AlphaLISA, HTRF, or Western Blot) elute->detection analysis Identify compounds that reduce RHA signal detection->analysis

References

Application Notes and Protocols for In Vivo Studies of YK-4-279 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing the investigational compound YK-4-279 in rat models for preclinical research. The protocols are based on findings from various in vivo studies and are intended to guide the design and execution of future experiments.

Introduction

YK-4-279 is a small molecule inhibitor targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma. Preclinical studies have demonstrated its potential as a therapeutic agent, and in vivo investigations in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile. While many studies have utilized mouse models, this document focuses on the application of YK-4-279 in rat models, which are often used in toxicological and pharmacokinetic assessments. The active enantiomer, (S)-YK-4-279, has been identified as the more potent form of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of YK-4-279 in rats.

Table 1: Pharmacokinetic Parameters of YK-4-279 in Sprague-Dawley Rats

Administration RouteDose (mg/kg)Active CompoundKey Findings
Intravenous (Single Dose)25Racemic YK-4-279, (S)-YK-4-279, (R)-YK-4-279No conversion between enantiomers observed in plasma.[1]
Gavage (Single Dose)25, 50Racemic YK-4-279, (S)-YK-4-279, (R)-YK-4-279Low oral bioavailability. Some racemization observed in urine but not in plasma.[1]

Table 2: Efficacy Study of (S)-YK-4-279 in a Nude Rat Ewing Sarcoma Xenograft Model

Administration RouteDurationTarget Plasma ConcentrationEfficacy OutcomeToxicity
Continuous Intravenous Infusion26 days4.9 µM (average)Tumor regression observed.No overt toxicity reported.

Experimental Protocols

Pharmacokinetic Studies in Sprague-Dawley Rats

This protocol outlines the methodology for assessing the pharmacokinetic profile of YK-4-279 in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile, bioavailability, and potential for enantiomeric conversion of YK-4-279 following intravenous and oral administration.

Materials:

  • Sprague-Dawley rats

  • YK-4-279 (racemic, (S)-enantiomer, or (R)-enantiomer)

  • Vehicle for formulation (e.g., for intravenous administration, a common vehicle is a solution containing 10% Ethanol, 40% PEG400, and 50% PBS; for oral gavage, a suspension in 1% methylcellulose with 0.4% Tween 80 has been used in mice and could be adapted)[2]

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical equipment for quantifying YK-4-279 in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate Sprague-Dawley rats to the housing conditions for at least one week prior to the study.

  • Drug Formulation:

    • For intravenous administration, dissolve YK-4-279 in the chosen vehicle to achieve the desired concentration for a 25 mg/kg dose.

    • For oral gavage, prepare a suspension of YK-4-279 in the vehicle to deliver doses of 25 mg/kg or 50 mg/kg.

  • Dosing:

    • Intravenous: Administer a single bolus injection of the YK-4-279 solution via the tail vein.

    • Oral Gavage: Administer the YK-4-279 suspension directly into the stomach using a gavage needle.

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, saphenous vein, or via cannula) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of YK-4-279 and its enantiomers using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Study: Continuous Intravenous Infusion in a Nude Rat Xenograft Model

This protocol describes a continuous infusion study to evaluate the anti-tumor efficacy of (S)-YK-4-279 in a rat xenograft model of Ewing sarcoma. Continuous infusion is critical to maintain therapeutic plasma concentrations.

Objective: To assess the effect of sustained exposure to (S)-YK-4-279 on tumor growth in a nude rat model.

Materials:

  • Nude rats (e.g., Hsd:RH-Foxn1rnu)

  • Ewing sarcoma cell line for xenograft implantation

  • (S)-YK-4-279

  • Vehicle for continuous intravenous infusion (A formulation suitable for continuous IV infusion should be developed, potentially adapting the PEG400/PBS/Ethanol vehicle with careful consideration of solubility and stability over the infusion period).

  • Osmotic pumps (e.g., ALZET® osmotic pumps) and corresponding catheters[3][4][5][6][7]

  • Surgical instruments for pump implantation

  • Anesthesia

  • Tumor measurement tools (e.g., calipers)

Procedure:

  • Xenograft Establishment: Subcutaneously implant Ewing sarcoma cells into the flank of the nude rats. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Osmotic Pump Preparation:

    • Prepare a sterile solution of (S)-YK-4-279 in the chosen vehicle at a concentration calculated to deliver the desired dose to achieve a target plasma concentration of approximately 4.9 µM over the infusion period (e.g., 28 days).

    • Fill the osmotic pumps with the drug solution according to the manufacturer's instructions.

  • Surgical Implantation of Osmotic Pump:

    • Anesthetize the rat.

    • Surgically implant the osmotic pump subcutaneously in the dorsal region.

    • Cannulate the jugular vein and connect the catheter from the osmotic pump for continuous intravenous infusion.[3][4][5]

    • Suture the incisions and allow the animal to recover.

  • Treatment and Monitoring:

    • Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.

    • At the end of the 26-day treatment period, collect blood samples to confirm the plasma concentration of (S)-YK-4-279.

  • Endpoint Analysis:

    • Euthanize the animals and excise the tumors.

    • Tumor weight and volume can be measured.

    • Tumor tissue can be processed for histological analysis or molecular studies.

Visualizations

Signaling Pathway of YK-4-279 Action

YK4279_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A EWS_FLI1->RHA Binding Transcription Oncogenic Transcription EWS_FLI1->Transcription RHA->Transcription Target_Genes Target Genes (e.g., CCND1) Transcription->Target_Genes Upregulation YK4279 YK-4-279 YK4279->EWS_FLI1 Workflow start Start xenograft Establish Ewing Sarcoma Xenograft in Rats start->xenograft randomize Randomize into Treatment Groups xenograft->randomize pump_prep Prepare (S)-YK-4-279 for Osmotic Pump randomize->pump_prep implant Surgically Implant Osmotic Pump (IV Infusion) pump_prep->implant monitor Monitor Tumor Growth and Animal Health (26 days) implant->monitor endpoint Endpoint Analysis: Tumor Measurement, Plasma Concentration monitor->endpoint end End endpoint->end

References

Application Notes and Protocols for Determining YK-4-279 Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in targeting the EWS-FLI1 fusion oncoprotein, a key driver in Ewing sarcoma.[1][2] This oncogenic transcription factor regulates the expression of numerous downstream target genes, promoting tumor growth and survival.[3] YK-4-279 functions by disrupting the critical interaction between EWS-FLI1 and RNA Helicase A (RHA), thereby inhibiting the transcriptional activity of EWS-FLI1.[1][2]

A luciferase reporter assay is a robust and sensitive method to quantify the transcriptional activity of EWS-FLI1 and to determine the inhibitory potency of compounds like YK-4-279. This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to measure the activity of YK-4-279. The assay relies on the co-transfection of cells with an expression vector for EWS-FLI1 and a reporter vector containing a firefly luciferase gene under the control of an EWS-FLI1-responsive promoter, such as the NR0B1 promoter.[1][4] A second plasmid expressing Renilla luciferase under a constitutive promoter is also co-transfected to normalize for transfection efficiency and cell viability.

Principle of the Assay

The core principle of this assay is to measure the EWS-FLI1-driven expression of firefly luciferase in the presence and absence of YK-4-279. Activated EWS-FLI1 binds to the NR0B1 promoter in the reporter plasmid, driving the transcription of the firefly luciferase gene. The resulting luminescence, generated upon the addition of the luciferin substrate, is directly proportional to the transcriptional activity of EWS-FLI1. By treating the cells with varying concentrations of YK-4-279, the reduction in firefly luciferase activity can be measured, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The constitutively expressed Renilla luciferase provides an internal control for normalization.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the luciferase reporter assay.

EWS_FLI1_Signaling_Pathway EWS-FLI1 Signaling Pathway and Inhibition by YK-4-279 EWS_FLI1 EWS-FLI1 Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex YK4279 YK-4-279 YK4279->Complex Disrupts Inhibition Inhibition DNA NR0B1 Promoter (GGAA-microsatellites) Complex->DNA Binds to Transcription Transcription of Target Genes DNA->Transcription Activates

Caption: EWS-FLI1 Signaling and YK-4-279 Inhibition.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed COS-7 Cells in 96-well plate Prepare_Complex Prepare Transfection Complex: - EWS-FLI1 Plasmid - NR0B1-luc Reporter - Renilla Control Cell_Seeding->Prepare_Complex Transfect Co-transfect Cells Prepare_Complex->Transfect Add_YK4279 Treat with serial dilutions of YK-4-279 Transfect->Add_YK4279 Incubate Incubate for 16-24 hours Add_YK4279->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luc Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Luc Analyze Normalize Data & Calculate IC50 Measure_Luc->Analyze

Caption: Luciferase Reporter Assay Experimental Workflow.

Quantitative Data Summary

The following tables summarize the inhibitory activity of YK-4-279 on EWS-FLI1 transcriptional activity as determined by luciferase reporter assays and cytotoxicity assays in various cell lines.

Table 1: IC50 Values of YK-4-279 in Luciferase Reporter Assay

CompoundCell LineReporter SystemIC50 (µM)Reference
Racemic YK-4-279COS-7EWS-FLI1 + NR0B1-luciferase0.96[4]
(S)-YK-4-279COS-7EWS-FLI1 + NR0B1-luciferase0.75[4]
(R)-YK-4-279COS-7EWS-FLI1 + NR0B1-luciferaseNo significant inhibition[4]

Table 2: Cytotoxicity IC50 Values of YK-4-279 in Ewing Sarcoma Cell Lines

Cell LineRacemic YK-4-279 IC50 (µM)(S)-YK-4-279 IC50 (µM)(R)-YK-4-279 IC50 (µM)Reference
TC321.830.1625.98[4]
RDES0.330.2811.69[4]
SKES0.650.3518.45[4]
A45730.54--[5]
TC710.88--[5]

Experimental Protocols

Materials and Reagents
  • Cell Line: COS-7 cells

  • Plasmids:

    • EWS-FLI1 expression vector (full-length)

    • NR0B1-firefly luciferase reporter plasmid

    • Renilla luciferase control vector (e.g., pRL-TK)

  • Transfection Reagent: FuGENE® 6 Transfection Reagent (Promega) or similar

  • Compound: YK-4-279 (and its enantiomers, if applicable), dissolved in DMSO

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega)

  • Buffers and Solutions: PBS, Trypsin-EDTA, DMSO (vehicle control)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of reading dual-luciferase assays

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Experimental Procedure

Day 1: Cell Seeding

  • Culture COS-7 cells to ~80% confluency.

  • Trypsinize, count, and resuspend the cells in complete DMEM.

  • Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Co-transfection

  • For each well, prepare the transfection complex in a sterile microcentrifuge tube. It is recommended to prepare a master mix for replicate wells.

    • Note on Plasmid Ratios: A starting point for optimization is a 10:10:1 ratio of EWS-FLI1 expression vector: NR0B1-luciferase reporter: Renilla luciferase control vector. For example, use 100 ng of the EWS-FLI1 plasmid, 100 ng of the NR0B1-luciferase plasmid, and 10 ng of the pRL-TK control plasmid per well.

  • Dilute the plasmid DNA mixture in serum-free medium.

  • Add the transfection reagent (e.g., FuGENE® 6) to the diluted DNA at a ratio recommended by the manufacturer (e.g., 3:1 reagent-to-DNA ratio).

  • Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Carefully add the transfection complex dropwise to each well.

  • Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.[4]

Day 2: Compound Treatment

  • Prepare serial dilutions of YK-4-279 in complete DMEM. A typical concentration range to start with is 0.1 µM to 30 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest YK-4-279 concentration.

  • After the 2-hour transfection incubation, carefully add the YK-4-279 dilutions or vehicle control to the respective wells.

  • Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.[4]

Day 3: Luciferase Assay

  • Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Remove the culture medium from the wells and gently wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.

  • Program the luminometer to inject the luciferase assay reagents and measure the luminescence according to the manufacturer's instructions.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Immediately after, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase reading by dividing it by the corresponding Renilla luciferase reading.

    • Normalized Ratio = Firefly Luciferase Units / Renilla Luciferase Units

  • Calculate Percent Inhibition:

    • Determine the average normalized ratio for the vehicle control wells.

    • For each YK-4-279 concentration, calculate the percent inhibition using the following formula:

      • % Inhibition = (1 - (Normalized Ratio of Treated Sample / Average Normalized Ratio of Vehicle Control)) * 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the YK-4-279 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.

Conclusion

The dual-luciferase reporter assay is a highly effective method for quantifying the inhibitory activity of YK-4-279 on the EWS-FLI1 oncoprotein. This protocol provides a detailed framework for conducting the assay, from cell preparation to data analysis. The provided quantitative data and diagrams offer valuable context for researchers working on the development of targeted therapies for Ewing sarcoma and other EWS-FLI1-driven cancers. Rigorous adherence to this protocol will yield reliable and reproducible data, facilitating the characterization of YK-4-279 and similar compounds.

References

Application Notes and Protocols for Determining the Long-Term Effects of YK-4-279 Using a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the long-term cytostatic and cytotoxic effects of YK-4-279, a small molecule inhibitor of EWS-FLI1 binding to RNA helicase A (RHA), on cancer cells using a clonogenic assay.[1][2][3] This assay is crucial for determining the ability of single cells to proliferate and form colonies following treatment, thereby offering insights into the long-term efficacy of the compound.

YK-4-279 has demonstrated anti-tumor activity in various cancer models, including Ewing Sarcoma, lymphoma, neuroblastoma, and prostate cancer.[4][5][6] Its mechanism of action involves disrupting the interaction between the oncogenic EWS-FLI1 fusion protein and RHA, leading to growth arrest and apoptosis in sensitive cancer cells.[1][2][3] The clonogenic assay serves as a robust method to quantify the long-term impact of YK-4-279 on the reproductive integrity of cancer cells.[7][8][9]

Data Presentation

Quantitative data from the clonogenic assay should be meticulously recorded and presented to allow for clear interpretation and comparison across different treatment conditions. The following table provides a template for summarizing the key findings.

Cell Line Treatment Group YK-4-279 Concentration (µM) Plating Efficiency (%) Surviving Fraction Colony Size Distribution (Mean ± SD) Observations
TC-32 (Ewing Sarcoma)Control (DMSO)01.0Healthy, large colonies
YK-4-2790.5
YK-4-2791.0
YK-4-2793.0
SK-N-AS (Neuroblastoma)Control (DMSO)01.0Healthy, large colonies
YK-4-2790.5
YK-4-2791.0
YK-4-2793.0
LNCaP (Prostate Cancer)Control (DMSO)01.0Healthy, large colonies
YK-4-2790.5
YK-4-2791.0
YK-4-2793.0

Table 1: Summary of Clonogenic Assay Data for YK-4-279 Treatment. Plating efficiency is calculated as (Number of colonies formed / Number of cells seeded) x 100 for the control group. The surviving fraction for each treatment group is calculated as (Number of colonies formed / (Number of cells seeded x Plating efficiency)).

Experimental Protocols

This section provides a detailed methodology for conducting a clonogenic assay to evaluate the long-term effects of YK-4-279.

Materials
  • Cancer cell lines sensitive to YK-4-279 (e.g., TC-32, SK-N-AS, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • YK-4-279 (Selleck Chemicals)[1]

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well or 100 mm cell culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol
  • Cell Culture and Seeding:

    • Maintain the selected cancer cell lines in their recommended complete culture medium.

    • Harvest cells during the exponential growth phase using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Seed the appropriate number of cells into 6-well plates or 100 mm dishes. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well/dish).

    • Allow the cells to attach overnight in the incubator.

  • YK-4-279 Treatment:

    • Prepare a stock solution of YK-4-279 in DMSO.[1] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest YK-4-279 concentration.

    • Remove the medium from the attached cells and replace it with the medium containing the different concentrations of YK-4-279 or the DMSO control.

    • The duration of treatment can vary. For continuous exposure, the drug-containing medium is left for the entire duration of colony formation. For short-term exposure, treat the cells for a defined period (e.g., 24, 48, or 72 hours), then replace the drug-containing medium with a fresh, drug-free medium. Studies have shown that a 72-hour exposure to 3 µM YK-4-279 can significantly reduce the replating efficiency of Ewing Sarcoma cells.[10][11][12]

  • Colony Formation:

    • Incubate the plates for 7-21 days, depending on the growth rate of the cell line, until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells.[8]

    • Monitor the plates periodically to ensure the medium does not evaporate and to check for contamination. The medium can be changed every 3-4 days if necessary.

  • Colony Staining and Counting:

    • Once colonies are of adequate size, carefully wash the plates twice with PBS.

    • Fix the colonies by adding 1-2 mL of methanol and incubating for 10-15 minutes at room temperature.

    • Remove the methanol and add 1-2 mL of Crystal Violet staining solution to each well/dish.

    • Incubate for 10-30 minutes at room temperature.

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well/dish. Colonies can be counted manually or using an automated colony counter.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE)).

    • Plot the surviving fraction as a function of YK-4-279 concentration to generate a dose-response curve.

Visualizations

YK-4-279 Signaling Pathway

YK-4-279_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 EWS_FLI1_RHA EWS-FLI1/RHA Complex EWS_FLI1->EWS_FLI1_RHA RHA RNA Helicase A RHA->EWS_FLI1_RHA Target_Genes Target Gene Transcription EWS_FLI1_RHA->Target_Genes Activates Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Apoptosis Apoptosis Target_Genes->Apoptosis Represses Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation Allows YK4279 YK-4-279 YK4279->EWS_FLI1_RHA Inhibits Interaction

Caption: YK-4-279 mechanism of action.

Experimental Workflow for Clonogenic Assay

Clonogenic_Assay_Workflow start Start step1 1. Seed Cells (e.g., 200-1000 cells/well) start->step1 step2 2. Allow Attachment (Overnight) step1->step2 step3 3. Treat with YK-4-279 (and DMSO control) step2->step3 step4 4. Incubate (7-21 days for colony formation) step3->step4 step5 5. Fix and Stain Colonies (Methanol & Crystal Violet) step4->step5 step6 6. Count Colonies step5->step6 step7 7. Analyze Data (Plating Efficiency, Surviving Fraction) step6->step7 end End step7->end

Caption: Clonogenic assay experimental workflow.

References

Application Note: Identifying YK-4-279 Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The small molecule inhibitor YK-4-279 targets the oncogenic fusion protein EWS-FLI1, a key driver in Ewing sarcoma and other cancers, by disrupting its interaction with RNA helicase A.[1][2] While promising, the development of therapeutic resistance remains a significant clinical challenge.[3] This application note provides a comprehensive protocol for utilizing pooled library CRISPR-Cas9 knockout screens to systematically identify genes whose loss confers resistance to YK-4-279. By identifying these genetic dependencies, researchers can elucidate resistance pathways, discover potential biomarkers for patient stratification, and devise effective combination therapies to overcome resistance.[4][5]

Introduction to YK-4-279 and EWS-FLI1 Signaling

Ewing sarcoma is characterized by chromosomal translocations that produce fusion proteins, most commonly EWS-FLI1.[6] This aberrant transcription factor is critical for tumor development by altering gene expression and mRNA splicing.[7][8] YK-4-279 was specifically designed to inhibit the oncogenic activity of EWS-FLI1 by binding to it and blocking its interaction with critical partners like RNA helicase A (RHA).[1] This disruption inhibits the transcription of EWS-FLI1 target genes, leading to apoptosis in sensitive cancer cells.[7] Understanding the signaling network downstream of EWS-FLI1 is crucial for interpreting resistance mechanisms. EWS-FLI1 is known to influence major cancer-related pathways, including the PI3K/AKT and MAPK signaling pathways.[8][9]

EWS_FLI1_Pathway cluster_nucleus Nucleus cluster_transcription_complex EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction DNA Target Gene Promoters (GGAA-microsatellites) EWS_FLI1->DNA Binds Transcription Altered Gene Transcription & Splicing RHA->Transcription Forms Complex DNA->Transcription Oncogenesis Oncogenesis Transcription->Oncogenesis YK4279 YK-4-279 YK4279->EWS_FLI1 Binds & Inhibits Interaction with RHA CRISPR_Screen_Workflow A 1. Prepare Cas9-Expressing Ewing Sarcoma Cell Line (e.g., A673, TC-71) B 2. Transduce with Pooled Lentiviral sgRNA Library (MOI < 0.5) A->B C 3. Antibiotic Selection (e.g., Puromycin) B->C D 4. Split Cell Population C->D E1 5a. Control Group (DMSO Vehicle) D->E1 E2 5b. Treatment Group (High-Dose YK-4-279) D->E2 F1 6a. Harvest & Extract Genomic DNA E1->F1 F2 6b. Harvest & Extract Genomic DNA E2->F2 G 7. PCR Amplify sgRNA Cassettes & Prepare NGS Libraries F1->G F2->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Bioinformatic Analysis (e.g., MAGeCK) H->I J 10. Identify Enriched sgRNAs (Resistance 'Hits') I->J

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in preclinical studies for the treatment of various cancers, most notably Ewing's sarcoma.[1] It functions by disrupting the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), which is crucial for the oncogenic activity of EWS-FLI1.[2] This inhibition leads to downstream effects on gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. One of the key applications for evaluating the efficacy of YK-4-279 is the analysis of cell cycle distribution by flow cytometry. This document provides detailed protocols and application notes for assessing YK-4-279-induced cell cycle arrest.

Mechanism of Action: YK-4-279 Induced G2/M Arrest

YK-4-279's primary mechanism of action is the inhibition of the EWS-FLI1/RHA protein-protein interaction. This disruption has a cascade of effects on downstream targets of the EWS-FLI1 oncoprotein. A key pathway affected is the regulation of the cell cycle. Specifically, YK-4-279 has been shown to downregulate the expression of the ubiquitin-conjugating enzyme E2C (UBE2C). UBE2C is a critical component of the anaphase-promoting complex/cyclosome (APC/C), which targets cell cycle proteins for degradation. The reduction in UBE2C protein levels leads to an accumulation of Cyclin B1. Cyclin B1 is a regulatory subunit of the Maturation Promoting Factor (MPF), a key kinase that drives the cell's entry into mitosis. The elevated levels of Cyclin B1 result in a sustained MPF activity, leading to an arrest of the cell cycle in the G2/M phase.

G2M_Arrest_by_YK_4_279 YK4279 YK-4-279 EWS_FLI1_RHA EWS-FLI1 / RHA Complex YK4279->EWS_FLI1_RHA inhibits UBE2C UBE2C (Ubiquitin Ligase) EWS_FLI1_RHA->UBE2C promotes expression CyclinB1 Cyclin B1 UBE2C->CyclinB1 promotes degradation G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest accumulation leads to

Signaling pathway of YK-4-279-induced G2/M cell cycle arrest.

Quantitative Data on YK-4-279 Induced Cell Cycle Arrest

YK-4-279 has been demonstrated to induce G2/M cell cycle arrest in a dose- and time-dependent manner in various cancer cell lines.

Table 1: Cell Cycle Distribution in Ewing's Sarcoma Cells (TC32) Treated with YK-4-279

TreatmentTime (hours)% G2/M PhaseReference
3 µM YK-4-279453%[1]
3 µM YK-4-279890%[1]
Note: Percentages for G1 and S phases were not specified in the source.

Table 2: Observed Effects of YK-4-279 on Cell Cycle Distribution in Neuroblastoma Cell Lines

Cell LineTreatmentObservationReference
SK-N-AS0.5x and 1x IC50 for 24hStrong, dose-dependent G2/M arrest and an increase in the sub-G1 population.
GIMEN0.5x and 1x IC50 for 24hStrong, dose-dependent G2/M arrest and an increase in the sub-G1 population.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the general workflow for analyzing cell cycle arrest induced by YK-4-279 using flow cytometry.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells at an appropriate density drug_treatment Treat cells with YK-4-279 (and vehicle control) for desired time cell_seeding->drug_treatment harvesting Harvest cells (trypsinization for adherent cells) drug_treatment->harvesting washing_pbs Wash cells with PBS harvesting->washing_pbs fixation Fix cells in cold 70% ethanol washing_pbs->fixation washing_staining Wash cells to remove ethanol fixation->washing_staining rnase_treatment Treat with RNase A washing_staining->rnase_treatment pi_staining Stain with Propidium Iodide (PI) rnase_treatment->pi_staining flow_cytometry Acquire data on a flow cytometer pi_staining->flow_cytometry data_analysis Analyze cell cycle distribution using appropriate software flow_cytometry->data_analysis

General workflow for flow cytometry-based cell cycle analysis.

Detailed Experimental Protocols

Materials:

  • Cancer cell line of interest (e.g., TC32, A4573 for Ewing's sarcoma)

  • Complete cell culture medium

  • YK-4-279 (and appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol for Cell Treatment and Preparation:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Drug Treatment: The following day, treat the cells with the desired concentrations of YK-4-279. A vehicle control (e.g., DMSO) should be run in parallel. Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat the wash step.

  • Fixation: Resuspend the cell pellet in approximately 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

  • Storage: Incubate the cells on ice for at least 30 minutes. For longer-term storage, cells can be kept at -20°C for several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry:

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 100-200 µL of RNase A solution. Incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by propidium iodide.

  • Propidium Iodide Staining: Add 400-500 µL of PI staining solution to the cell suspension. Gently mix and incubate at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Collect at least 10,000-20,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The analysis of cell cycle distribution by flow cytometry is a robust and quantitative method to evaluate the biological activity of YK-4-279. The protocols and data presented here provide a framework for researchers to investigate the effects of this promising anti-cancer agent on cell cycle progression in various cancer models. The characteristic G2/M arrest induced by YK-4-279 serves as a reliable biomarker of its on-target activity.

References

Troubleshooting & Optimization

YK-4-279 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with YK-4-279. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of YK-4-279 for in vitro experiments?

A1: The most commonly recommended solvent for preparing a stock solution of YK-4-279 for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of YK-4-279.[1][2]

Q2: What should I do if YK-4-279 does not fully dissolve in DMSO?

A2: If you encounter difficulty dissolving YK-4-279 in DMSO, you can try gentle warming in a hot water bath or sonication to aid dissolution.[1][3] Ensure the solution is clear before use.

Q3: Is YK-4-279 soluble in aqueous solutions?

A3: YK-4-279 is practically insoluble in water.[1][3] For experiments requiring aqueous buffers, it is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Be aware that high concentrations in aqueous solutions can lead to precipitation.

Q4: How should I prepare YK-4-279 for in vivo animal studies?

A4: For in vivo administration, YK-4-279 is typically formulated in a vehicle containing a mixture of solvents to maintain its solubility and improve tolerability. Common formulations include combinations of DMSO, polyethylene glycol (PEG300 or PEG400), Tween 80, saline, or corn oil.[1][3][4] The specific composition can be adjusted based on the administration route (e.g., intraperitoneal or oral).[4]

Q5: What is the mechanism of action of YK-4-279?

A5: YK-4-279 is a small molecule inhibitor that targets the interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA).[1][2][6][7][8] By disrupting this protein-protein interaction, YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to cell growth inhibition and apoptosis in cancers driven by this fusion protein, such as Ewing's sarcoma.[1][6][7] It has also been shown to affect other ETS transcription factors like ERG and ETV1.[1][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media YK-4-279 has low aqueous solubility. The final concentration in the aqueous buffer may be too high. The organic solvent percentage in the final solution may be too low.Prepare a higher concentration stock solution in DMSO. Minimize the volume of the stock solution added to the aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining solubility. Consider using a surfactant like Tween 80 in the final formulation.[1][3]
Inconsistent experimental results Degradation of the compound. Incomplete dissolution of the compound. Use of moist DMSO.Store the stock solution at -20°C or -80°C as recommended.[3][4] Always ensure the compound is fully dissolved before use by visual inspection. Use fresh, anhydrous DMSO for preparing stock solutions.[1][2]
Cloudy or precipitated solution for in vivo dosing Improper mixing of the formulation components. The concentration of YK-4-279 is too high for the chosen vehicle.Add the solvents sequentially and ensure the solution is clear after each addition.[3] Try sonicating the mixture to aid dissolution. If precipitation persists, you may need to adjust the solvent ratios or lower the final concentration of YK-4-279.

Quantitative Solubility Data

The solubility of YK-4-279 in various solvents is summarized below. Please note that these values can vary slightly between different suppliers and batches.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 36.62 - 73100 - 199.34
Ethanol 48 - 73131.08 - 199.34
Water Insoluble (<1)Insoluble
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 25.46

Data compiled from multiple sources.[1][3]

Experimental Protocols

Preparation of YK-4-279 Stock Solution for In Vitro Assays

Materials:

  • YK-4-279 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of YK-4-279 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, sonicate the solution or warm it gently in a 37°C water bath until the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Preparation of YK-4-279 Formulation for In Vivo Administration (Example)

This protocol provides an example for preparing a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration. The final concentrations of the components may need to be optimized for your specific experimental needs.

Materials:

  • YK-4-279 stock solution in DMSO (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile tubes

Procedure:

  • To prepare 1 mL of the final formulation, start with the required volume of the YK-4-279 DMSO stock solution. For a final concentration of 2 mg/mL, you would use 40 µL of a 50 mg/mL stock.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Add 510 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • This formulation should be prepared fresh before each use.[1]

Visualizations

YK-4-279 Mechanism of Action

YK4279_Mechanism cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 (Oncogenic Transcription Factor) DNA Target Gene Promoters EWS_FLI1->DNA Transcription Oncogenic Gene Transcription EWS_FLI1->Transcription Drives Apoptosis Apoptosis Growth_Inhibition Cell Growth Inhibition RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Interacts with YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to & Disrupts Interaction with RHA

Caption: Mechanism of action of YK-4-279.

Experimental Workflow for In Vitro Cell-Based Assay

in_vitro_workflow start Start prepare_stock Prepare YK-4-279 Stock Solution in DMSO start->prepare_stock treat_cells Treat Cells with Serial Dilutions of YK-4-279 prepare_stock->treat_cells seed_cells Seed Cancer Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Specified Time (e.g., 72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., WST-1, MTT) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay.

Troubleshooting Logic for YK-4-279 Dissolution

dissolution_troubleshooting start Start: Dissolve YK-4-279 in Anhydrous DMSO is_dissolved Is the solution clear? start->is_dissolved sonicate_heat Apply Sonication or Gentle Heat is_dissolved->sonicate_heat No success Solution Ready for Use is_dissolved->success Yes is_dissolved2 Is the solution clear now? sonicate_heat->is_dissolved2 is_dissolved2->success Yes check_dmso Check DMSO Quality (use fresh, anhydrous DMSO) is_dissolved2->check_dmso No re_attempt Re-attempt Dissolution check_dmso->re_attempt re_attempt->is_dissolved

Caption: Troubleshooting flowchart for dissolving YK-4-279.

References

optimizing YK-4-279 dosage for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YK-4-279 dosage and minimizing off-target effects in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that primarily targets the protein-protein interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1][2] By disrupting this interaction, YK-4-279 inhibits the oncogenic activity of EWS-FLI1, which is a key driver in Ewing's Sarcoma and other cancers.[3] The compound has also been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1.[3]

Q2: What are the known on-target effects of YK-4-279?

A2: The primary on-target effect of YK-4-279 is the disruption of the EWS-FLI1/RHA complex, leading to the inhibition of EWS-FLI1 transcriptional activity.[3][4] This results in decreased expression of EWS-FLI1 target genes, leading to reduced cell proliferation, induction of apoptosis, and decreased cell invasion and motility in cancer cells harboring the EWS-FLI1 fusion.[2][3]

Q3: What are the potential off-target effects of YK-4-279 and how can they be minimized?

A3: While YK-4-279 shows specificity for cells with ETS fusions, potential off-target effects could arise from its interaction with other ETS family members present in normal tissues.[3] To minimize off-target effects, it is crucial to:

  • Use the active (S)-enantiomer: (S)-YK-4-279 is the more potent enantiomer and can be used at lower concentrations, potentially reducing off-target binding.[5][6]

  • Optimize dosage: Conduct dose-response studies to identify the lowest effective concentration that maintains on-target activity while minimizing toxicity.

  • Monitor for toxicity: In in vivo studies, closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior.[7] Pathological analysis of major organs post-treatment is also recommended.[3]

Q4: What is the difference between the racemic mixture and the (S)-enantiomer of YK-4-279?

A4: YK-4-279 is a chiral molecule that exists as a racemic mixture of (R) and (S) enantiomers. Studies have shown that the (S)-enantiomer is the biologically active form, demonstrating significantly higher potency in inhibiting the EWS-FLI1/RHA interaction and inducing cancer cell death.[5][6] The (R)-enantiomer is largely inactive. Using the purified (S)-enantiomer allows for more precise dosing and may reduce potential off-target effects associated with the inactive enantiomer.

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent compound preparation or handling. YK-4-279 has poor solubility in aqueous solutions.

  • Solution:

    • Prepare fresh stock solutions in a suitable solvent like DMSO.[2]

    • For in vivo studies, use a well-defined formulation. A common formulation is Labrasol/tetraglycol/water (72:8:20).[7]

    • Ensure complete dissolution of the compound before use.

Issue 2: Lack of significant anti-tumor activity in vivo.

  • Possible Cause 1: Suboptimal dosage or administration schedule.

  • Solution 1:

    • Refer to the in vivo dosage table below for established effective dose ranges.

    • Consider the route of administration. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully.[7][8]

    • The frequency of administration is critical. Daily or twice-daily dosing has been shown to be effective.[7]

  • Possible Cause 2: Poor bioavailability.

  • Solution 2:

    • Pharmacokinetic studies can be performed to determine the compound's concentration in plasma and tumor tissue over time.[8]

    • An oral formulation has been developed to improve bioavailability.[8][9]

Issue 3: Development of drug resistance.

  • Possible Cause: Prolonged exposure to YK-4-279 can lead to the development of resistant clones.

  • Solution:

    • Monitor for the emergence of resistance by assessing cell viability and on-target engagement over time.

    • Consider combination therapies. YK-4-279 has shown synergistic effects with other anti-cancer agents.[9]

    • Investigate mechanisms of resistance, which may involve upregulation of alternative signaling pathways.[10]

Data Presentation

Table 1: In Vitro IC50 Values of YK-4-279 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TC32Ewing's Sarcoma0.94[1]
TC71Ewing's Sarcoma1.83[1]
RDESEwing's Sarcoma1.03[1]
SKESEwing's Sarcoma0.33[1]
A4573Ewing's Sarcoma1.46[1]
IMR-32Neuroblastoma0.218[11][12]
NB-19Neuroblastoma2.796[11][12]
KHM-5MThyroid Cancer~0.8[10]
BCPAPThyroid Cancer~0.7[10]
Hth7Thyroid Cancer~0.8[10]
LNCaPProstate Cancer>1 (no significant growth reduction at 1 µM after 2 days)[13]
VCaPProstate Cancer>10 (no significant growth reduction at 10 µM after 2 days)[13]

Table 2: In Vivo Dosages of YK-4-279 in Mouse Xenograft Models

Cancer TypeMouse ModelDosage and AdministrationOutcomeReference
Ewing's SarcomaSCID/beige mice with LNCaP-luc-M6 xenografts75 mg/kg, i.p., 3 times/weekDecreased tumor formation and lung metastasis[13]
Ewing's SarcomaCF-1 mice with TC71 xenografts50 mg/kg, p.o., 5 times/weekSignificant delay in tumor growth[8]
Ewing's SarcomaNude mice with A4573 xenografts10, 50, and 100 mg/kg, i.p., daily for 5 daysElevated CD99 expression, an early resistance marker[10]
LymphomaNOD-Scid mice with TMD8 xenografts100 mg/kg, p.o., twice dailySignificant reduction in tumor growth[7]
NeuroblastomaNude mice with SH-SY5Y xenografts50 mg/kg, i.p., every other dayInhibition of tumor growth and induction of apoptosis[11][12]

Experimental Protocols

1. Protocol for Assessing On-Target Engagement: Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol is designed to verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

  • Cell Culture and Treatment:

    • Plate Ewing's Sarcoma cells (e.g., TC32) and allow them to adhere overnight.

    • Treat cells with varying concentrations of YK-4-279 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 14-16 hours).[8]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against RHA and FLI1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Expected Outcome: A dose-dependent decrease in the amount of RHA co-immunoprecipitated with FLI1 in YK-4-279-treated cells compared to the control.

2. Protocol for In Vivo Efficacy Study: Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of YK-4-279 in a mouse xenograft model.

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 SH-SY5Y cells) into the flank of immunocompromised mice (e.g., nude or NOD-Scid).[11][12]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Drug Administration:

    • Prepare YK-4-279 in a suitable vehicle (e.g., Labrasol/tetraglycol/water for oral administration or DMSO/PBS for intraperitoneal injection).[7]

    • Administer the compound at the desired dose and schedule (refer to Table 2). The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice and excise the tumors.[11][12]

    • Tumor weight and volume are the primary endpoints. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Oncogenic_Complex EWS-FLI1 / RHA Oncogenic Complex EWS_FLI1->Oncogenic_Complex Binds RHA RNA Helicase A RHA->Oncogenic_Complex Binds Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes YK4279 YK-4-279 YK4279->Oncogenic_Complex Inhibits Formation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Line Selection (e.g., Ewing's Sarcoma, Neuroblastoma) Dose_Response 2. Dose-Response Assay (IC50) (e.g., CCK-8, WST-1) Cell_Culture->Dose_Response On_Target 3. On-Target Engagement (Co-Immunoprecipitation) Dose_Response->On_Target Xenograft 4. Mouse Xenograft Model (Cell Implantation) On_Target->Xenograft Treatment 5. YK-4-279 Administration (Dosage & Schedule Optimization) Xenograft->Treatment Efficacy 6. Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity 7. Toxicity Evaluation (Body Weight, Pathology) Treatment->Toxicity

References

Technical Support Center: YK-4-279 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the EWS-FLI1 inhibitor, YK-4-279, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that targets the oncogenic EWS-FLI1 fusion protein, which is characteristic of Ewing sarcoma.[1][2][3][4] It functions by binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), which is necessary for the fusion protein's full oncogenic activity.[5][6] This disruption inhibits the transcription of EWS-FLI1 target genes, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[7][8] YK-4-279 can also affect other ETS family transcription factors, such as ERG and ETV1.[7]

Q2: My YK-4-279 treatment is showing no effect. What are the common initial troubleshooting steps?

A2: Several factors could be at play. First, confirm you are using the active (S)-enantiomer of YK-4-279, as the (R)-enantiomer is inactive.[1][7] Racemic mixtures will have reduced potency.[7] Second, verify the compound's solubility and stability. YK-4-279 has limited solubility and should be dissolved in a suitable solvent like DMSO to make stock solutions, which are typically stored at -20°C.[9] Ensure fresh dilutions are made for each experiment. Finally, confirm the cell line is appropriate; YK-4-279 is most potent in cell lines harboring an EWS-ETS fusion protein.[9]

Q3: What are the known mechanisms of acquired resistance to YK-4-279?

A3: Acquired resistance to YK-4-279 typically develops after chronic exposure. Key mechanisms identified in Ewing sarcoma cell lines include:

  • Upregulation of Bypass Signaling Pathways: Resistant cells often overexpress proteins such as c-Kit, Cyclin D1, phosphorylated STAT3 (pStat3-Y705), and various PKC isoforms.[6][9] These pathways can provide alternative survival signals, bypassing the dependency on EWS-FLI1.

  • Altered Gene Expression: Studies have identified a distinct gene expression signature in resistant cells, including the upregulation of ANO1, BRSK2, and IGSF21, and downregulation of COL24A1, PRSS23, and RAB38.[1]

  • Maintained Target Interaction: In some resistant clones, the interaction between EWS-FLI1 and RHA is maintained even in the presence of YK-4-279, suggesting a possible alteration in the binding site or protein complex.[9]

Q4: How can I determine if my cancer cell line has developed resistance to YK-4-279?

A4: The primary method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., WST-1 or MTT). A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance. For example, a >27-fold increase in IC50 has been reported in the A4573 Ewing sarcoma cell line.[1][4] This should be followed by Western blot analysis to check for the expression of known resistance markers like pSTAT3 and c-Kit.

Q5: If my cells are resistant, are there any combination therapies that might restore sensitivity?

A5: Yes, preclinical studies suggest that combination therapies may overcome YK-4-279 resistance.

  • PKC Inhibitors: Since resistant cells can overexpress PKC isoforms, combining YK-4-279 with a PKC inhibitor like enzastaurin has been shown to result in marked drug synergy.[6][9]

  • Vinca Alkaloids: YK-4-279 exhibits synergistic cytotoxicity when combined with vincristine in several Ewing sarcoma cell lines.[10]

  • Standard Chemotherapies: YK-4-279 resistant cells may remain sensitive to standard-of-care drugs like doxorubicin, vincristine, and etoposide, making combination regimens a viable strategy.[1]

Signaling and Resistance Pathway Diagrams

Figure 1: Simplified signaling pathway of EWS-FLI1 and the inhibitory action of YK-4-279.

cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein Complex EWS-FLI1 / RHA Oncogenic Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Target_Genes Target Gene Transcription Complex->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YK4279 YK-4-279 YK4279->Complex Inhibits

Figure 2: Key molecular pathways involved in acquired resistance to YK-4-279.

cluster_resistance Resistance Mechanisms YK4279 YK-4-279 EWS_FLI1_RHA EWS-FLI1 / RHA Complex YK4279->EWS_FLI1_RHA Cell_Death Apoptosis EWS_FLI1_RHA->Cell_Death Inhibition leads to cKit c-Kit Receptor (Upregulated) Bypass_Survival Bypass Survival Signaling cKit->Bypass_Survival PKC PKC Isoforms (Upregulated) PKC->Bypass_Survival STAT3 pSTAT3 (Activated) STAT3->Bypass_Survival Bypass_Survival->Cell_Death Inhibits

Troubleshooting Guide

Problem / ObservationPossible CauseRecommended Solution
No cytotoxic effect observed at expected concentrations. 1. Inactive Compound: Using the (R)-enantiomer or a degraded compound.1. Verify Compound: Ensure you are using the active (S)-enantiomer.[7] Purchase from a reputable supplier. Prepare fresh dilutions from a properly stored DMSO stock for each experiment.
2. Cell Line Insensitivity: The cell line may not have the EWS-ETS fusion or may be intrinsically resistant.2. Cell Line Validation: Confirm the presence of the EWS-FLI1 fusion via PCR or sequencing. Test a known sensitive positive control cell line (e.g., TC71, A4573) in parallel.
3. Solubility Issues: Compound precipitated out of the media.3. Check Solubility: YK-4-279 stock solutions are typically made in DMSO.[9] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Visually inspect for precipitation.
High variability in IC50 results between experiments. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.1. Standardize Seeding: Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating rows. Avoid using outer wells of the plate, which are prone to evaporation ("edge effect").
2. Variable Drug Activity: Inconsistent preparation of drug dilutions.2. Standardize Dilutions: Prepare a fresh serial dilution series for each experiment. Do not reuse diluted drug solutions.
3. Assay Timing: Inconsistent incubation times with the drug or viability reagent.3. Control Incubation Times: Use a precise timer for all incubation steps, especially for the viability reagent (e.g., WST-1), as color development is time-dependent.
Suspected acquired resistance in a long-term culture. 1. Selection Pressure: Continuous exposure to YK-4-279 has selected for a resistant population.1. Confirm Resistance: Perform a dose-response curve and calculate the IC50, comparing it to the parental line. An IC50 shift of several-fold indicates resistance.[1][4]
2. Activation of Bypass Pathways: Upregulation of survival signals.2. Profile Resistance Markers: Use Western blot to check for increased expression of c-Kit, Cyclin D1, and phosphorylated STAT3 (Tyr705).[6][9]
Cross-resistance observed with other inhibitors. 1. Shared Downstream Pathways: The mechanism of resistance (e.g., c-Kit upregulation) confers resistance to other drugs targeting that pathway.1. Exploit Collateral Sensitivity: Test for synergy with drugs that target the identified resistance mechanism. For example, if c-Kit is upregulated, test for cross-resistance to imatinib.[6][9] If PKC is upregulated, test for synergy with enzastaurin.[6][9]

Quantitative Data Summary

Table 1: IC50 Values of YK-4-279 in Sensitive and Acquired Resistant Ewing Sarcoma Cell Lines

Cell LineParental IC50 (µM)Resistant Clone IC50 (µM)Fold IncreaseReference
A45730.5414.9~27.6[4]
TC320.5 - 2.0>3.0 (specific value varies by clone)>1.5[9]
TC710.5 - 2.0>3.0 (specific value varies by clone)>1.5[9]

Note: IC50 values are approximate and can vary based on experimental conditions such as cell seeding density and assay duration (typically 72 hours).[9]

Experimental Protocols & Workflow

Figure 3: Workflow for generating and confirming YK-4-279 resistance.

start Start with Sensitive Parental Cell Line step1 Determine Baseline IC50 (WST-1 Assay) start->step1 step2 Chronic Exposure: Culture cells with YK-4-279 at initial IC50 concentration step1->step2 step3 Monitor Cell Growth step2->step3 step4 When growth recovers, gradually increase YK-4-279 concentration step3->step4 step5 Repeat dose escalation for several months step4->step5 step6 Isolate Resistant Clones (Single cell cloning or maintain as a polyclonal pool) step5->step6 step7 Confirm Resistance: Determine new IC50 and calculate fold-change step6->step7 step8 Characterize Mechanism: - Western Blot (pSTAT3, c-Kit) - RNA-Seq / qPCR step7->step8 end Resistant Cell Line Established step8->end

Protocol 1: Generation of Acquired Resistant Cell Lines

This protocol is adapted from methodologies used to generate YK-4-279 resistant Ewing sarcoma cell lines.[9][10]

  • Establish Baseline Sensitivity: Culture the parental cancer cell line (e.g., A4573 or TC71) and determine its IC50 for YK-4-279 using a standard 72-hour cell viability assay.

  • Initiate Chronic Exposure: Begin culturing the parental cells in media containing YK-4-279 at a concentration equal to their IC50.

  • Monitor and Escalate Dose: Initially, cell growth will be significantly inhibited. Maintain the culture, replacing the drug-containing media every 2-3 days. Once the cells resume a normal growth rate, perform a new IC50 determination.

  • Stepwise Dose Increase: Increase the concentration of YK-4-279 in the culture medium to the newly determined IC50 value.

  • Long-Term Selection: Repeat this process of growth recovery and dose escalation for an extended period (e.g., 5-7 months) until the cells can tolerate significantly higher concentrations of YK-4-279 (e.g., >3 µM).[9]

  • Isolation and Banking: Once a desired level of resistance is achieved, resistant cells can be maintained as a polyclonal population or single-cell cloned to isolate monoclonal resistant lines. Cryopreserve stocks of the resistant cells and the parental line from the same passage number for future comparative experiments.

Protocol 2: Cell Viability (WST-1) Assay for IC50 Determination

This protocol outlines the steps for a typical colorimetric cell viability assay to measure the cytotoxic effects of YK-4-279.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Drug Treatment:

    • Prepare a 2x concentrated serial dilution of YK-4-279 in culture medium. A typical concentration range would be 0.04 to 10 µM.[9] Include a vehicle control (DMSO) at the highest concentration used.

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well (in triplicate).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic activity of the cell line and should be determined empirically.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.

  • Data Analysis:

    • Subtract the background absorbance (media + WST-1 only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 3: Western Blot for Resistance Markers (pSTAT3, c-Kit, Cyclin D1)

This protocol provides a general workflow for detecting key protein markers associated with YK-4-279 resistance.

  • Sample Preparation:

    • Culture sensitive and resistant cells to ~80% confluency. If desired, treat with YK-4-279 for a specified period before harvesting.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (BSA is often preferred for phospho-antibodies).

    • Incubate the membrane overnight at 4°C with gentle agitation with the primary antibody of interest (e.g., anti-pSTAT3 (Tyr705), anti-c-Kit, anti-Cyclin D1) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities using densitometry software.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the small molecule inhibitor YK-4-279. This document provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo experiments.

Troubleshooting Guide

Issue: Low or Variable Efficacy in Animal Models

Low or inconsistent results with YK-4-279 in vivo are frequently linked to its poor pharmacokinetic properties, namely low aqueous solubility and a short biological half-life.[1] This can lead to suboptimal exposure of the target tissue to the compound.

Possible Causes and Solutions:

CauseRecommended ActionDetailed Protocol/Considerations
Poor Aqueous Solubility Optimize the formulation to enhance solubility. Commercial vendors provide starting points for various administration routes.For Oral Administration: While a specific high-bioavailability oral solution achieved 61-73% bioavailability, its exact composition is not publicly detailed.[1] Researchers can develop their own oral formulation using common excipients. A suggested starting formulation for oral gavage could be a solution or suspension in a vehicle containing a mixture of solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[2] It is crucial to ensure the compound is fully dissolved or forms a stable, uniform suspension. Sonication is recommended to aid dissolution.[2] For Intraperitoneal (IP) Injection: A common vehicle for IP administration is a solution of DMSO, PEG300, Tween80, and saline.[2] Another option is a solution in DMSO and corn oil.[3] Ensure the final DMSO concentration is well-tolerated by the animal model. For Intravenous (IV) Injection: Due to the risk of precipitation, IV formulations require careful preparation. A solution containing DMSO and PEG300, further diluted with a sterile aqueous buffer, can be used. The final DMSO concentration should be kept to a minimum. Continuous IV infusion has been shown to be effective in maintaining therapeutic concentrations.[4]
Short Half-Life Implement a dosing regimen that ensures continuous therapeutic exposure.Pharmacokinetic studies have shown that YK-4-279 has a short half-life of approximately 30 minutes following IV administration in mice and rats.[4] To maintain plasma concentrations above the therapeutic threshold (1-3 µM), consider: - Frequent Dosing: Administering the compound multiple times a day (e.g., twice daily for IP injections) has been used in xenograft studies.[4] - Continuous Infusion: For more stable plasma levels, continuous IV infusion via an osmotic pump or a central venous catheter is a superior method and has demonstrated significant efficacy in preclinical models.[4][5]
Enantiomeric Inactivity Use the active (S)-enantiomer of YK-4-279.YK-4-279 is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer.[6] The (R)-enantiomer is largely inactive. Using the racemic mixture requires a higher dose to achieve the same therapeutic effect as the pure (S)-enantiomer. For target-specific effects and to minimize potential off-target toxicities, it is highly recommended to use the purified (S)-YK-4-279.[6]

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of YK-4-279 and how can it be improved?

Initial studies reported a low oral bioavailability of 2-15% for YK-4-279 in mice. However, a later study demonstrated a significantly improved oral bioavailability of 61-73% using an optimized oral solution.[1] While the exact formulation is not disclosed, this highlights the critical role of formulation in enhancing oral absorption. To improve oral bioavailability, researchers should focus on developing formulations that increase the solubility and dissolution rate of YK-4-279 in the gastrointestinal tract.

Q2: What are some general strategies to enhance the bioavailability of poorly soluble compounds like YK-4-279?

Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[7][8]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[3]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. A formulation with 20% SBE-β-CD in saline has been suggested for YK-4-279.[9]

Q3: Which route of administration is best for in vivo studies with YK-4-279?

The optimal route of administration depends on the experimental goals and the desired pharmacokinetic profile.

  • Intravenous (IV) injection provides 100% bioavailability and is useful for initial pharmacokinetic studies. Continuous IV infusion is the most effective method for maintaining stable, therapeutic plasma concentrations.[4]

  • Intraperitoneal (IP) injection is a common route for preclinical efficacy studies in rodents. It bypasses first-pass metabolism but may lead to variable absorption.

  • Oral gavage (PO) is preferred for its clinical relevance. However, it requires a well-optimized formulation to overcome the low intrinsic bioavailability of YK-4-279.[1]

Q4: What are the key pharmacokinetic parameters of YK-4-279?

The following table summarizes the pharmacokinetic data for YK-4-279 from a study in mice.

Administration RouteDose (mg/kg)Cmax (µmol/L)Tmax (minutes)Oral Bioavailability (%)
Intraperitoneal (IP)459030N/A
Oral (PO)90103061-73

Data extracted from a study in CF-1 mice.[1]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a General-Purpose Formulation for IP or Oral Administration

This protocol provides a starting point for a vehicle that can be adapted for both IP and oral administration of YK-4-279.

Materials:

  • YK-4-279 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of YK-4-279.

  • Dissolve the YK-4-279 in DMSO to create a stock solution. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]

  • In a separate sterile tube, add the required volume of PEG300.

  • Add the YK-4-279/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture and mix until clear.

  • Finally, add the saline to reach the final desired volume and concentration.

  • Vortex the final solution thoroughly. Use the formulation immediately for best results.[3]

A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

Visualizations

Signaling Pathway Disruption by YK-4-279

G cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Oncogenic Fusion Protein RHA RNA Helicase A EWS_FLI1->RHA Binds to DNA Target Gene Promoters EWS_FLI1->DNA Bind to Apoptosis Apoptosis EWS_FLI1->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition EWS_FLI1->Cell_Growth_Inhibition RHA->EWS_FLI1 RHA->DNA Bind to Transcription Oncogenic Transcription DNA->Transcription YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Binding to RHA

Caption: Mechanism of action of YK-4-279.

Experimental Workflow for Improving Oral Bioavailability

G cluster_formulation Formulation Development cluster_testing In Vivo Testing cluster_decision Decision Start Start: Poorly Soluble YK-4-279 Screening Screen Excipients (Solubilizers, Surfactants, Lipids, Cyclodextrins) Start->Screening Formulation Prepare Oral Formulations (e.g., Solution, Suspension, SEDDS) Screening->Formulation PK_Study Pharmacokinetic Study in Rodents (PO vs. IV) Formulation->PK_Study Administer to Animals Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Analysis Bioavailability Calculate Oral Bioavailability (%) Analysis->Bioavailability Decision Bioavailability Goal Met? Bioavailability->Decision Decision->Screening No, Reformulate End Optimized Formulation for Efficacy Studies Decision->End Yes

Caption: Workflow for optimizing the oral bioavailability of YK-4-279.

References

mitigating YK-4-279-induced cellular stress in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the small molecule inhibitor YK-4-279. The information is designed to help mitigate and understand YK-4-279-induced cellular stress in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that primarily functions by disrupting the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1][2] It can also inhibit the activity of other ETS (E26 transformation-specific) family transcription factors, such as ERG and ETV1, which are implicated in various cancers.[3][4] The disruption of these interactions inhibits the transcriptional activity of these oncogenic drivers.[3][5]

Q2: What is the main type of cellular stress induced by YK-4-279?

A2: The principal cellular stress induced by YK-4-279 is mitotic arrest.[6] Specifically, it inhibits the formation of kinetochore microtubules, leading to a range of spindle abnormalities and causing cells to arrest in prometaphase.[6] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[4][7]

Q3: Is there a difference between the enantiomers of YK-4-279?

A3: Yes, YK-4-279 is a chiral molecule with (S) and (R) enantiomers. The (S)-enantiomer is the biologically active form, demonstrating significantly higher potency in disrupting the EWS-FLI1/RHA interaction and inducing cytotoxicity.[3][5][8] The (R)-enantiomer is largely inactive and can be used as a negative control in experiments to demonstrate target specificity.[3][9]

Q4: In which cancer cell lines is YK-4-279 most effective?

A4: YK-4-279 is most potent in cancer cell lines harboring ETS family gene fusions, such as Ewing's sarcoma (EWS-FLI1) and certain types of prostate cancer (ERG, ETV1).[3][5] It has also shown efficacy in neuroblastoma cell lines.[4][7] The IC50 values typically range from sub-micromolar to low micromolar concentrations in sensitive cell lines.

Q5: Can YK-4-279 be used in combination with other drugs?

A5: Yes, studies have shown that YK-4-279 can act synergistically with other chemotherapeutic agents, particularly those that also target mitosis.[6] For example, it shows strong synergy with vincristine, paclitaxel, and Aurora Kinase A inhibitors like Alisertib (MLN8237).[6] It has also been shown to enhance the cytotoxic effects of doxorubicin.[4]

Managing and Interpreting YK-4-279-Induced Cellular Stress

In the context of cancer research, the goal is typically to induce cellular stress in malignant cells. "Mitigating" this stress is generally counterproductive to the therapeutic aim. Therefore, this section focuses on how to manage and interpret the cellular stress response to YK-4-279 in your experiments to obtain robust and reproducible data.

  • Dose-Response and Time-Course Studies: It is crucial to perform thorough dose-response and time-course experiments to understand the kinetics of YK-4-279-induced mitotic arrest and apoptosis in your specific cell line. This will help in selecting the optimal concentration and duration of treatment for your experimental endpoints.

  • Use of Controls: To ensure the observed effects are specific to YK-4-279's mechanism of action, include the following controls:

    • Vehicle control (e.g., DMSO).

    • The inactive (R)-enantiomer of YK-4-279 to demonstrate on-target effects.[3][9]

    • Cell lines that do not express the target ETS fusion protein to demonstrate specificity.

  • Monitoring Mitotic Arrest: The induction of mitotic arrest is a key indicator of YK-4-279 activity. This can be monitored by:

    • Flow cytometry for cell cycle analysis (an increase in the G2/M population).

    • Western blotting for markers of mitosis, such as phospho-histone H3.

    • Immunofluorescence microscopy to visualize spindle defects.

  • Assessing Apoptosis: Subsequent to mitotic arrest, cells will undergo apoptosis. This can be quantified by:

    • Western blotting for cleaved PARP and cleaved Caspase-3.[7]

    • Caspase activity assays.

    • Annexin V/Propidium Iodide staining followed by flow cytometry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cellular response to YK-4-279 1. Inactive compound. 2. Incorrect enantiomer used. 3. Cell line is resistant. 4. Sub-optimal concentration or incubation time. 5. Poor solubility of the compound.1. Ensure proper storage of YK-4-279 (typically at -20°C in DMSO). 2. Confirm you are using the active (S)-enantiomer.[3][8] 3. Verify the presence of the target ETS fusion protein in your cell line. Consider that resistance can be acquired through mechanisms such as upregulation of c-Kit, cyclin D1, and PKC isoforms.[10] 4. Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. 5. Ensure complete solubilization in DMSO before diluting in media. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be necessary.[1]
High background in Western Blots 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Too high antibody concentration.1. Use a secondary antibody that is specific for the primary antibody's host species.[11] 2. Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). 3. Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio.[11]
Difficulty visualizing spindle defects with immunofluorescence 1. Poor fixation or permeabilization. 2. Sub-optimal antibody concentrations. 3. Cells are not in mitosis.1. Test different fixation methods (e.g., methanol vs. paraformaldehyde) as some epitopes are sensitive to fixation.[12] 2. Titrate the primary antibody against α-tubulin and the secondary antibody. 3. Synchronize cells (e.g., using a double thymidine block) before YK-4-279 treatment to enrich for the mitotic population.
Inconsistent results in cell viability assays (e.g., MTT) 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete solubilization of formazan crystals.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Avoid using the perimeter wells of the plate as they are prone to evaporation.[13] 3. Ensure formazan crystals are fully dissolved in the solubilization solution (e.g., DMSO or SDS in HCl) before reading the absorbance.[13]

Quantitative Data Summary

Table 1: IC50 Values of YK-4-279 in Various Cancer Cell Lines
Cell LineCancer TypeTargetRacemic YK-4-279 IC50 (µM)(S)-YK-4-279 IC50 (µM)Reference(s)
TC32Ewing's SarcomaEWS-FLI1~0.94~0.47[3][8]
TC71Ewing's SarcomaEWS-FLI1~1.83~0.16[3][8]
A4573Ewing's SarcomaEWS-FLI1~0.54Not Reported[14]
SK-N-ASNeuroblastomaNot ETS-driven~0.4-1.0Not Reported[4][7]
SH-SY5YNeuroblastomaNot ETS-driven~0.5-1.0Not Reported[4][7]
IMR-32NeuroblastomaNot ETS-driven~0.218Not Reported[7]
LA-N-6Neuroblastoma (Chemo-resistant)Not ETS-driven~0.653Not Reported[4]
LNCaPProstate CancerETV1 fusion~1.0Not Reported[5]
VCaPProstate CancerERG fusion~10.0Not Reported[5]
PC3Prostate CancerETS fusion-negative>20>20[3][8]
MDA-MB-231Breast CancerETS fusion-negative~0.82~1.17[8]
PANC1Pancreatic CancerETS fusion-negative~1.51~1.69[8]
Table 2: Synergistic Combinations with YK-4-279
Combination DrugCancer TypeEffectCombination Index (CI)Reference(s)
VincristineNeuroblastomaSynergy<1[6]
PaclitaxelNeuroblastomaSynergy<1[6]
Alisertib (MLN8237)NeuroblastomaSynergy0.27 - 0.8[15]
DoxorubicinNeuroblastomaEnhanced CytotoxicityNot Reported[4]
EnzastaurinEwing's SarcomaSynergy<1[10]

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of YK-4-279.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of YK-4-279 in culture medium. Remove the old medium from the wells and add 100 µL of the YK-4-279 dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[13]

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of executioner caspase-3, a key marker of apoptosis.

  • Cell Lysis: Treat cells with YK-4-279 as desired. Collect both adherent and floating cells and centrifuge. Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 50 µL of chilled lysis buffer and incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at ~18,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Reaction: In a 96-well plate, add 50 µL of 2x reaction buffer to each well. Add 50 µL of your cell lysate (containing 50-200 µg of protein).

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The signal is proportional to the caspase-3 activity.

Immunofluorescence for Microtubule Staining

This protocol allows for the visualization of mitotic spindle defects induced by YK-4-279.

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with YK-4-279 at the desired concentration and for the appropriate duration to induce mitotic arrest.

  • Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

YK4279_Mechanism_of_Action cluster_drug Drug Action cluster_protein_interaction Protein Interaction cluster_cellular_effects Cellular Effects YK4279 YK-4-279 (S-enantiomer) EWS_FLI1_RHA_complex EWS-FLI1/RHA Complex YK4279->EWS_FLI1_RHA_complex Disrupts Interaction EWS_FLI1 EWS-FLI1 EWS_FLI1->EWS_FLI1_RHA_complex RHA RNA Helicase A (RHA) RHA->EWS_FLI1_RHA_complex Mitotic_Arrest Mitotic Arrest (Prometaphase) EWS_FLI1_RHA_complex->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Spindle_Defects Spindle Defects (e.g., multipolar spindles) Mitotic_Arrest->Spindle_Defects Caspase3_Activation Caspase-3 Activation Apoptosis->Caspase3_Activation

Caption: Mechanism of YK-4-279-induced cellular stress.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with YK-4-279 (include controls) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Caspase Activity, Annexin V) incubation->apoptosis microscopy Immunofluorescence (Spindle Staining) incubation->microscopy data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis microscopy->data_analysis

Caption: General experimental workflow for studying YK-4-279 effects.

References

strategies to enhance YK-4-279 potency in resistant cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of YK-4-279, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YK-4-279?

YK-4-279 is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA).[1][2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1 in Ewing sarcoma.[1][2] By binding to EWS-FLI1, YK-4-279 disrupts the EWS-FLI1/RHA complex, leading to the inhibition of target gene transcription, growth arrest, and apoptosis in sensitive cancer cells.[2][4][5] YK-4-279 can also affect other ETS transcription factors, such as ERG and ETV1.[4][5]

Q2: My cells have developed resistance to YK-4-279. What are the known mechanisms of resistance?

Acquired resistance to YK-4-279 in cancer cell lines can manifest through several mechanisms:

  • Sustained EWS-FLI1/RHA Interaction: Resistant cells may maintain the binding affinity between EWS-FLI1 and RHA even in the presence of YK-4-279.[1]

  • Upregulation of Survival Signaling Pathways: Drug-resistant clones have been shown to overexpress c-Kit, cyclin D1, phosphorylated STAT3 (pStat3(Y705)), and various PKC isoforms.[1][6]

  • Altered Gene Expression: Resistant Ewing sarcoma cells have demonstrated increased expression of genes such as ANO1, BRSK2, and IGSF21, and decreased expression of COL24A1, PRSS23, and RAB38.[2][7] Increased expression of CD99 has also been observed in resistant cells.[2][7]

Q3: How can I enhance the potency of YK-4-279 in my resistant cell line?

Several strategies can be employed to overcome resistance and enhance the efficacy of YK-4-279:

  • Combination Therapy: Synergistic effects have been observed when YK-4-279 is combined with other therapeutic agents. Notable combinations include:

    • Enzastaurin: A selective inhibitor of PKC-β, which shows marked synergy with YK-4-279 in resistant cells.[1]

    • Doxorubicin: YK-4-279 enhances the cytotoxic effects of doxorubicin in neuroblastoma cells, including chemoresistant lines.[8][9]

    • Vinca Alkaloids (e.g., Vincristine): YK-4-279 demonstrates synergistic activity with vinca alkaloids in Ewing sarcoma cell lines.[10] This combination can lead to a significant increase in survival in xenograft models.[10]

    • BCL2 Inhibitors (e.g., Venetoclax): Synergistic activity has been reported when YK-4-279 is combined with venetoclax in lymphoma models.[4]

    • Lenalidomide: This immunomodulatory drug also shows synergy with YK-4-279 in lymphoma.[4]

  • Exploiting Collateral Sensitivity: The development of resistance to YK-4-279 can sometimes induce sensitivity to other drugs. For instance, YK-4-279 resistant Ewing sarcoma cells that overexpress c-Kit may become sensitive to c-Kit inhibitors like imatinib.[1][6]

Q4: Are there any clinical derivatives of YK-4-279?

Yes, TK-216 is a derivative of YK-4-279 that has been developed for clinical trials and has demonstrated in vitro and in vivo antitumor activity in Ewing sarcoma models.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced YK-4-279 efficacy in previously sensitive cells. Development of acquired resistance.1. Confirm resistance by determining the IC50 value and comparing it to the parental cell line. 2. Analyze resistant cells for known resistance markers (e.g., overexpression of c-Kit, pStat3, PKC isoforms). 3. Implement a combination therapy strategy (see FAQ Q3).
High levels of cell survival despite YK-4-279 treatment. Activation of pro-survival signaling pathways.1. Profile the activation status of key survival pathways (e.g., PI3K/Akt, MAPK, STAT3) in your resistant cells. 2. Select a combination agent that targets the identified activated pathway (e.g., a PKC inhibitor like enzastaurin if PKC is upregulated).
Inconsistent results with combination therapies. Suboptimal drug concentrations or scheduling.1. Perform a dose-matrix experiment to determine the optimal synergistic concentrations of YK-4-279 and the combination agent. 2. Refer to published protocols for guidance on dosing and scheduling in vitro and in vivo.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of YK-4-279 in Sensitive and Resistant Cell Lines

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold Increase in ResistanceReference
A4573Ewing Sarcoma0.54 µM>15 µM>27-fold[2]
TC71Ewing Sarcoma0.88 µM--[2]
LA-N-6Neuroblastoma (Chemo-resistant)-0.653 µM-[8][9]

Table 2: Synergistic Combinations with YK-4-279

Combination AgentCancer TypeEffectReference
EnzastaurinEwing SarcomaMarked drug synergy[1]
DoxorubicinNeuroblastomaEnhanced cytotoxic effect[8][9]
VincristineEwing SarcomaSynergistic cytotoxicity; 10-fold decrease in required VCR concentration[10]
VenetoclaxLymphomaSynergistic activity[4]
LenalidomideLymphomaSynergistic activity[4]

Experimental Protocols

Protocol 1: Generation of YK-4-279 Resistant Cell Lines

This protocol describes the generation of resistant cell lines through continuous long-term exposure to the drug.

  • Initial Seeding: Plate the parental cancer cell line (e.g., A4573 Ewing sarcoma cells) at a standard density.

  • Initial YK-4-279 Exposure: Treat the cells with YK-4-279 at a concentration equal to the predetermined IC50 for that cell line.

  • Monitoring and Media Change: Monitor cell growth and morphology. Replace the media with fresh YK-4-279-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume a normal growth rate in the presence of the drug, determine the new IC50. Increase the concentration of YK-4-279 in the culture media to approximately 90% of the newly established IC50.

  • Repeat: Continue this process of gradual dose escalation as the cells acquire further resistance.

  • Validation of Resistance: Periodically assess the IC50 of the resistant cell line compared to the parental line to quantify the level of resistance. Resistance can be considered robust and stable if it is maintained for several weeks in the absence of the drug.[2]

Protocol 2: Assessing Synergy with Combination Therapies (Isobologram Analysis)

  • Cell Seeding: Plate the resistant cells in a 96-well plate.

  • Drug Preparation: Prepare serial dilutions of YK-4-279 and the combination agent (e.g., enzastaurin).

  • Treatment: Treat the cells with each drug alone and in combination at various fixed-ratio concentrations.

  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as a WST-1 or MTT assay.

  • Data Analysis: Calculate the Combination Index (CI) using software like CalcuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

  • Isobologram Generation: Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The position of the data points for the combination relative to the line of additivity indicates the nature of the interaction.

Visualizations

YK_4_279_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A EWS_FLI1->RHA Binds Transcription Oncogenic Transcription EWS_FLI1->Transcription RHA->Transcription Target_Genes Target Genes (e.g., Cyclin D1) Apoptosis Apoptosis Growth_Arrest Growth Arrest Transcription->Target_Genes YK_4_279 YK-4-279 YK_4_279->EWS_FLI1 Inhibits Interaction

Caption: Mechanism of action of YK-4-279.

Resistance_Pathway cluster_cell Resistant Cell YK_4_279 YK-4-279 EWS_FLI1_RHA EWS-FLI1 / RHA Complex YK_4_279->EWS_FLI1_RHA Ineffective Inhibition Cell_Survival Enhanced Cell Survival & Proliferation EWS_FLI1_RHA->Cell_Survival Survival_Pathways Upregulated Survival Pathways Survival_Pathways->Cell_Survival cKit c-Kit cKit->Survival_Pathways pSTAT3 pSTAT3 pSTAT3->Survival_Pathways PKC PKC Isoforms PKC->Survival_Pathways Combination_Therapy_Workflow Start Resistant Cells Identify_Mechanism Identify Resistance Mechanism (e.g., Western Blot, RNA-seq) Start->Identify_Mechanism Select_Agent Select Combination Agent (e.g., Enzastaurin for PKC overexpression) Identify_Mechanism->Select_Agent Dose_Matrix Perform Dose-Matrix Synergy Assay (e.g., Isobologram) Select_Agent->Dose_Matrix Validate_In_Vivo Validate Synergy in Xenograft Model Dose_Matrix->Validate_In_Vivo End Enhanced Potency Validate_In_Vivo->End

References

YK-4-279 Technical Support Center: A Guide to Identifying and Avoiding Common Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving the EWS-FLI1 inhibitor, YK-4-279.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with YK-4-279, offering potential causes and solutions in a question-and-answer format.

Inconsistent IC50 Values in Cell Viability Assays

Question: My calculated IC50 value for YK-4-279 varies significantly between experiments. What could be the cause?

Potential Causes and Solutions:

  • Compound Stability and Solubility: YK-4-279 has limited solubility and a short half-life, which can impact its effective concentration.[1]

    • Solution: Prepare fresh stock solutions of YK-4-279 in DMSO for each experiment.[2] Avoid repeated freeze-thaw cycles. When diluting into aqueous media, ensure thorough mixing and inspect for any precipitation. Consider using a formulation that improves solubility and stability if available.

  • Cell Line Health and Passage Number: The sensitivity of cell lines to YK-4-279 can change with increasing passage number, potentially leading to the development of resistance.[1][2]

    • Solution: Use low-passage, authenticated cell lines for all experiments. Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

  • Assay Incubation Time: The duration of YK-4-279 exposure can significantly impact the observed cytotoxicity.

    • Solution: Standardize the incubation time for your cell viability assays. Common incubation times for YK-4-279 are 48 to 72 hours.[1][3]

  • Vehicle Control (DMSO) Concentration: High concentrations of DMSO can be toxic to cells and may confound the results.

    • Solution: Ensure that the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Low or No Induction of Apoptosis

Question: I am not observing the expected increase in apoptosis (e.g., via Annexin V/PI staining or PARP cleavage) after treating cells with YK-4-279. Why might this be?

Potential Causes and Solutions:

  • Sub-optimal Drug Concentration: The concentration of YK-4-279 may be too low to induce a significant apoptotic response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. Concentrations ranging from 1 µM to 10 µM have been shown to induce apoptosis.[3][4]

  • Timing of Apoptosis Detection: The peak of apoptosis may occur at a different time point than what was measured.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis after YK-4-279 treatment.[5]

  • Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to YK-4-279.[1][2]

    • Solution: Confirm the sensitivity of your cell line to YK-4-279 with a cell viability assay. If resistance is suspected, consider using a different cell line or investigating potential resistance mechanisms.

  • Use of Inactive Enantiomer: YK-4-279 is a chiral molecule, and the (S)-enantiomer is the active form that inhibits EWS-FLI1.[5]

    • Solution: Ensure that you are using the (S)-enantiomer of YK-4-279 for your experiments to achieve the desired biological effect.

High Background in Co-Immunoprecipitation (Co-IP) Assays

Question: My Co-IP experiment to show disruption of the EWS-FLI1/RHA interaction has high background and non-specific binding. How can I improve this?

Potential Causes and Solutions:

  • Inadequate Washing Steps: Insufficient washing can lead to the retention of non-specifically bound proteins.

    • Solution: Increase the number and stringency of your wash steps. Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer.

  • Antibody-Related Issues: The antibody used for immunoprecipitation may be cross-reacting with other proteins or binding non-specifically to the beads.

    • Solution: Use a highly specific monoclonal antibody for your protein of interest. Perform a control Co-IP with a non-specific IgG antibody to assess the level of non-specific binding.

  • Cell Lysis Conditions: Harsh lysis conditions can denature proteins and expose hydrophobic regions, leading to non-specific interactions.

    • Solution: Optimize your lysis buffer to maintain protein integrity. Use a buffer with a physiological pH and salt concentration. Consider the use of protease and phosphatase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that directly targets the EWS-FLI1 oncoprotein, which is characteristic of Ewing sarcoma.[5][6] It functions by blocking the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), also known as DHX9.[5][6] This disruption inhibits the transcriptional activity of EWS-FLI1, leading to growth arrest and apoptosis in cancer cells.[5]

Q2: What is the difference between the racemic mixture and the (S)-enantiomer of YK-4-279?

A2: YK-4-279 is a chiral molecule with two enantiomers, (S)-YK-4-279 and (R)-YK-4-279. The (S)-enantiomer is the biologically active form that specifically disrupts the EWS-FLI1/RHA interaction and induces apoptosis.[5] The (R)-enantiomer is largely inactive.[5] For experiments investigating the specific biological effects of targeting EWS-FLI1, it is crucial to use the (S)-enantiomer.

Q3: What are the expected downstream cellular effects of YK-4-279 treatment?

A3: Treatment of sensitive cells with YK-4-279 is expected to result in:

  • Inhibition of cell proliferation: YK-4-279 has demonstrated dose-dependent anti-proliferative activity in various cancer cell lines.[3][5]

  • Induction of apoptosis: This can be observed through methods such as Annexin V/PI staining, and detection of cleaved PARP and Caspase 3.[3][4]

  • Cell cycle arrest: YK-4-279 can induce cell cycle arrest in responsive cell lines.[5]

  • Reduced invasion and motility: In some cancer models, YK-4-279 has been shown to decrease cell motility and invasion.[7]

Q4: Can YK-4-279 be used in animal models?

A4: Yes, YK-4-279 has been used successfully in preclinical xenograft mouse models of Ewing sarcoma and neuroblastoma.[3][8] It has been shown to reduce tumor growth and induce apoptosis in vivo.[3][8] However, due to its pharmacokinetic properties, such as a short half-life, careful consideration of the dosing regimen is necessary.[1]

Quantitative Data Summary

Table 1: IC50 Values of YK-4-279 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
TC32Ewing Sarcoma~0.9[6]
TC71Ewing Sarcoma~0.94[6]
RDESEwing Sarcoma~1.03[6]
SK-N-ASNeuroblastoma1.956[3]
SH-SY5YNeuroblastoma1.025[3]
IMR-32Neuroblastoma0.218[3]
LA-N-6Neuroblastoma (Chemo-resistant)0.653[4]
VCaPProstate Cancer>10 (for viability, functional effects at 10)[7]
LNCaPProstate Cancer>1 (for viability, functional effects at 1)[7]
A4573 (sensitive)Ewing Sarcoma0.54[2]
A4573 (resistant)Ewing Sarcoma14.9[2]

Experimental Protocols

Cell Viability Assay (WST-1)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.[1]

  • Prepare serial dilutions of YK-4-279 in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the YK-4-279 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest YK-4-279 dose.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[1]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with the desired concentrations of YK-4-279 for 24-72 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction
  • Treat cells with YK-4-279 or vehicle control for the desired time (e.g., 14 hours).[1]

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-FLI1 antibody or a control IgG overnight at 4°C.[1]

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against FLI1 and RHA.[1]

Visualizations

YK4279_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex RHA RHA (DHX9) RHA->Complex Target_Genes Target Gene Transcription Complex->Target_Genes Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Growth_Arrest Growth Arrest Target_Genes->Growth_Arrest YK4279 YK-4-279 YK4279->Complex Inhibits Interaction

Caption: Mechanism of action of YK-4-279.

YK4279_Workflow start Start: Hypothesis (YK-4-279 affects cell line X) cell_culture Cell Culture (Low passage, log phase) start->cell_culture treatment YK-4-279 Treatment (Dose-response & time-course) cell_culture->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis mechanism Mechanism of Action Assay (e.g., Co-IP for EWS-FLI1/RHA) treatment->mechanism ic50 Determine IC50 viability->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis->data_analysis mechanism->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for YK-4-279.

Troubleshooting_Tree cluster_compound Compound Issues cluster_cells Cell Line Issues cluster_protocol Protocol Issues start Inconsistent/Unexpected Results check_compound Check YK-4-279 (Fresh stock? Precipitate?) start->check_compound check_cells Check Cell Line (Passage #? Contamination?) start->check_cells check_protocol Review Protocol (Incubation time? Reagents?) start->check_protocol compound_yes Issue Found check_compound->compound_yes Yes compound_no No Issue check_compound->compound_no No cells_yes Issue Found check_cells->cells_yes Yes cells_no No Issue check_cells->cells_no No protocol_yes Issue Found check_protocol->protocol_yes Yes protocol_no No Issue check_protocol->protocol_no No solution_compound Solution: Prepare fresh YK-4-279 compound_yes->solution_compound solution_cells Solution: Use new, low-passage cells cells_yes->solution_cells solution_protocol Solution: Standardize protocol protocol_yes->solution_protocol

Caption: Troubleshooting decision tree for YK-4-279 assays.

References

YK-4-279 Technical Support Center: Optimizing Treatment for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YK-4-279?

A1: YK-4-279 functions by disrupting the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA Helicase A (RHA).[3][4][5] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the development of Ewing sarcoma.[1][6] By blocking this interaction, YK-4-279 inhibits the oncogenic activity of EWS-FLI1, leading to growth arrest and apoptosis in cancer cells harboring the EWS-FLI1 fusion.[2][3] The (S)-enantiomer of YK-4-279 is the active form that specifically targets this interaction.[4]

Q2: Beyond EWS-FLI1, does YK-4-279 affect other ETS transcription factors?

A2: Yes, YK-4-279 has been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1 in prostate cancer, as well as SPIB and SPI1 in lymphomas.[1][2] This suggests a broader potential for YK-4-279 in treating various ETS-driven malignancies.

Q3: What is a typical starting concentration and treatment duration for in vitro experiments?

A3: Based on published studies, a common starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM.[3][6] The optimal treatment duration can vary depending on the cell line and the experimental endpoint. For apoptosis assays, significant effects have been observed as early as 6 to 24 hours.[3][6] For cell viability and proliferation assays, treatment durations of 48 to 72 hours are frequently used.[2][3][6] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Troubleshooting Guide

Issue 1: Low or no cytotoxic effect observed at expected concentrations.

  • Possible Cause 1: Cell Line Insensitivity. While YK-4-279 is potent against EWS-FLI1 positive cells, sensitivity can vary. Some cell lines may exhibit inherent resistance.

    • Troubleshooting Step: Confirm the presence and expression level of the EWS-FLI1 fusion protein in your cell line using techniques like Western blot or RT-PCR. Consider testing a range of concentrations higher than initially planned.

  • Possible Cause 2: Inactive Enantiomer. YK-4-279 is a chiral molecule, and the (S)-enantiomer is significantly more active than the (R)-enantiomer.[4]

    • Troubleshooting Step: Verify the enantiomeric purity of your YK-4-279 compound. If using a racemic mixture, consider that the effective concentration of the active form is lower.

  • Possible Cause 3: Compound Degradation. Improper storage or handling can lead to degradation of the compound.

    • Troubleshooting Step: Ensure YK-4-279 is stored as recommended by the supplier, typically desiccated at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions. Cell density, passage number, and media composition can all influence cellular response to treatment.

    • Troubleshooting Step: Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range for all experiments.

  • Possible Cause 2: Instability of YK-4-279 in Media. The compound's stability in cell culture media over longer incubation periods might vary.

    • Troubleshooting Step: For long-term experiments (beyond 72 hours), consider replenishing the media with fresh YK-4-279 at regular intervals.

Issue 3: Acquired resistance to YK-4-279 in long-term studies.

  • Possible Cause: Prolonged exposure to YK-4-279 can lead to the development of resistance mechanisms. One identified mechanism is the sustained binding affinity between FLI1 and RHA despite the presence of the inhibitor.[7]

    • Troubleshooting Step: Consider intermittent dosing schedules (e.g., week-on, week-off) in long-term in vivo studies to potentially delay the onset of resistance.[1] Investigating downstream signaling pathways may reveal combination therapy strategies to overcome resistance.

Data Summary

Table 1: In Vitro Efficacy of YK-4-279 in Various Cancer Cell Lines

Cell LineCancer TypeEndpointIC50 / EffectTreatment Duration
TC32Ewing SarcomaCell Growth Inhibition~900 nM72 hours[3]
TC71Ewing SarcomaCell Growth Inhibition~1.83 µM72 hours[3]
A4573Ewing SarcomaCell Growth Inhibition~0.94 µM72 hours[3]
TMD8ABC-DLBCLAntiproliferative ActivityMedian IC50 = 375 nM72 hours[2]
IMR-32NeuroblastomaCytotoxicityIC50 = 0.218 µM72 hours[6]
LA-N-6Chemo-resistant NeuroblastomaCytotoxicityIC50 = 0.653 µM72 hours[8]
LNCaP-luc-M6Prostate CancerGene ExpressionDecreased target gene expression48 hours[9]

Table 2: In Vivo Experimental Parameters for YK-4-279

Animal ModelCancer TypeDose and ScheduleRoute of AdministrationObserved Effect
Transgenic MiceEWS-FLI1 Induced Leukemia150 mg/kg, daily, 5 days/week for 2 weeksIntraperitoneal (IP)Reduced white blood cell count, improved survival[1]
Xenograft Mice (TMD8)ABC-DLBCL100 mg/kg, twice a dayOralReduction in tumor growth[2]
Xenograft Mice (SH-SY5Y)Neuroblastoma50 mg/kg, every other day for 2 weeksIntraperitoneal (IP)Inhibited tumor growth, induced apoptosis[6]
Xenograft Mice (LNCaP-luc-M6)Prostate Cancer75-150 mg/kgNot SpecifiedInhibition of tumor growth and metastasis[9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (WST-1)

  • Cell Seeding: Plate Ewing sarcoma cells in a 96-well plate and allow them to adhere for 24 hours.[7]

  • Treatment: Add YK-4-279 in serially diluted concentrations (e.g., 0.04–10 µmol/L) to the cells.[7]

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[7]

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 2 hours.[7]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Analysis: Express cell viability as a percentage relative to a vehicle-treated control. Calculate the IC50 value using a sigmoidal dose-response curve fit.[7]

Protocol 2: In Vivo Xenograft Study

  • Cell Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 TC71 cells) into immunodeficient mice.[7]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 6 mm in diameter).[7]

  • Randomization: Randomize mice into treatment and vehicle control groups.[7]

  • Treatment Administration: Administer YK-4-279 at the desired dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily).[7]

  • Tumor Measurement: Measure tumor dimensions two to three times a week using calipers.[7]

  • Volume Calculation: Calculate tumor volume using the formula (π/6) × D × d², where D is the largest diameter and d is the smallest diameter.[7]

  • Endpoint: Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint.

Visualizations

YK4279_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_treatment YK-4-279 Treatment EWS_FLI1 EWS-FLI1 RHA RNA Helicase A EWS_FLI1->RHA Binds to DNA DNA EWS_FLI1->DNA Binds to promoter Tumor Growth Tumor Growth RHA->DNA Binds to promoter Target_Genes Oncogenic Target Genes DNA->Target_Genes Transcription Target_Genes->Tumor Growth Promotes YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Binding YK4279->Tumor Growth Inhibits

Caption: Mechanism of action of YK-4-279.

Experimental_Workflow_Optimization cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation cluster_troubleshooting Troubleshooting Loop A Select Cell Line (EWS-FLI1 positive) B Dose-Response Assay (e.g., 0.1-10 µM) A->B C Time-Course Assay (e.g., 24, 48, 72h) B->C D Determine Optimal Concentration & Duration C->D I Inconsistent Results? C->I E Establish Xenograft Model D->E Proceed to in vivo F Pharmacokinetic Study (determine half-life) E->F G Test Dosing Regimens (e.g., daily vs. intermittent) F->G H Evaluate Efficacy & Toxicity G->H K Low Efficacy? G->K J Check Cell Culture & Compound Stability I->J L Verify Target Expression & Compound Purity K->L

Caption: Workflow for optimizing YK-4-279 treatment.

References

Technical Support Center: Development of Oral YK-4-279 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral formulation of YK-4-279, a potent inhibitor of the EWS-FLI1 fusion protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation of YK-4-279?

The primary challenges in developing an oral formulation for YK-4-279 are its poor aqueous solubility and short biological half-life.[1][2] These characteristics can lead to low oral bioavailability, limiting its therapeutic efficacy when administered orally.

Q2: What is the mechanism of action of YK-4-279?

YK-4-279 is a small molecule inhibitor that directly binds to the EWS-FLI1 fusion protein, an oncogenic driver in Ewing sarcoma and other cancers.[1][3] Specifically, it disrupts the interaction between EWS-FLI1 and RNA helicase A (RHA), which is crucial for the fusion protein's transcriptional activity.[4] This disruption leads to the downregulation of EWS-FLI1 target genes, ultimately inducing apoptosis and inhibiting tumor growth.[1][3]

Q3: Has an effective oral formulation of YK-4-279 been reported in preclinical studies?

Yes, preclinical studies have reported the successful development and in vivo testing of an oral formulation of YK-4-279. One such formulation consists of a solution containing 10% ethanol, 50% PEG400, and 40% PBS.[2] Another reported formulation for in vivo experiments used a mixture of labrasol, tetraglycol, and water in a 72:8:20 ratio.

Q4: What is the oral bioavailability of YK-4-279?

In a murine preclinical model, an oral formulation of YK-4-279 demonstrated an oral bioavailability ranging from 61% to 73%.[2]

Q5: Is there a clinical derivative of YK-4-279?

Yes, TK-216 is a clinical derivative of YK-4-279 that has been advanced to clinical trials.[5][6] Like YK-4-279, TK-216 targets the EWS-FLI1 fusion protein. While TK-216 has been administered intravenously in clinical trials, preclinical studies have also evaluated its oral administration.[5]

Troubleshooting Guide for Oral Formulation Development

This guide addresses common issues encountered during the experimental development of an oral YK-4-279 formulation.

Issue Potential Cause Recommended Solution
Low Drug Solubility / Precipitation in Formulation YK-4-279 has inherently poor aqueous solubility.- Utilize co-solvents such as DMSO, ethanol, and PEG400 to enhance solubility.[2] - Optimize the ratio of co-solvents and aqueous buffers. A reported formulation uses 10% ethanol, 50% PEG400, and 40% PBS.[2] - Prepare stock solutions in a suitable organic solvent like DMSO before further dilution.[2]
Low and Variable Oral Bioavailability in Animal Models - Inefficient absorption from the gastrointestinal tract due to poor solubility. - Rapid metabolism (short half-life).[2]- Employ permeation enhancers in the formulation, if compatible. - Consider the use of encapsulation technologies, such as lipid-based or polymeric nanoparticles, to improve absorption and protect the drug from rapid metabolism. - Ensure consistent dosing technique (e.g., gavage volume and speed) to minimize variability.
Toxicity or Adverse Events in Animal Models - High concentration of organic solvents in the formulation. - Off-target effects of the drug at high concentrations.- Optimize the formulation to use the minimum effective concentration of co-solvents.[2] - Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of the specific formulation. - Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior.
Inconsistent Pharmacokinetic (PK) Profile - Variability in animal fasting state. - Inconsistent formulation preparation.- Standardize the fasting period for animals before dosing. - Develop and strictly follow a standard operating procedure (SOP) for the preparation of the oral formulation to ensure batch-to-batch consistency.

Data Summary

YK-4-279 Solubility
Solvent Solubility Reference
DMSO73 mg/mL (199.34 mM)Selleck Chemicals
Ethanol73 mg/mLSelleck Chemicals
WaterInsolubleSelleck Chemicals
Pharmacokinetic Parameters of YK-4-279 in Mice
Parameter Intraperitoneal (45 mg/kg) Oral (90 mg/kg) Reference
Cmax (µmol/L) 9010[2]
Tmax (minutes) 3030[2]
Oral Bioavailability (%) -61 - 73[2]

Experimental Protocols

Preparation of YK-4-279 Oral Formulation for Murine Studies

This protocol is based on a previously published method.[2]

Materials:

  • YK-4-279 powder

  • Ethanol (200 proof)

  • PEG400

  • Phosphate-Buffered Saline (PBS), 1x

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a primary stock solution of YK-4-279. Based on the desired final concentration, weigh the appropriate amount of YK-4-279 powder. For in vitro applications, a stock solution of 13.65 mmol/L in DMSO is suggested.[2] For the oral formulation, a 5 mg/mL stock can be prepared.

  • Prepare the vehicle solution. In a sterile tube, combine the vehicle components in the following ratio: 10% ethanol, 50% PEG400, and 40% PBS. For example, to prepare 1 mL of the vehicle, mix 100 µL of ethanol, 500 µL of PEG400, and 400 µL of 1x PBS.

  • Dissolve YK-4-279 in the vehicle. Add the appropriate volume of the YK-4-279 stock solution or powder to the prepared vehicle to achieve the desired final dosing concentration.

  • Ensure complete dissolution. Vortex the solution thoroughly. If necessary, sonicate the mixture to aid in dissolution. The final solution should be clear.

  • Storage. Store the prepared formulation at 4°C.[2] It is recommended to use the formulation shortly after preparation for best results.

Visualizations

EWS-FLI1 Signaling Pathway

EWS_FLI1_Signaling EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA) EWS_FLI1->RHA Binds to TargetGenes Target Gene Transcription EWS_FLI1->TargetGenes Activates PI3K_AKT PI3K/AKT Pathway EWS_FLI1->PI3K_AKT Activates MAPK MAPK Pathway EWS_FLI1->MAPK Activates RHA->TargetGenes Activates YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Binding Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Simplified signaling pathway of the EWS-FLI1 fusion protein and the inhibitory action of YK-4-279.

Experimental Workflow for Oral YK-4-279 Formulation and Testing

Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing Solubility Solubility Screening Optimization Vehicle Optimization (e.g., Co-solvents) Solubility->Optimization Stability Formulation Stability Testing Optimization->Stability Dosing Oral Administration (Gavage) Stability->Dosing PK Pharmacokinetic Analysis Dosing->PK Efficacy Efficacy Studies (Tumor Models) Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity

Caption: A typical experimental workflow for the development and preclinical evaluation of an oral YK-4-279 formulation.

References

Technical Support Center: Optimizing In Vivo Studies with YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the EWS-FLI1 inhibitor, YK-4-279. The focus is on addressing the challenges associated with its short in vivo half-life and providing actionable strategies to improve its pharmacokinetic profile for successful preclinical studies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vivo experiments with YK-4-279.

Issue 1: Rapid clearance of YK-4-279 in vivo leads to suboptimal therapeutic exposure.

  • Question: My in vivo study with YK-4-279 is showing limited efficacy, and I suspect it's due to its short half-life. How can I confirm this and what are my options?

  • Answer: It is crucial to first confirm that the observed lack of efficacy is due to rapid clearance. Pharmacokinetic (PK) analysis is highly recommended. A pilot PK study in your animal model will provide essential data on the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life (t½). Previous studies have shown that YK-4-279 has a short half-life, with rapid serum clearance observed after intraperitoneal (i.p.) administration.[1]

    Once the short half-life is confirmed, you have several strategies to consider:

    • Optimize the Dosing Regimen: Instead of single daily doses, consider more frequent administration (e.g., twice daily) to maintain plasma concentrations above the therapeutic threshold.

    • Change the Route of Administration: Oral (p.o.) administration of a specifically designed formulation has been shown to provide a longer terminal half-life compared to i.p. injection.[2] Alternatively, a continuous intravenous (i.v.) infusion can maintain steady-state plasma concentrations, which has been suggested as a necessary approach for sustained tumor regression.[3]

    • Reformulate the Compound: Employing advanced formulation strategies can significantly extend the half-life. This is a key strategy and is discussed in more detail in the next section.

Issue 2: Difficulty in preparing a stable and effective formulation of YK-4-279 for in vivo administration.

  • Question: I am struggling to dissolve YK-4-279 and prepare a formulation that provides sustained exposure in my animal model. What are some recommended formulation strategies?

  • Answer: YK-4-279 is known for its limited solubility, which complicates the preparation of in vivo formulations.[2] Here are a few strategies, ranging from simple to more advanced, that can be employed:

    • Co-solvent Formulations: For i.p. and p.o. administration, a mixture of co-solvents can be used to dissolve YK-4-279. A previously reported successful formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Phosphate-Buffered Saline (PBS).[2] The exact ratios can be optimized for solubility and tolerability in your specific animal model.

    • Subcutaneous Depot Formulation: For sustained release, a subcutaneous (s.c.) formulation can be developed. This typically involves dissolving the compound in a biocompatible oil (e.g., sesame oil, corn oil) to create a depot from which the drug is slowly released into circulation. This approach can significantly increase the apparent half-life.

    • Liposomal Formulations: Encapsulating YK-4-279 within liposomes can improve its solubility, stability, and pharmacokinetic profile. Liposomes can be tailored to control the release rate and potentially target the drug to the tumor site.

    • Prodrug Approach: Chemical modification of YK-4-279 to create a more soluble or lipophilic prodrug can be a viable strategy. The prodrug is then converted to the active YK-4-279 in vivo.[1][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of YK-4-279 in in vivo studies.

  • Question 1: What is the mechanism of action of YK-4-279? Answer: YK-4-279 is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion oncoprotein and RNA helicase A (RHA).[3][5] This interaction is crucial for the oncogenic activity of EWS-FLI1 in Ewing sarcoma and other ETS-driven cancers.[5][6] By disrupting this protein-protein interaction, YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Question 2: Should I use the racemic mixture or a specific enantiomer of YK-4-279? Answer: It is highly recommended to use the (S)-enantiomer of YK-4-279 for in vivo studies. Research has shown that (S)-YK-4-279 is the active enantiomer and is significantly more potent in inhibiting the EWS-FLI1/RHA interaction and inducing apoptosis in cancer cells compared to the racemic mixture or the (R)-enantiomer.[6] Using the pure (S)-enantiomer will likely result in greater efficacy and may allow for the use of a lower, better-tolerated dose.

  • Question 3: What are the known pharmacokinetic parameters of YK-4-279? Answer: The pharmacokinetic profile of YK-4-279 has been characterized in mice. The following table summarizes the key parameters from a study comparing intraperitoneal (i.p.) and oral (p.o.) administration.[2]

Administration RouteDose (mg/kg)Cmax (µmol/L)Tmax (hours)AUC (µmol/L*h)Terminal t½ (hours)
Intraperitoneal (i.p.)45~900.5~150~1.5
Oral (p.o.)90~100.5~100~2.5
  • Question 4: Are there any known chemical modification strategies to improve the half-life of YK-4-279? Answer: While specific analogs of YK-4-279 with improved half-life are not yet widely published, several general chemical modification strategies could be explored for this indole derivative:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic volume of the molecule, reducing renal clearance and extending its circulation time.

    • Lipidation: The addition of a lipid moiety can enhance binding to plasma proteins like albumin, which acts as a carrier and prolongs the half-life.

    • Deuteration: Strategic replacement of hydrogen atoms with deuterium at sites of metabolic vulnerability can slow down metabolism, thereby increasing the half-life.

    • Prodrugs: As mentioned earlier, converting YK-4-279 into a prodrug can improve its physicochemical properties and pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation of YK-4-279 for Intraperitoneal (i.p.) and Oral (p.o.) Administration

This protocol is adapted from a published study[2] and can be used as a starting point for preparing YK-4-279 for in vivo experiments.

Materials:

  • (S)-YK-4-279

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Phosphate-Buffered Saline (PBS), 1x, sterile

Procedure:

  • Prepare a primary stock solution of (S)-YK-4-279 in DMSO (e.g., 50 mg/mL). Ensure complete dissolution.

  • For the final formulation, prepare a vehicle solution consisting of a mixture of DMSO, PEG400, and PBS. A commonly used ratio is 10% DMSO, 40% PEG400, and 50% PBS (v/v/v).

  • Slowly add the (S)-YK-4-279 stock solution to the vehicle solution while vortexing to achieve the desired final concentration for dosing.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO or PEG400).

  • Administer the formulation to the animals via i.p. injection or oral gavage at the desired dose.

Note: The tolerability of the vehicle should be assessed in a small cohort of animals before proceeding with the main study.

Protocol 2: General Protocol for Subcutaneous (s.c.) Depot Formulation

This is a general protocol for preparing a subcutaneous depot formulation for poorly soluble compounds like YK-4-279.

Materials:

  • (S)-YK-4-279

  • Sterile sesame oil or other biocompatible oil

  • Co-solvent (e.g., DMSO or ethanol, if necessary)

Procedure:

  • If necessary, first dissolve (S)-YK-4-279 in a minimal amount of a suitable co-solvent like DMSO.

  • Add the dissolved drug solution to the sterile oil vehicle.

  • Mix thoroughly (e.g., by vortexing and/or sonication) to ensure a uniform suspension or solution.

  • Administer the formulation subcutaneously to the animals. The injection volume should be kept as low as possible to minimize irritation.

Note: The stability and homogeneity of the formulation should be carefully evaluated before use.

Visualizations

YK4279_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction Target_Genes Target Gene Transcription RHA->Target_Genes Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition of Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Inhibition of YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Interaction

Caption: YK-4-279 Signaling Pathway.

Experimental_Workflow start Start: Short in vivo half-life of YK-4-279 pk_study Conduct Pilot PK Study start->pk_study dosing Optimize Dosing Regimen (e.g., BID dosing) pk_study->dosing Confirmed route Change Administration Route (e.g., p.o., continuous i.v.) pk_study->route Confirmed formulation Develop Advanced Formulation (e.g., s.c. depot, liposomes) pk_study->formulation Confirmed efficacy_study Proceed to Efficacy Study dosing->efficacy_study route->efficacy_study formulation->efficacy_study

Caption: Experimental Workflow for Addressing Short Half-life.

Logical_Relationships cluster_strategies Strategies to Improve YK-4-279 Half-life cluster_formulation_options Formulation Options cluster_chem_mod_options Chemical Modification Options Formulation Formulation Strategies Co_solvents Co-solvents Formulation->Co_solvents SC_Depot Subcutaneous Depot Formulation->SC_Depot Liposomes Liposomes Formulation->Liposomes Chemical_Mod Chemical Modification PEGylation PEGylation Chemical_Mod->PEGylation Lipidation Lipidation Chemical_Mod->Lipidation Prodrug Prodrug Approach Chemical_Mod->Prodrug

Caption: Logical Relationships of Half-life Extension Strategies.

References

Technical Support Center: YK-4-279 Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the EWS-FLI1 inhibitor, YK-4-279, in orthotopic tumor models. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for YK-4-279?

YK-4-279 is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1][2] This interaction is crucial for the oncogenic activity of EWS-FLI1, an aberrant transcription factor that drives the development of Ewing's sarcoma and other cancers.[3] By binding to EWS-FLI1, YK-4-279 disrupts the EWS-FLI1/RHA complex, leading to the inhibition of downstream transcriptional activity, induction of apoptosis, and suppression of tumor growth.[1][4][5] YK-4-279 has also been shown to affect other ETS transcription factors, such as ERG and ETV1.[6][7]

Q2: Is there a difference between the enantiomers of YK-4-279?

Yes, YK-4-279 has a chiral center and exists as two enantiomers, (S)-YK-4-279 and (R)-YK-4-279. The (S)-enantiomer is the active form of the molecule, demonstrating significantly greater potency in disrupting the EWS-FLI1/RHA interaction and inducing cancer cell death.[8][9] The (R)-enantiomer is largely inactive.[8][9] Therefore, it is crucial to use the (S)-enantiomer for optimal efficacy in experimental settings.

Q3: What are the known off-target effects of YK-4-279?

While YK-4-279 was designed to target the EWS-FLI1/RHA interaction, some studies suggest it may have other cellular effects. For instance, in neuroblastoma, YK-4-279 has been observed to interfere with mitotic progression.[10] Additionally, the development of resistance to YK-4-279 in Ewing sarcoma cells has been associated with the overexpression of c-Kit, cyclin D1, and activation of STAT3 and PKC signaling pathways.[11]

Troubleshooting Guide

Problem 1: Poor Solubility and Vehicle Formulation Issues

A common challenge with YK-4-279 is its low aqueous solubility, which can lead to precipitation, inconsistent dosing, and reduced bioavailability.[7]

Possible Causes:

  • Inappropriate solvent selection.

  • Precipitation of the compound upon dilution in aqueous solutions.

  • Hygroscopic nature of DMSO, which can absorb moisture and reduce solubility.[2]

Solutions:

  • Recommended Solvents: For in vitro studies, YK-4-279 can be dissolved in DMSO at a concentration of up to 25 mg/mL (68.27 mM) with the aid of ultrasonication.[1] For in vivo experiments, a fresh, clear stock solution in DMSO should be prepared first.[1]

  • Vehicle Formulations for In Vivo Administration:

    • For Intraperitoneal (i.p.) Injection: A common formulation involves a multi-step process:

      • Prepare a stock solution of YK-4-279 in DMSO.

      • Sequentially add co-solvents such as PEG300 and Tween 80 to the DMSO stock solution, ensuring the solution remains clear at each step.

      • Finally, add ddH2O to the desired final volume. A specific example protocol is to add 50 µL of a 73 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween 80, mix, and finally add 500 µL ddH2O.[2]

    • For Oral Gavage: An oral formulation has been developed to improve bioavailability. This involves optimizing the concentrations of co-solvents to ensure tolerability and maintain solubility.[12]

  • Best Practices:

    • Always use fresh, high-quality DMSO.[2]

    • Prepare working solutions for in vivo experiments freshly on the day of use.[1]

    • If precipitation occurs during preparation, the solution should not be used.

Problem 2: Inconsistent Anti-Tumor Efficacy in Orthotopic Models

Researchers may observe variability in tumor growth inhibition or a lack of significant response in orthotopic tumor models treated with YK-4-279.

Possible Causes:

  • Suboptimal Dosing and Administration Schedule: The short half-life of YK-4-279 (approximately 30 minutes following IV administration in mice) can lead to insufficient drug exposure at the tumor site.[13]

  • Development of Drug Resistance: Tumor cells can acquire resistance to YK-4-279 over time.[11]

  • Tumor Model Variability: The specific orthotopic site and tumor cell line can influence drug delivery and efficacy.

  • Use of Racemic Mixture: Using the racemic mixture of YK-4-279 will result in a lower concentration of the active (S)-enantiomer.

Solutions:

  • Optimize Dosing Regimen:

    • Pharmacokinetic modeling suggests that maintaining a continuous low micromolar concentration of (S)-YK-4-279 is necessary for optimal tumor response.[13]

    • Consider more frequent administrations (e.g., twice daily intraperitoneal injections) or continuous intravenous infusion to maintain therapeutic drug levels.[13]

    • In a neuroblastoma orthotopic model, intraperitoneal injections were administered every other day.[4][14]

  • Address Drug Resistance:

    • Investigate potential resistance mechanisms by analyzing treated tumors for changes in signaling pathways (e.g., c-Kit, STAT3, PKC).[11]

    • Consider combination therapies. YK-4-279 has shown synergistic effects with doxorubicin in neuroblastoma models and with the PKC inhibitor enzastaurin in Ewing sarcoma.[11][14]

  • Refine Experimental Model:

    • Ensure consistent tumor cell implantation techniques to minimize variability in tumor size and location.

    • Characterize the sensitivity of the chosen cell line to YK-4-279 in vitro before initiating in vivo studies.

Data Summary

Table 1: In Vitro Cytotoxicity of YK-4-279 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
TC32Ewing's Sarcoma0.9, 0.94[1][2]
TC71Ewing's Sarcoma0.92[2]
RDESEwing's Sarcoma1.03[1]
SKESEwing's Sarcoma0.33[1]
A4573Ewing's Sarcoma1.46[1]
PC3Prostate Cancer4.95[1]
MCF7Breast Cancer22.82[1]
MDA-MB-231Breast Cancer0.82[1]
PANC1Pancreatic Cancer1.514[1]
LA-N-6 (chemo-resistant)Neuroblastoma0.653[4]

Table 2: In Vivo Efficacy of YK-4-279 in Orthotopic/Xenograft Models

Tumor ModelAdministration RouteDosageOutcomeCitation(s)
Ewing's Sarcoma (CHP100, TC71)i.p.1.5 mg/doseSignificantly reduced tumor growth[1][15]
Neuroblastoma (SH-SY5Y)i.p.Every other day for two weeksInhibited tumor growth and induced apoptosis[4][14]
Ewing Sarcoma (ES1)Continuous i.v.Maintained ~4.9 µM in plasma for 26 daysComplete tumor regression in 2 of 5 animals[13]
Ewing Sarcoma (A4573)i.p.10, 50, 100 mg/kg daily for 5 daysNo significant difference in tumor volume after 5 days[5]

Experimental Protocols

Protocol 1: Preparation and Administration of YK-4-279 for Intraperitoneal Injection in Mice

  • Stock Solution Preparation:

    • Dissolve YK-4-279 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Use ultrasonication to aid dissolution.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

  • Working Solution Preparation (prepare fresh daily):

    • For a final volume of 1 mL, start with the required volume of the DMSO stock solution.

    • Slowly add a co-solvent like PEG300 (e.g., to 45% of the final volume), mixing gently.

    • Add a surfactant like Tween 80 (e.g., to 5% of the final volume), mixing gently.

    • Bring the solution to the final volume with sterile ddH2O or saline, mixing gently to avoid precipitation.

    • The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Administration:

    • Administer the freshly prepared YK-4-279 solution to mice via intraperitoneal (i.p.) injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25g mouse).

    • A typical dose used in Ewing sarcoma xenograft models is 1.5 mg per dose.[2]

Protocol 2: Assessment of Tumor Growth and Apoptosis in Orthotopic Models

  • Tumor Growth Monitoring:

    • For luciferase-expressing tumor cells, monitor tumor growth non-invasively using bioluminescence imaging (e.g., IVIS spectrum) at regular intervals (e.g., weekly).

    • For palpable tumors, measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and carefully excise the tumors.

    • Measure the final tumor weight and volume.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) or preserve it in RNAlater or flash-freeze in liquid nitrogen for molecular analysis.

  • Apoptosis Assessment:

    • Perform Western blot analysis on tumor lysates to detect the cleavage of PARP and Caspase-3, which are markers of apoptosis.[4]

    • Conduct TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on paraffin-embedded tumor sections to visualize apoptotic cells.

Visualizations

EWS_FLI1_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 DNA GGAA Microsatellites EWS_FLI1->DNA binds RHA RNA Helicase A (RHA) RHA->EWS_FLI1 co-activates Target_Genes Target Gene Transcription (e.g., Cyclin D1, SOX2, NKX2-2) DNA->Target_Genes activates Oncogenesis Tumor Growth & Proliferation Target_Genes->Oncogenesis Apoptosis Apoptosis PI3K_AKT PI3K/AKT Pathway SP1 SP1 PI3K_AKT->SP1 activates SP1->EWS_FLI1 promotes transcription YK_4_279 YK-4-279 YK_4_279->EWS_FLI1 inhibits binding to RHA YK_4_279->Apoptosis induces

Caption: Simplified signaling pathway of EWS-FLI1 and the inhibitory action of YK-4-279.

Troubleshooting_Workflow Start Inconsistent Anti-Tumor Efficacy Check_Solubility Is the YK-4-279 solution clear? Start->Check_Solubility Reformulate Reformulate drug following recommended protocols. Use fresh DMSO and co-solvents. Check_Solubility->Reformulate No Check_Dosing Is the dosing regimen optimal? Check_Solubility->Check_Dosing Yes Reformulate->Start Increase_Frequency Increase dosing frequency or consider continuous infusion. Check_Dosing->Increase_Frequency No Check_Enantiomer Are you using the (S)-enantiomer? Check_Dosing->Check_Enantiomer Yes End Improved Efficacy Increase_Frequency->End Use_S_Enantiomer Switch to the pure (S)-enantiomer. Check_Enantiomer->Use_S_Enantiomer No Consider_Resistance Investigate potential drug resistance. Check_Enantiomer->Consider_Resistance Yes Use_S_Enantiomer->End Combination_Therapy Consider combination therapy (e.g., with doxorubicin). Consider_Resistance->Combination_Therapy Combination_Therapy->End

Caption: Troubleshooting workflow for inconsistent YK-4-279 efficacy in vivo.

References

Navigating Vehicle Selection for YK-4-279: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle control for experiments involving YK-4-279, a small molecule inhibitor of the EWS-FLI1 and RNA Helicase A (RHA) interaction.[1][2][3] Proper vehicle selection is critical for ensuring compound solubility, stability, and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of YK-4-279 for in vitro experiments?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of YK-4-279.[3][4][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1][6]

Q2: My YK-4-279 is not fully dissolving in DMSO. What should I do?

If you encounter solubility issues with DMSO, gentle warming and sonication can aid in dissolution.[7] Ensure you are using a high-purity, anhydrous grade of DMSO. For a 25 mg/mL solution, ultrasonic treatment may be necessary.[1]

Q3: What is a suitable vehicle for delivering YK-4-279 in in vivo animal studies?

YK-4-279 is poorly soluble in aqueous solutions, necessitating a multi-component vehicle for in vivo administration.[6] A commonly cited and effective formulation for intraperitoneal (i.p.) injection consists of a mixture of DMSO, PEG300, Tween 80, and a saline solution.[7] Another reported vehicle for i.p. injection is a simple mixture of DMSO and corn oil.[6] In some studies, DMSO alone has been used as the vehicle control for i.p. injections.[8][9]

Q4: Can YK-4-279 be administered orally in animal models?

Yes, studies have reported the oral administration of YK-4-279 in mice.[2] While the specific vehicle composition for oral delivery is not always detailed, it would require a formulation that ensures bioavailability and stability. The development of an oral formulation has been a focus to facilitate clinical translation due to the compound's limited solubility and short half-life.[4]

Q5: What should I use as a negative control in my experiments?

The vehicle used to dissolve and administer YK-4-279 should always be used as the negative control. This ensures that any observed effects are due to the compound itself and not the solvent system. For instance, if you treat one group of mice with YK-4-279 in a DMSO/PEG300/Tween 80/saline mixture, the control group should receive the identical mixture without YK-4-279, administered in the same volume and by the same route.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of YK-4-279 in cell culture media. The final concentration of DMSO in the media is too low to maintain solubility. YK-4-279 is largely insoluble in aqueous solutions.[6]Ensure the final DMSO concentration in your cell culture media does not exceed a level that is both non-toxic to your cells (typically <0.5%) and sufficient to keep the compound in solution. Prepare serial dilutions of the YK-4-279 stock in media immediately before use.
Inconsistent results in in vivo studies. Poor bioavailability due to suboptimal vehicle formulation or precipitation of the compound upon injection.Prepare the in vivo formulation fresh before each use. Ensure all components are thoroughly mixed to form a clear solution. Consider optimizing the ratios of the co-solvents (e.g., DMSO, PEG300) to improve solubility and stability in your specific animal model.[6][7]
Toxicity observed in the vehicle control group of animals. The concentration of DMSO or other solvents in the vehicle is too high, causing adverse effects.Reduce the percentage of DMSO in the final formulation. The formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a good starting point that has been used successfully.[7] Always conduct a preliminary tolerability study with the vehicle alone.

Vehicle Formulation Summary

The following table summarizes common vehicle formulations for YK-4-279 based on published research.

Application Vehicle Composition Administration Route Notes Citation
In Vitro Dimethyl Sulfoxide (DMSO)N/A (for stock solution)Use fresh, anhydrous DMSO. Sonication may be required.[1][6][7]
In Vivo 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineIntraperitoneal (i.p.)Prepare fresh and add solvents sequentially, ensuring clarity at each step. Sonication is recommended.[7]
In Vivo DMSO + PEG300 + Tween 80 + ddH₂OIntraperitoneal (i.p.)A multi-step mixing protocol is required for this formulation.[6]
In Vivo DMSO + Corn OilIntraperitoneal (i.p.)A simple two-component system. Mix thoroughly immediately before use.[6]
In Vivo DMSOIntraperitoneal (i.p.)Used as a vehicle control in some xenograft studies.[8][9]
In Vivo Not specifiedOralAn oral formulation has been developed and tested.[2][4]

Experimental Protocols

Protocol 1: Preparation of YK-4-279 Stock Solution for In Vitro Use
  • Weigh the desired amount of YK-4-279 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL or 10 mM).[1]

  • If necessary, gently warm the solution and sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][7]

Protocol 2: Preparation of YK-4-279 Formulation for In Vivo (i.p.) Administration

This protocol is based on a commonly used formulation.[7] The volumes can be scaled as needed.

  • To prepare 1 mL of the final formulation, start with the YK-4-279 stock solution in DMSO. For a final concentration of 2 mg/mL, you would use 100 µL of a 20 mg/mL DMSO stock.

  • In a sterile tube, add 400 µL of PEG300.

  • Add the 100 µL of the YK-4-279 DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear.

  • Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

  • It is recommended to use this formulation immediately after preparation for optimal results.[6]

Vehicle Selection Workflow

The diagram below illustrates the decision-making process for selecting an appropriate vehicle for YK-4-279.

G cluster_start cluster_exp_type cluster_invitro cluster_invivo cluster_end start Start: YK-4-279 Experiment exp_type Determine Experiment Type start->exp_type invitro_prep Prepare High-Concentration Stock Solution exp_type->invitro_prep In Vitro invivo_route Select Administration Route exp_type->invivo_route In Vivo invitro_vehicle Vehicle: Anhydrous DMSO invitro_prep->invitro_vehicle invitro_final Dilute in Culture Media (Final DMSO <0.5%) invitro_vehicle->invitro_final end_experiment Proceed with Experiment invitro_final->end_experiment ip_admin Intraperitoneal (i.p.) Injection invivo_route->ip_admin Intraperitoneal oral_admin Oral Gavage invivo_route->oral_admin Oral ip_vehicle Vehicle Option 1: DMSO + PEG300 + Tween 80 + Saline ip_vehicle->end_experiment oral_vehicle Vehicle Option 2: Specialized Oral Formulation oral_vehicle->end_experiment ip_admin->ip_vehicle oral_admin->oral_vehicle

Caption: Decision workflow for selecting the appropriate YK-4-279 vehicle.

References

Technical Support Center: Refining Western Blot Techniques for YK-4-279 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with YK-4-279. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your Western blot techniques for the successful validation of YK-4-279's effects on its primary target, the EWS-FLI1 fusion protein, and its downstream signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is YK-4-279 and what is its primary target?

A1: YK-4-279 is a small molecule inhibitor that specifically targets the EWS-FLI1 fusion protein.[1][2] This oncogenic protein is characteristic of Ewing's sarcoma, a rare type of cancer that affects bones and soft tissues.[1] YK-4-279 works by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA), which is crucial for the fusion protein's oncogenic activity.[1][2][3]

Q2: I am having trouble detecting the EWS-FLI1 fusion protein by Western blot. What are the common challenges?

A2: Detecting the EWS-FLI1 fusion protein can be challenging. A primary issue is the lack of a commercially available antibody that is highly specific to the fusion junction.[4] Many antibodies recognize either the EWSR1 or the FLI1 portion of the fusion protein, leading to cross-reactivity with the wild-type proteins and potentially weak or ambiguous bands corresponding to the fusion protein.[4]

Q3: Which type of lysis buffer is recommended for extracting EWS-FLI1?

A3: Since EWS-FLI1 is a nuclear protein, a lysis buffer that effectively solubilizes nuclear proteins is crucial. A phospholysis buffer or a RIPA buffer with protease and phosphatase inhibitors is often recommended.[1] For co-immunoprecipitation experiments to study the EWS-FLI1/RHA interaction, a nuclear lysis kit may be optimal.[3]

Q4: What are the expected effects of YK-4-279 treatment on my Western blot results?

A4: YK-4-279 is not expected to decrease the total protein levels of EWS-FLI1.[2] Instead, its mechanism of action is to inhibit the function of EWS-FLI1 by disrupting its interaction with RHA.[2] Therefore, to validate the effect of YK-4-279, you should focus on downstream markers of EWS-FLI1 activity or perform co-immunoprecipitation to show the disruption of the EWS-FLI1/RHA complex.[3] You may also observe changes in the expression of downstream target genes of EWS-FLI1.[2][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Weak EWS-FLI1 Band Inefficient nuclear lysis.Use a lysis buffer specifically designed for nuclear protein extraction. Consider sonication to aid in nuclear envelope disruption.
Low antibody affinity or specificity.Use an antibody validated for EWS-FLI1 detection in Western blotting. Consider using an anti-FLI1 antibody and look for a band at the expected higher molecular weight of the fusion protein.[4][6]
Insufficient protein loading.Ensure you are loading an adequate amount of total protein (typically 20-40 µg of nuclear lysate).
High Background Non-specific antibody binding.Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Increase the duration and number of wash steps.
Antibody concentration too high.Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.
Inconsistent Results with YK-4-279 Treatment Inactive compound.YK-4-279 exists as a racemic mixture; the (S)-enantiomer is the active form.[7] Ensure you are using the active enantiomer for consistent results.
Insufficient treatment time or concentration.Refer to published IC50 values for your cell line to determine the optimal concentration and treatment duration. A time-course and dose-response experiment is recommended.
No change in EWS-FLI1 downstream targets Cell line resistance.Prolonged exposure to YK-4-279 can lead to resistance.[1] Confirm the sensitivity of your cell line to the drug.
Incorrect downstream target selected.EWS-FLI1 regulates a complex transcriptional network.[8][9] Select well-validated downstream targets for your analysis.

Quantitative Data Summary

Table 1: IC50 Values of YK-4-279 in Ewing's Sarcoma Cell Lines

Cell LineYK-4-279 (Racemic) IC50 (µM)(S)-YK-4-279 IC50 (µM)Reference
TC71>30~1.0[7]
TC32~1.0~0.5[7]
RDES~1.5~1.27[7]
SKES~2.5~1.5[7]
A45730.54Not Reported[1]

Table 2: Recommended Antibody Dilutions for Western Blot

AntibodyApplicationRecommended DilutionReference
Anti-FLI1 (for EWS-FLI1 detection)Western Blot1:1000[1]
Anti-RHAWestern BlotVaries by manufacturer[3]
Anti-ß-actin (Loading Control)Western Blot1:5000 - 1:10000[10]

Experimental Protocols

Protocol 1: Western Blot for EWS-FLI1 Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in phospholysis buffer (50 mM HEPES pH 7.9, 100 mM NaCl, 4.0 mM sodium pyrophosphate, 10 mM EDTA, 10 mM sodium fluoride, and 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against FLI1 (e.g., 1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Co-Immunoprecipitation of EWS-FLI1 and RHA
  • Cell Treatment and Lysis:

    • Treat Ewing's sarcoma cells with the desired concentration of YK-4-279 or vehicle control for 14-16 hours.[3]

    • Collect nuclear lysates using a commercial nuclear co-IP kit according to the manufacturer's instructions.[3]

  • Immunoprecipitation:

    • Incubate 500 µg of nuclear lysate with 1 µg of anti-FLI1 antibody overnight at 4°C with gentle rotation.[3]

    • Add magnetic beads and incubate for 2 hours at 4°C.[3]

    • Wash the beads several times with the provided wash buffer.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blot using antibodies against FLI1 and RHA.

Visualizations

EWS_FLI1_Signaling_Pathway EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA interacts with Transcription Aberrant Transcription EWS_FLI1->Transcription drives RHA->EWS_FLI1 YK4279 YK-4-279 YK4279->EWS_FLI1 inhibits interaction Downstream_Targets Downstream Target Genes (e.g., NKX2-2, FOXM1) Transcription->Downstream_Targets activates/represses Proliferation Cell Proliferation Downstream_Targets->Proliferation Differentiation_Arrest Differentiation Arrest Downstream_Targets->Differentiation_Arrest

Caption: EWS-FLI1 Signaling Pathway and YK-4-279 Inhibition.

YK4279_Target_Validation_Workflow Start Start: Ewing's Sarcoma Cell Culture Treatment Treat cells with YK-4-279 (and vehicle control) Start->Treatment Lysis Cell Lysis (Nuclear Fractionation) Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification CoIP Co-Immunoprecipitation (Anti-FLI1) Quantification->CoIP WB_Downstream Western Blot (Downstream Targets) Quantification->WB_Downstream WB_CoIP Western Blot (Detect FLI1 and RHA) CoIP->WB_CoIP Analysis Data Analysis WB_CoIP->Analysis WB_Downstream->Analysis Conclusion Conclusion: YK-4-279 disrupts EWS-FLI1/RHA interaction and modulates downstream signaling Analysis->Conclusion

Caption: Experimental Workflow for YK-4-279 Target Validation.

References

Validation & Comparative

Validating the Specificity of YK-4-279 for EWS-FLI1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YK-4-279, a small molecule inhibitor of the EWS-FLI1 oncoprotein, with other emerging therapeutic strategies for Ewing sarcoma. We present experimental data validating its specificity, detail the methodologies for key validation assays, and offer a comparative analysis of its performance against alternative inhibitors.

Mechanism of Action: Disrupting a Critical Oncogenic Interaction

Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissue, is primarily driven by a chromosomal translocation that results in the formation of the EWS-FLI1 fusion protein. This aberrant transcription factor is essential for tumor cell survival and proliferation. YK-4-279 was identified as a first-in-class small molecule that directly targets EWS-FLI1.[1][2] Its primary mechanism of action involves the disruption of the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a key partner required for the oncogenic activity of the fusion protein.[2][3] By binding to EWS-FLI1, YK-4-279 prevents the formation of this complex, thereby inhibiting the transcriptional program driven by EWS-FLI1 and inducing apoptosis in Ewing sarcoma cells.[1][3]

A significant piece of evidence supporting the specificity of YK-4-279 is its stereospecificity. The molecule possesses a chiral center, and studies have demonstrated that the (S)-enantiomer is significantly more potent in disrupting the EWS-FLI1/RHA interaction and inducing cell death compared to the (R)-enantiomer.[4] This enantiospecific activity strongly suggests a specific binding interaction with its target.

Comparative Efficacy of EWS-FLI1 Inhibitors

The following table summarizes the in vitro efficacy of YK-4-279 and other notable inhibitors targeting the EWS-FLI1 pathway.

CompoundMechanism of ActionCell LineIC50 (µM)Reference
YK-4-279 Disrupts EWS-FLI1/RHA interactionTC-71 (Ewing Sarcoma)~1.0[5]
A673 (Ewing Sarcoma)~0.5-2.0[5]
SK-N-MC (Ewing Sarcoma)~1.0[5]
TK-216 Clinical derivative of YK-4-279Ewing Sarcoma CellsNot explicitly stated, but potent[3][6]
Mithramycin Binds to GC-rich DNA, displacing EWS-FLI1TC-32 (Ewing Sarcoma)~0.01-0.015[7]
Lurbinectedin Redistributes EWS-FLI1 to the nucleolusTC-32 (Ewing Sarcoma)~0.005 (5 nM)[8]

Experimental Protocols for Specificity Validation

Accurate validation of a targeted inhibitor's specificity is paramount. Below are detailed protocols for key experiments used to assess the specificity of YK-4-279 for EWS-FLI1.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of EWS-FLI1/RHA Interaction

This protocol is designed to verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

Materials:

  • Ewing sarcoma cell line (e.g., TC-71, A673)

  • YK-4-279 (and enantiomers, if available)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-FLI1, anti-RHA, and appropriate isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Culture Ewing sarcoma cells to 70-80% confluency. Treat cells with varying concentrations of YK-4-279 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[9]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLI1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RHA antibody to detect the co-immunoprecipitated RHA. An anti-FLI1 blot should be performed as a loading control for the immunoprecipitated protein.

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay quantifies the effect of YK-4-279 on the transcriptional activity of EWS-FLI1 by measuring the expression of a reporter gene driven by an EWS-FLI1-responsive promoter.

Materials:

  • HEK293T or a suitable host cell line

  • Expression vector for EWS-FLI1

  • Luciferase reporter plasmid containing an EWS-FLI1 target promoter (e.g., NR0B1 promoter)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • YK-4-279

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the host cells with the EWS-FLI1 expression vector, the EWS-FLI1-responsive luciferase reporter plasmid, and the control reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with a dose range of YK-4-279 or DMSO.

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in YK-4-279-treated cells to that in vehicle-treated cells.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of YK-4-279 Action cluster_inhibition Inhibition EWS_FLI1 EWS-FLI1 Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA RNA Helicase A RHA->Complex Target_Genes Target Gene Promoters Complex->Target_Genes Binds to YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to Transcription Oncogenic Transcription Target_Genes->Transcription Initiates Apoptosis Apoptosis

Caption: Mechanism of YK-4-279 inhibiting EWS-FLI1.

Workflow for Validating YK-4-279 Specificity start Start treat_cells Treat Ewing Sarcoma Cells with YK-4-279 start->treat_cells co_ip Co-Immunoprecipitation (EWS-FLI1) treat_cells->co_ip luciferase_assay Luciferase Reporter Assay (EWS-FLI1 target promoter) treat_cells->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (EWS-FLI1+ vs EWS-FLI1- cells) treat_cells->cytotoxicity_assay western_blot Western Blot (for RHA) co_ip->western_blot analyze_binding Analyze Disruption of EWS-FLI1/RHA Binding western_blot->analyze_binding analyze_transcription Analyze Inhibition of Transcriptional Activity luciferase_assay->analyze_transcription end Conclusion on Specificity analyze_binding->end analyze_transcription->end analyze_specificity Assess Cellular Specificity cytotoxicity_assay->analyze_specificity analyze_specificity->end

Caption: Experimental workflow for YK-4-279 specificity.

Off-Target Effects and Resistance

While YK-4-279 shows considerable specificity for EWS-FLI1-driven cancers, it is important to consider potential off-target effects. Some studies suggest that YK-4-279 may also inhibit other members of the ETS family of transcription factors, such as ERG and ETV1, which are implicated in prostate cancer.[10] More recent evidence suggests that the clinical derivative of YK-4-279, TK-216, may also act as a microtubule destabilizing agent, which could contribute to its cytotoxic effects.[11][12]

Acquired resistance to YK-4-279 has been observed in preclinical models.[5] Resistance mechanisms may involve the upregulation of alternative survival pathways, highlighting the need for combination therapies.[5]

Comparison with Other Therapeutic Strategies

Beyond direct EWS-FLI1 inhibition, several other strategies are being explored for the treatment of Ewing sarcoma.

Therapeutic Strategies for Ewing Sarcoma Ewing_Sarcoma Ewing Sarcoma Direct_Inhibition Direct EWS-FLI1 Inhibition Ewing_Sarcoma->Direct_Inhibition Indirect_Inhibition Indirect EWS-FLI1 Inhibition Ewing_Sarcoma->Indirect_Inhibition Other_Targets Targeting Other Pathways Ewing_Sarcoma->Other_Targets Immunotherapy Immunotherapy Ewing_Sarcoma->Immunotherapy YK4279 YK-4-279 / TK-216 Direct_Inhibition->YK4279 Mithramycin Mithramycin Indirect_Inhibition->Mithramycin Lurbinectedin Lurbinectedin Indirect_Inhibition->Lurbinectedin PARP_Inhibitors PARP Inhibitors Other_Targets->PARP_Inhibitors IGF1R_Inhibitors IGF-1R Inhibitors Other_Targets->IGF1R_Inhibitors CAR_T CAR-T Cell Therapy Immunotherapy->CAR_T

Caption: Comparison of Ewing Sarcoma therapies.

  • Indirect EWS-FLI1 Inhibition: Compounds like mithramycin and lurbinectedin do not directly bind to EWS-FLI1 but rather interfere with its function. Mithramycin is a DNA-binding agent that displaces EWS-FLI1 from its target gene promoters.[7] Lurbinectedin has been shown to cause the mislocalization of EWS-FLI1 within the nucleus, sequestering it in the nucleolus and thereby preventing its transcriptional activity.[8][13]

  • Targeting Downstream Pathways: Another approach is to target pathways that are dysregulated by EWS-FLI1. For example, inhibitors of PARP and the IGF-1 receptor have shown promise in preclinical and clinical studies.[14][15]

  • Immunotherapy: The field of immunotherapy, including CAR-T cell therapy, is also being actively investigated as a potential treatment modality for Ewing sarcoma.[14]

Conclusion

YK-4-279 represents a significant advancement in the targeted therapy of Ewing sarcoma by directly inhibiting the EWS-FLI1 oncoprotein. Its specificity is supported by its stereoselective activity and its ability to disrupt the EWS-FLI1/RHA interaction. While off-target effects and the potential for resistance are important considerations, YK-4-279 and its clinical derivative, TK-216, hold considerable promise. Ongoing research and clinical trials will further elucidate their therapeutic potential, both as single agents and in combination with other treatment modalities, in the fight against this devastating disease.

References

A Comparative Analysis of YK-4-279 and its Clinical Derivative, TK-216 (Onvansertib), in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule inhibitors that disrupt oncogenic protein-protein interactions and key signaling pathways hold significant promise. This guide provides a detailed comparison of the preclinical compound YK-4-279 and its clinical derivative, TK-216 (Onvansertib), focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents. This objective analysis is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets?

YK-4-279 is a small molecule inhibitor designed to disrupt the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1] This interaction is crucial for the oncogenic activity of EWS-FLI1, a hallmark of Ewing sarcoma.[1][2] By binding to EWS-FLI1, YK-4-279 blocks its association with RHA, leading to growth arrest and apoptosis in cancer cells expressing the fusion protein.[1] YK-4-279 has also been shown to affect other ETS (E26 transformation-specific) family transcription factors, such as ERG and ETV1, which are implicated in various cancers, including prostate cancer.[1][3]

TK-216 (Onvansertib) , a clinical derivative of YK-4-279, was initially developed as a first-in-class inhibitor of the ETS family of transcription factors, functioning similarly to its parent compound by disrupting protein-protein interactions with RNA helicases.[1][4] However, emerging evidence and clinical development have highlighted its potent activity as a selective inhibitor of Polo-like kinase 1 (PLK1).[5][6] PLK1 is a critical regulator of cell cycle progression, particularly during mitosis.[6] Furthermore, some studies suggest that TK-216 may also exert its cytotoxic effects through microtubule destabilization.[7] This potential multi-targeted mechanism of action distinguishes TK-216 from YK-4-279.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the in vitro and in vivo efficacy of YK-4-279 and TK-216 from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineCancer TypeYK-4-279 IC50 (nM)TK-216 IC50 (nM)Reference
TMD8Diffuse Large B-cell Lymphoma (ABC)~500~500[1]
U2932Diffuse Large B-cell Lymphoma (ABC)~500~500[1]
SUDHL2Diffuse Large B-cell Lymphoma (GCB)~500~500[1]
OCI-LY10Diffuse Large B-cell Lymphoma (GCB)~500~500[1]
Various Lymphoma Lines (43 total) LymphomaCorrelated ActivityCorrelated Activity[8]

Note: A direct comparison study in lymphoma cell lines showed a strong correlation between the in vitro antitumor activity of YK-4-279 and TK-216, with both compounds exhibiting activity at similar concentrations.[8]

Table 2: In Vivo Tumor Growth Inhibition
CompoundCancer ModelDosingTumor Growth InhibitionReference
YK-4-279 TMD8 DLBCL Xenograft100 mg/kg, twice a day, orallySignificant reduction at days 8 and 11 (P < 0.01)[1]
TK-216 TMD8 DLBCL Xenograft100 mg/kg, twice a day, orallySignificant reduction at days 5, 8, and 11 (P < 0.01)[1]
YK-4-279 Ewing Sarcoma XenograftDaily enteral administrationSignificant delay in tumor growth[2]
YK-4-279 Neuroblastoma XenograftIntraperitoneal injectionSignificant tumor growth inhibition[9]
Onvansertib (TK-216) KRAS-mutant Colorectal Cancer XenograftIn combination with irinotecanPotent antitumor activity[5]
Onvansertib (TK-216) Lung Adenocarcinoma Xenograft & PDX60 mg/kg, by gavageInhibition of tumor growth[10]
Onvansertib (TK-216) RAS Wild-type Colorectal Cancer PDXMonotherapyTumor stasis or regression in 70% of models[11]

Note: In a direct comparative xenograft study using a DLBCL model, TK-216 demonstrated a more rapid and sustained antitumor activity compared to YK-4-279.[1]

Signaling Pathways and Experimental Workflows

The distinct primary targets of YK-4-279 and TK-216 result in the perturbation of different signaling cascades.

YK4279_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Target_Genes Target Gene Transcription EWS_FLI1->Target_Genes Activates RHA RNA Helicase A (DHX9) RHA->EWS_FLI1 Binds to YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Interaction Apoptosis Apoptosis Target_Genes->Apoptosis Growth_Arrest Growth Arrest Target_Genes->Growth_Arrest

Caption: YK-4-279 Mechanism of Action.

TK216_Pathway cluster_cell_cycle Cell Cycle Progression TK216 TK-216 (Onvansertib) PLK1 PLK1 TK216->PLK1 Inhibits CDC25 CDC25 PLK1->CDC25 Activates Apoptosis Apoptosis PLK1->Apoptosis Inhibits (indirectly) CyclinB_CDK1 Cyclin B/CDK1 CDC25->CyclinB_CDK1 Activates G2_M G2/M Transition CyclinB_CDK1->G2_M Promotes

Caption: TK-216 (Onvansertib) Mechanism of Action via PLK1 Inhibition.

Experimental_Workflow cluster_workflow In Vitro & In Vivo Efficacy Assessment Cell_Culture Cancer Cell Lines Treatment Treat with YK-4-279 or TK-216 Cell_Culture->Treatment MTT_Assay MTT Assay (72 hours) Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Staining (24-72 hours) Treatment->AnnexinV_PI IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Analysis Flow Cytometry (Apoptosis Analysis) AnnexinV_PI->Apoptosis_Analysis Xenograft Xenograft/PDX Model In_Vivo_Treatment In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

Caption: General Experimental Workflow for Efficacy Comparison.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of YK-4-279 or TK-216 (e.g., ranging from 1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12]

  • Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 15 minutes, and the absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay

This protocol outlines a general procedure for quantifying apoptosis induced by YK-4-279 or TK-216 using flow cytometry.

  • Cell Treatment: Cells are treated with the desired concentrations of YK-4-279 or TK-216 for 24, 48, or 72 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.

  • Data Analysis: The cell population is gated to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[13]

Conclusion

YK-4-279 has served as a valuable preclinical tool for targeting ETS transcription factors, particularly in Ewing sarcoma. Its clinical derivative, TK-216 (Onvansertib), has evolved in our understanding to be a multi-faceted agent, with robust activity as a PLK1 inhibitor. Preclinical data suggests that TK-216 may have superior in vivo efficacy compared to YK-4-279.[14] The clinical development of Onvansertib is ongoing, with promising results observed in combination therapies for various cancers, including KRAS-mutated colorectal cancer.[5][6] The distinct and potentially broader mechanism of action of TK-216 may contribute to its enhanced antitumor activity and provides a strong rationale for its continued investigation in clinical settings. Researchers should consider these differences in mechanism and efficacy when designing experiments and interpreting results.

References

A Comparative Guide to YK-4-279 and Other Small Molecule Inhibitors for Ewing's Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ewing's sarcoma, a rare and aggressive cancer of the bone and soft tissues primarily affecting children and young adults, is driven in approximately 85% of cases by a specific chromosomal translocation, t(11;22)(q24;q12), which generates the oncogenic fusion protein EWS-FLI1.[1] This fusion protein acts as an aberrant transcription factor, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of YK-4-279, a first-in-class small molecule inhibitor targeting EWS-FLI1, with other emerging small molecule inhibitors for Ewing's sarcoma. We present supporting experimental data, detailed methodologies, and visualizations to aid in the objective assessment of these compounds.

Mechanism of Action: Targeting the Core of Ewing's Sarcoma

The primary therapeutic strategy against Ewing's sarcoma revolves around the inhibition of the EWS-FLI1 fusion protein. YK-4-279 was developed to directly bind to EWS-FLI1 and disrupt its critical interaction with RNA helicase A (RHA), a protein necessary for the transcriptional activity of the fusion protein.[1][2] This disruption inhibits the oncogenic function of EWS-FLI1, leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells.[3] Other small molecule inhibitors target various downstream pathways or essential cellular processes that are exploited by the cancer cells.

EWS_FLI1_Signaling_Pathway EWS-FLI1 Signaling and Inhibitor Targets cluster_nucleus Nucleus cluster_alternatives Alternative Inhibitor Targets EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction DNA Target Gene Promoters EWS_FLI1->DNA Binds Transcription Oncogenic Transcription DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycle Cell Cycle Progression Transcription->CellCycle IGF1R IGF-1R Signaling PARP PARP (DNA Repair) CDK9 CDK9 (Transcription) CK2 CK2 (Protein Stability) YK4279 YK-4-279 TK-216 YK4279->EWS_FLI1 Inhibits Interaction with RHA IGF1R_Inhibitors Linsitinib Ganitumab IGF1R_Inhibitors->IGF1R PARP_Inhibitors Olaparib Talazoparib PARP_Inhibitors->PARP CDK9_Inhibitors TP-1287 Alvocidib CDK9_Inhibitors->CDK9 CK2_Inhibitors CX-4945 CK2_Inhibitors->CK2

Caption: EWS-FLI1 signaling pathway and points of intervention by various small molecule inhibitors.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for YK-4-279 and other small molecule inhibitors in various Ewing's sarcoma cell lines.

Inhibitor ClassCompoundCell LineIC50 (µM)Citation(s)
EWS-FLI1 Inhibitor YK-4-279A4573~1.0[2]
TC320.5 - 2.0[4]
TC710.5 - 2.0[4]
TK-216Multiple Lymphoma Lines (as a proxy)0.375 (median)[3]
PARP Inhibitors OlaparibA4573~1.0[5]
SK-ES-1~1.0[5]
Multiple Ewing's Sarcoma Lines1.995 (median)[6]
TalazoparibA4573~0.01[5]
SK-ES-1~0.01[5]
TC32~0.0163[7]
A673~0.0365[7]
CK2 Inhibitor CX-4945Multiple Ewing's Sarcoma Lines2 - 8[8]

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models are essential for evaluating the therapeutic potential of these inhibitors. The table below summarizes key findings from such studies.

Inhibitor ClassCompoundXenograft ModelKey FindingsCitation(s)
EWS-FLI1 Inhibitor YK-4-279Ewing's Sarcoma (TC71)Significant tumor growth inhibition.[1]
EWS-FLI1-induced LeukemiaSignificantly reduced white blood cell count, splenomegaly, and hepatomegaly; improved overall survival.[9]
TK-216Lymphoma (TMD8)Significant reduction in tumor growth.[3]
PARP Inhibitor Olaparib (in combination with Trabectedin)Ewing's Sarcoma (TC71)Complete tumor regression in patient-derived xenograft (PDX) models.[6][10]
CK2 Inhibitor CX-4945Ewing's Sarcoma (A673 and PDX)50-80% tumor inhibition and significantly prolonged survival.[8]

Toxicity Profiles

Understanding the safety profile of these inhibitors is paramount for their clinical translation.

  • YK-4-279: Preclinical studies in mice did not show overt toxicity in the liver, spleen, or bone marrow.[9]

  • TK-216: In a Phase I/II clinical trial, the most frequent related adverse events included neutropenia, anemia, leukopenia, febrile neutropenia, thrombocytopenia, and infections.[11] Myelosuppression was generally transient and reversible.[12]

  • IGF-1R Inhibitors: Clinical trials have reported adverse events such as hyperglycemia, thrombocytopenia, neutropenia, and leukopenia.[11]

  • PARP Inhibitors: Combination therapy with PARP inhibitors and chemotherapy has been associated with toxicity in both preclinical and clinical settings.[13]

  • CK2 Inhibitors (CX-4945): In vivo studies in tumor-bearing mice showed no significant organ toxicity compared to vehicle-treated mice.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells.

Cell_Viability_Workflow Seed 1. Seed Ewing's sarcoma cells in 96-well plates Incubate1 2. Incubate for 24 hours Seed->Incubate1 Treat 3. Add serial dilutions of small molecule inhibitors Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 Add_WST1 5. Add WST-1 reagent to each well Incubate2->Add_WST1 Incubate3 6. Incubate for 2-4 hours Add_WST1->Incubate3 Measure 7. Measure absorbance at 450 nm Incubate3->Measure

Caption: Workflow for a typical WST-1 cell viability assay.

Protocol:

  • Seed Ewing's sarcoma cells (e.g., A4573, TC71) in 96-well plates at a density of 5,000 cells per well in RPMI medium supplemented with 10% FBS.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the small molecule inhibitors (e.g., YK-4-279) and add them to the respective wells.

  • Incubate the plates for an additional 72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This technique is used to study protein-protein interactions.

CoIP_Workflow Lyse 1. Lyse Ewing's sarcoma cells to obtain nuclear extract Incubate_Ab 2. Incubate lysate with anti-FLI1 antibody Lyse->Incubate_Ab Add_Beads 3. Add protein A/G beads to capture antibody-protein complexes Incubate_Ab->Add_Beads Wash 4. Wash beads to remove non-specific binding Add_Beads->Wash Elute 5. Elute bound proteins Wash->Elute Analyze 6. Analyze by Western blot using anti-RHA antibody Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation of EWS-FLI1 and RHA.

Protocol:

  • Culture Ewing's sarcoma cells and treat with the inhibitor (e.g., YK-4-279) or vehicle control.

  • Harvest cells and prepare nuclear lysates.

  • Incubate the nuclear lysate with an antibody specific to FLI1 (to pull down EWS-FLI1) overnight at 4°C.

  • Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against RHA to detect the presence of the EWS-FLI1-RHA complex.[4]

Ewing's Sarcoma Xenograft Model

In vivo tumor growth studies are performed using immunodeficient mice.

Xenograft_Workflow Inject 1. Subcutaneously inject Ewing's sarcoma cells into nude mice Monitor 2. Monitor tumor growth Inject->Monitor Randomize 3. Randomize mice into treatment and control groups Monitor->Randomize Treat 4. Administer inhibitor or vehicle control Randomize->Treat Measure 5. Measure tumor volume and body weight regularly Treat->Measure Endpoint 6. Analyze tumor tissue at study endpoint Measure->Endpoint

Caption: Workflow for an Ewing's Sarcoma Xenograft Study.

Protocol:

  • Subcutaneously inject a suspension of Ewing's sarcoma cells (e.g., TC71) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Monitor the mice for tumor formation and growth.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the small molecule inhibitor (e.g., YK-4-279 at 100 mg/kg, orally, twice a day) or vehicle control to the respective groups.[3]

  • Measure tumor volume and mouse body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).[1]

Conclusion

YK-4-279 and its clinical derivative TK-216 represent a targeted therapeutic approach for Ewing's sarcoma by directly inhibiting the oncogenic EWS-FLI1 fusion protein. Preclinical data demonstrate their potential in reducing tumor growth. However, alternative strategies targeting pathways such as PARP, CK2, and others also show significant promise, particularly in combination therapies. The data presented in this guide highlights the diverse landscape of small molecule inhibitors being investigated for this challenging disease. Further preclinical and clinical evaluation is necessary to determine the optimal therapeutic strategies and to ultimately improve outcomes for patients with Ewing's sarcoma.

References

YK-4-279: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the small molecule inhibitor YK-4-279 reveals its potent and specific activity against a range of cancers driven by ETS family transcription factors. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

YK-4-279 has emerged as a promising therapeutic agent, primarily targeting the oncogenic activity of fusion proteins such as EWS-FLI1 in Ewing Sarcoma.[1][2] Its mechanism of action involves disrupting the critical interaction between EWS-FLI1 and RNA Helicase A (RHA), which is essential for the oncogenic function of the fusion protein.[3][4][5] This targeted approach has demonstrated significant anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation in various cancer models.[4][6] This guide synthesizes preclinical data to offer a comparative perspective on YK-4-279's performance across different cancer cell lines.

Comparative Efficacy of YK-4-279

The cytotoxic effects of YK-4-279 have been evaluated across a panel of cancer cell lines, with notable specificity for those harboring ETS family rearrangements. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency.

Cancer Type Cell Line ETS Status Racemic YK-4-279 IC50 (µM) (S)-YK-4-279 IC50 (µM) (R)-YK-4-279 IC50 (µM) Reference
Ewing SarcomaA4573EWS-FLI10.54--[3]
TC71EWS-FLI10.6--[3]
TC32EWS-FLI10.94--[6]
Panel AverageEWS-FLI10.5 - 2.00.16 - 0.8711.69 - 25.98[7][8]
Prostate CancerVCaPERG Fusion9.55 (after 72h)--[9]
LNCaPETV1 Fusion2.75 (after 72h)--[9]
PC-3ETS Negative>100--[9]
DU-145ETS Negative>100--[9]
Breast CancerMCF7ETS Negative~8.88 (Panel Avg.)~6.86 (Panel Avg.)>30[8]
MDA-MB-231ETS Negative~8.88 (Panel Avg.)~6.86 (Panel Avg.)>30[8]
Pancreatic CancerPANC1ETS Negative~8.88 (Panel Avg.)~6.86 (Panel Avg.)>30[8]
ASPC1ETS Negative~8.88 (Panel Avg.)~6.86 (Panel Avg.)>30[8]

Note: IC50 values can vary based on experimental conditions and duration of treatment. The (S)-enantiomer of YK-4-279 is reported to be the more active form.[8][10]

Beyond cytotoxicity, YK-4-279 has demonstrated significant effects on cancer cell invasion and motility, particularly in prostate cancer models. In ETV1-positive LNCaP and ERG-positive VCaP prostate cancer cells, YK-4-279 effectively reduced cell motility and invasion.[9] This effect was shown to be dependent on the presence of the ETS fusion protein, as ETS-negative PC3 cells were unresponsive.[9]

Signaling Pathway and Mechanism of Action

YK-4-279's primary mechanism of action is the disruption of the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA Helicase A (RHA).[3][5] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the malignant phenotype in Ewing Sarcoma.[2] By binding to EWS-FLI1, YK-4-279 prevents its association with RHA, leading to the downregulation of EWS-FLI1 target genes and subsequent induction of apoptosis.[1][3] The compound has also been shown to inhibit the activity of other ETS family members like ERG and ETV1 in prostate cancer, suggesting a broader therapeutic potential in ETS-driven malignancies.[9][11]

YK-4-279_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Oncogenic Fusion Protein RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction Transcription Aberrant Transcription EWS_FLI1->Transcription Apoptosis Apoptosis EWS_FLI1->Apoptosis Inhibition leads to RHA->Transcription Required for YK4279 YK-4-279 YK4279->EWS_FLI1 Binds to YK4279->RHA Blocks Interaction Target_Genes Oncogenic Target Genes (e.g., Cyclin D1) Cell_Growth Cancer Cell Growth & Proliferation Target_Genes->Cell_Growth Transcription->Target_Genes Upregulates

Caption: Mechanism of YK-4-279 action in EWS-FLI1 driven cancers.

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of YK-4-279's effects.

In Vitro Cell Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well in a complete medium (e.g., RPMI with 10% FBS).

  • Incubation: Cells are allowed to adhere and grow for 24 hours.

  • Drug Treatment: YK-4-279 is added in serially diluted concentrations (e.g., 0.04–10 μmol/L) to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., WST-1) is added to each well, and the plates are incubated for an additional 2 hours.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]

Co-Immunoprecipitation Assay
  • Cell Culture and Treatment: Cells are grown to approximately 70% confluency and treated with varying concentrations of YK-4-279 or vehicle control overnight.

  • Lysate Preparation: Nuclear lysates are prepared using a co-immunoprecipitation kit. Protein concentration is determined using a BCA protein assay.

  • Immunoprecipitation: A specific antibody (e.g., anti-FLI1) is added to a standardized amount of protein lysate (e.g., 500 µg) and incubated overnight at 4°C.

  • Bead Binding: Magnetic beads are added to the lysates and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against the proteins of interest (e.g., RHA and FLI1) to assess their interaction.[7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (Ewing Sarcoma, Prostate, etc.) Treatment Treatment with YK-4-279 (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., WST-1) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Invasion Invasion/Motility Assay (e.g., Transwell) Treatment->Invasion CoIP Co-Immunoprecipitation (EWS-FLI1 & RHA) Treatment->CoIP qPCR qRT-PCR (Target Gene Expression) Treatment->qPCR Western_Blot Western Blotting (Target Protein Expression) CoIP->Western_Blot Xenograft Xenograft Mouse Model (e.g., Subcutaneous implantation) Drug_Admin YK-4-279 Administration (e.g., i.p. or oral gavage) Xenograft->Drug_Admin Tumor_Growth Tumor Growth Monitoring Drug_Admin->Tumor_Growth Metastasis Metastasis Assessment Drug_Admin->Metastasis

Caption: General experimental workflow for evaluating YK-4-279.

Broader Applications and Future Directions

The efficacy of YK-4-279 is not limited to Ewing Sarcoma and prostate cancer. Preclinical studies have shown its potential in treating EWS-FLI1-induced leukemia, where it significantly reduced disease burden and improved survival in mouse models.[1][12][13] Furthermore, YK-4-279 has demonstrated anti-tumor activity in neuroblastoma cell lines, suggesting its mechanism may extend beyond ETS-driven cancers.[14] The development of an orally bioavailable formulation of YK-4-279 marks a significant step towards its clinical application.[5][7] Ongoing research and clinical trials with YK-4-279 and its analogs, such as TK216, will be crucial in determining its therapeutic value for patients with Ewing Sarcoma and other related malignancies.[15][16]

References

Validating the Anti-Tumor Activity of YK-4-279 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-tumor activity of YK-4-279 and its clinical derivative, TK-216, in preclinical models, with a focus on patient-derived xenografts (PDX). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ETS transcription factors.

Introduction

YK-4-279 is a small molecule inhibitor designed to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a key driver in Ewing Sarcoma.[1][2] Its therapeutic potential extends to other cancers driven by ETS family transcription factors, such as prostate cancer and certain lymphomas.[3][4] This guide summarizes the preclinical efficacy of YK-4-279 and its clinical derivative, TK-216, in patient-derived and cell-line-derived xenograft models, providing a basis for comparison with other therapeutic strategies.

Mechanism of Action

YK-4-279 and its more potent (S)-enantiomer specifically target the oncogenic activity of ETS transcription factors.[1][5] In Ewing Sarcoma, the EWS-FLI1 fusion protein's oncogenic function is dependent on its interaction with RHA.[1] YK-4-279 binds to EWS-FLI1, blocking this interaction and leading to growth arrest and apoptosis in tumor cells.[2][3] This mechanism is also relevant for other ETS-driven malignancies, where YK-4-279 can inhibit the activity of fusion proteins like ERG and ETV1.[4]

YK4279_Mechanism_of_Action cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein Oncogenic_Complex Oncogenic Transcriptional Complex EWS_FLI1->Oncogenic_Complex binds RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex binds Target_Genes Target Gene Expression Oncogenic_Complex->Target_Genes activates Tumor_Growth Tumor Growth & Survival Target_Genes->Tumor_Growth promotes YK4279 YK-4-279 YK4279->EWS_FLI1 inhibits binding to RHA

Caption: Mechanism of action of YK-4-279 in Ewing Sarcoma.

Comparative Efficacy in Xenograft Models

The following tables summarize the in vivo anti-tumor activity of YK-4-279 and its clinical derivative, TK-216, in xenograft models. The data is compiled from studies using both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 1: In Vivo Efficacy of YK-4-279 and TK-216 in a Lymphoma Xenograft Model
Treatment GroupDosage & AdministrationTumor Growth Reduction vs. ControlKey FindingsCitation
YK-4-279100 mg/kg, twice a day, orallySignificant reduction at days 8 and 11 (p < 0.01)Well-tolerated with no body weight loss. Reduced Ki67+ cells by 21% compared to control.[3]
TK-216100 mg/kg, twice a day, orallySignificant reduction at days 5, 8, and 11 (p < 0.01)Greater anti-tumor activity than YK-4-279. Reduced Ki67+ cells by 38% compared to control.[3]
Vehicle ControlOrally-Tumors grew rapidly, requiring euthanasia on day 13.[3]

Data from a study using a TMD8 (ABC-DLBCL) cell line-derived xenograft model in NOD-Scid mice.

Table 2: In Vivo Efficacy of YK-4-279 in an Ewing Sarcoma Xenograft Model
Treatment GroupDosage & AdministrationTumor ResponseApoptosis InductionCitation
(S)-YK-4-279IP, BID for 6 doses25-35% tumor regression3.5-fold increase in apoptosis[2]
(S)-YK-4-279Continuous IV infusionComplete regression in 2 of 5 animalsMaintained plasma levels of 4.9 µM for 26 days without toxicity[2]

Data from studies using SCID/bg mice with Ewing Sarcoma xenografts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on published studies involving YK-4-279 and patient-derived xenografts.

Establishment of Patient-Derived Xenografts (PDX)
  • Tissue Acquisition: Fresh tumor tissue is obtained from patients with informed consent and under institutional review board approval.[6][7] The tissue is transported in a sterile medium (e.g., DMEM or RPMI with 10% FBS) on ice.[7]

  • Implantation: The tumor tissue is cut into small fragments (e.g., 3x3 mm).[6] These fragments are then surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[6][7]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a predetermined size (e.g., 1000-1500 mm³).[8] For subsequent passages, the tumors are harvested, and fragments are re-implanted into new cohorts of mice.[8] Low-passage xenografts are preferred to maintain the characteristics of the original tumor.[9]

In Vivo Efficacy Studies
  • Cohort Selection and Randomization: Mice with established PDX tumors of a specific size range (e.g., 100-200 mm³) are randomized into treatment and control groups.[8]

  • Drug Administration: YK-4-279 or its derivatives are formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).[2][3][10] The drug is administered at a predetermined dose and schedule.[2][3] The control group receives the vehicle alone.[3]

  • Tumor Response Monitoring: Tumor volume is measured 2-3 times per week using calipers.[8] Mouse body weight and overall health are also monitored throughout the study.[8]

  • Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or apoptosis markers (e.g., TUNEL assay).[2][3]

PDX_Experimental_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation in Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Tumor Growth (Passage 0) Implantation->PDX_Establishment Expansion Tumor Expansion (Passaging) PDX_Establishment->Expansion Treatment_Cohorts Randomization into Treatment Cohorts Expansion->Treatment_Cohorts Drug_Administration Administration of YK-4-279 or Vehicle Treatment_Cohorts->Drug_Administration Monitoring Tumor Volume & Body Weight Monitoring Drug_Administration->Monitoring Analysis Endpoint Analysis (IHC, etc.) Monitoring->Analysis

Caption: A typical experimental workflow for evaluating YK-4-279 in PDX models.

Comparison with Alternatives and Future Directions

Direct comparative studies of YK-4-279 against standard-of-care chemotherapy in PDX models are not extensively published. However, the preclinical data suggest that YK-4-279 and its clinical derivative TK-216 have significant single-agent activity in tumors driven by ETS fusions.[3][4]

Mechanisms of acquired resistance to YK-4-279 have been identified, including the upregulation of c-Kit and PKC isoforms.[10] This finding opens the possibility of combination therapies to overcome resistance. For instance, in vitro studies have shown synergy between YK-4-279 and the PKC-β inhibitor enzastaurin.[10] In lymphoma models, YK-4-279 and TK-216 demonstrated synergistic activity with the BCL2 inhibitor venetoclax and the immunomodulatory drug lenalidomide.[3]

The development of an oral formulation of YK-4-279 and the advancement of TK-216 into clinical trials represent significant progress in translating this targeted therapy to the clinic.[3][10] Future research using PDX models will be invaluable for identifying predictive biomarkers of response and for testing rational drug combinations to enhance efficacy and prevent resistance.[7][11]

References

In Vitro Efficacy Showdown: (S)-YK-4-279 Emerges as the Potent Enantiomer in Targeting Oncogenic Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro analysis reveals the stark stereospecificity of YK-4-279, with the (S)-enantiomer consistently demonstrating superior therapeutic potential in inhibiting the EWS-FLI1 oncogenic fusion protein, a key driver in Ewing's Sarcoma, and other ETS family members. In contrast, the (R)-enantiomer exhibits significantly diminished or no activity across a range of biochemical and cell-based assays.

This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of the differential in vitro effects of the (S) and (R) enantiomers of YK-4-279. The data underscores the critical importance of chiral purity in the development of this promising class of anti-cancer compounds.

Quantitative Comparison of (S)-YK-4-279 and (R)-YK-4-279

The following tables summarize the key quantitative differences observed in in vitro studies.

Parameter(S)-YK-4-279(R)-YK-4-279Racemic YK-4-279Reference
EWS-FLI1 Transcriptional Activity (IC50) 0.75 µMNo significant reduction0.96 µM[1]
ETV1 Transcriptional Activity InhibitedNo InhibitionInhibited[2]

Table 1: Inhibition of Transcriptional Activity. The (S)-enantiomer and the racemic mixture effectively inhibit the transcriptional activity of EWS-FLI1 and ETV1, while the (R)-enantiomer shows no significant inhibitory effect.

Cell Line (Ewing's Sarcoma)(S)-YK-4-279 (IC50)(R)-YK-4-279 (IC50)Racemic YK-4-279 (IC50)Reference
TC320.16 µM - 0.87 µM (range)11.69 µM - 25.98 µM (range)0.33 µM - 1.83 µM (range)[1]
Six other EWS-FLI1 expressing cell linesSignificant cytotoxicityNo specific toxicity-[1]

Table 2: Cytotoxicity in Ewing's Sarcoma Cell Lines. A significant difference in cytotoxicity is observed, with the (S)-enantiomer being potent in the sub-micromolar range, while the (R)-enantiomer is orders of magnitude less active.

Parameter(S)-YK-4-279(R)-YK-4-279Racemic YK-4-279Reference
EWS-FLI1/RHA Protein-Protein Interaction Disrupts bindingDoes not inhibit binding at 30 µMDisrupts binding[1]
ETV1 Binding Affinity Binds to ETV1Lower binding affinity to ETV1Binds to ETV1[2]
Apoptosis Induction in DLBCL cell lines Induces apoptosisDoes not induce apoptosis-[3]
Antiproliferative Activity in DLBCL cell lines Dose-dependent activityInactive-[3]

Table 3: Biochemical and Cellular Effects. The (S)-enantiomer specifically disrupts the key protein-protein interaction between EWS-FLI1 and RHA and demonstrates pro-apoptotic and antiproliferative effects, which are absent with the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.

Enantiomer Separation

The (R) and (S) enantiomers of YK-4-279 were resolved from the racemic mixture using preparative high-pressure liquid chromatography (HPLC).[1][4] A Chiralpak AD column was utilized with a mobile phase consisting of 60% 2-propanol in heptane with 0.1% TFA.[4]

EWS-FLI1/RHA Interaction Assay (ELISA)

To determine the enantiospecific blocking of the EWS-FLI1 and RHA protein-protein interaction, an ELISA-based assay was employed.[1] Wells were coated with EWS-FLI1 protein and then treated with varying concentrations (1 µM to 30 µM) of racemic YK-4-279, (S)-YK-4-279, or (R)-YK-4-279. The ability of each compound to inhibit the binding of RHA to the coated EWS-FLI1 was then measured.[1]

Transcriptional Activity Assay (Luciferase Reporter Assay)

The effect of the YK-4-279 enantiomers on EWS-FLI1-mediated transcription was assessed using a luciferase reporter assay.[1] Cos-7 cells were co-transfected with a plasmid expressing EWS-FLI1 and a reporter construct containing a promoter with EWS-FLI1 binding sites driving the expression of luciferase.[5] Transfected cells were then treated with the vehicle, racemic YK-4-279, (S)-YK-4-279, or (R)-YK-4-279. The resulting luciferase activity was measured to quantify the level of EWS-FLI1 transcriptional inhibition.[1] A similar protocol was used to assess the inhibition of ETV1 transcriptional activity.[2]

Cytotoxicity Assay

The differential cytotoxicity of the YK-4-279 enantiomers was determined in a panel of Ewing's Sarcoma cell lines.[1] Cells were treated with a range of concentrations (0.1 to 30 µM) of the racemic mixture, (S)-YK-4-279, or (R)-YK-4-279 for three days. Cell viability was then assessed to determine the half-maximal inhibitory concentration (IC50) for each compound.[1]

Caspase Activity Assay

To confirm the induction of apoptosis, caspase activity was measured in cells treated with the different forms of YK-4-279. This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[1]

Surface Plasmon Resonance (SPR)

The binding kinetics of racemic YK-4-279 and its enantiomers to ETV1 were determined using surface plasmon resonance.[2] Recombinant ETV1 protein was immobilized on a Biacore chip surface, and the different compounds were flowed over the surface to measure their binding affinity.[2]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G Mechanism of (S)-YK-4-279 Action cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Oncogenic Fusion Protein Target_Genes Target Gene Promoters EWS_FLI1->Target_Genes Binds to RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Co-activates Transcription Oncogenic Transcription Target_Genes->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits S_YK_4_279 (S)-YK-4-279 S_YK_4_279->EWS_FLI1 Binds to & Disrupts RHA Interaction R_YK_4_279 (R)-YK-4-279 (Inactive)

Caption: Mechanism of (S)-YK-4-279 Action.

G In Vitro Comparison Workflow cluster_assays In Vitro Assays start Racemic YK-4-279 separation Chiral HPLC Separation start->separation s_enantiomer (S)-YK-4-279 separation->s_enantiomer r_enantiomer (R)-YK-4-279 separation->r_enantiomer binding_assay Protein-Protein Interaction Assay (e.g., ELISA, SPR) s_enantiomer->binding_assay transcription_assay Transcriptional Activity Assay (Luciferase Reporter) s_enantiomer->transcription_assay cytotoxicity_assay Cytotoxicity Assay s_enantiomer->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Caspase Activity) s_enantiomer->apoptosis_assay r_enantiomer->binding_assay r_enantiomer->transcription_assay r_enantiomer->cytotoxicity_assay r_enantiomer->apoptosis_assay results Comparative Data Analysis binding_assay->results transcription_assay->results cytotoxicity_assay->results apoptosis_assay->results

Caption: In Vitro Comparison Workflow.

References

Validating the On-Target Effects of YK-4-279 through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor YK-4-279 and genetic knockdown techniques for validating the on-target effects related to the EWS-FLI1 fusion protein, a key driver in Ewing's sarcoma. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.

Introduction to YK-4-279 and its Target: EWS-FLI1

Ewing's sarcoma is a rare and aggressive cancer of the bone and soft tissues, predominantly affecting children and young adults. A hallmark of this disease is a chromosomal translocation that results in the formation of a chimeric fusion protein, most commonly EWS-FLI1. This aberrant transcription factor is critical for tumor development and maintenance, making it an attractive therapeutic target.

YK-4-279 is a first-in-class small molecule inhibitor designed to specifically disrupt the protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA).[1][2][3][4][5][6][7] This interaction is crucial for the oncogenic activity of EWS-FLI1. By inhibiting this interaction, YK-4-279 aims to abrogate the downstream transcriptional program of EWS-FLI1, leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells.[8][2][3][9]

To rigorously validate that the observed cellular effects of YK-4-279 are indeed due to its intended action on EWS-FLI1, a direct comparison with genetic knockdown of EWS-FLI1 is essential. Techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA) can specifically reduce the expression of the EWS-FLI1 protein, thus providing a benchmark for the on-target efficacy of YK-4-279.[10][11][12][13][14]

Comparative Analysis: YK-4-279 vs. Genetic Knockdown

The following tables summarize the quantitative data from various studies, comparing the effects of YK-4-279 with those of EWS-FLI1 genetic knockdown on Ewing's sarcoma cells.

Table 1: Comparison of Effects on Cell Viability and Proliferation

Treatment Cell Line(s) Assay Endpoint Result Reference(s)
YK-4-279Various Ewing's SarcomaWST-1, CellTiter-BlueIC500.5 - 5 µM[8][7][15]
EWS-FLI1 siRNA/shRNATC71, SK-ES, A673Cell Counting, Proliferation AssaysInhibition of ProliferationSignificant reduction[12][13]
TK-216 (YK-4-279 analog)Various Ewing's SarcomaProliferation AssayIC50~3-4 fold more potent than YK-4-279[11]

Table 2: Comparison of Effects on Apoptosis

Treatment Cell Line(s) Assay Endpoint Result Reference(s)
YK-4-279Various Ewing's SarcomaCaspase-3/7 Activity, Annexin V StainingInduction of ApoptosisDose-dependent increase[1][10][15]
EWS-FLI1 siRNA/shRNASK-ES, A673Apoptosis AssaysInduction of ApoptosisIncreased apoptosis[13]
TK-216 (YK-4-279 analog)Various Ewing's SarcomaCaspase-3 ActivityInduction of ApoptosisDose-dependent increase[11]

Table 3: Comparison of Effects on EWS-FLI1 Target Gene Expression

Treatment Target Gene(s) Assay Result Reference(s)
YK-4-279Downstream targets of EWS-FLI1Luciferase Reporter Assay, RT-qPCRInhibition of transcriptional activity[9][10][15]
EWS-FLI1 siRNA/shRNADownstream targets of EWS-FLI1Microarray, RT-qPCRAltered expression of target genes[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

EWS-FLI1 Knockdown using siRNA
  • Cell Culture: Ewing's sarcoma cell lines (e.g., A673, TC-71) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • siRNA Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection. siRNA targeting the EWS-FLI1 breakpoint (or a non-targeting control siRNA) is transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 20-50 nM is typically used.

  • Post-Transfection Analysis: Cells are harvested at 24, 48, or 72 hours post-transfection for downstream analysis, such as Western blotting to confirm protein knockdown, or for phenotypic assays.

Western Blotting for EWS-FLI1 Expression
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FLI1 (which detects the EWS-FLI1 fusion protein) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-1)
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of YK-4-279 or the vehicle control (DMSO).

  • Incubation: The plate is incubated for 48-72 hours.

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with YK-4-279 or transfected with EWS-FLI1 siRNA as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

EWS_FLI1_Pathway cluster_translocation Chromosomal Translocation cluster_oncoprotein Oncogenic Activity cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention EWSR1 EWSR1 gene EWS_FLI1 EWS-FLI1 Fusion Protein EWSR1->EWS_FLI1 FLI1 FLI1 gene FLI1->EWS_FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA binds Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA->Complex Transcription Aberrant Transcription Complex->Transcription Proliferation Increased Proliferation Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis YK4279 YK-4-279 YK4279->Complex disrupts siRNA EWS-FLI1 siRNA/shRNA siRNA->EWS_FLI1 degrades mRNA

Caption: Signaling pathway of EWS-FLI1 and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Ewing's Sarcoma Cells YK4279 Treat with YK-4-279 Culture->YK4279 siRNA Transfect with EWS-FLI1 siRNA Culture->siRNA Control Vehicle/Control siRNA Culture->Control WB Western Blot (EWS-FLI1 levels) YK4279->WB Via Cell Viability Assay (WST-1) YK4279->Via Apop Apoptosis Assay (Annexin V/PI) YK4279->Apop siRNA->WB siRNA->Via siRNA->Apop Control->WB Control->Via Control->Apop

Caption: Experimental workflow for validating YK-4-279 on-target effects.

Logical_Comparison cluster_method Methodology cluster_mechanism Mechanism of Action cluster_outcome Phenotypic Outcome YK4279 YK-4-279 (Small Molecule) YK_Mech Disrupts EWS-FLI1/RHA protein-protein interaction YK4279->YK_Mech siRNA Genetic Knockdown (siRNA/shRNA) siRNA_Mech Degrades EWS-FLI1 mRNA, preventing protein translation siRNA->siRNA_Mech Outcome Reduced Proliferation Increased Apoptosis Altered Target Gene Expression YK_Mech->Outcome siRNA_Mech->Outcome

Caption: Logical comparison of YK-4-279 and genetic knockdown.

Alternatives to YK-4-279

While YK-4-279 has shown promise, the field of EWS-FLI1 targeted therapy is evolving. Other small molecules and therapeutic strategies are under investigation.

  • TK-216: A clinical-grade analog of YK-4-279, TK-216, has been developed and has demonstrated enhanced potency in preclinical models.[8][6][11] It functions through the same mechanism of disrupting the EWS-FLI1/RHA interaction.

  • Other Small Molecules: Researchers are exploring other small molecules that can directly bind to EWS-FLI1 or inhibit its downstream effectors. These are in various stages of preclinical development.

  • Targeting Downstream Pathways: An alternative approach is to target the key cellular pathways that are dysregulated by EWS-FLI1. This includes inhibitors of pathways involved in cell cycle progression, survival, and angiogenesis.

Conclusion

The validation of YK-4-279's on-target effects through direct comparison with genetic knockdown of EWS-FLI1 provides strong evidence for its mechanism of action. Both approaches lead to similar phenotypic outcomes in Ewing's sarcoma cells, including decreased proliferation and increased apoptosis, confirming that YK-4-279 effectively targets the oncogenic activity of the EWS-FLI1 fusion protein. This guide provides the necessary data, protocols, and conceptual frameworks to aid researchers in further investigating and developing targeted therapies for this devastating disease.

References

A Comparative Analysis of YK-4-279 and Standard Chemotherapy for Ewing's Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel targeted therapy, YK-4-279, and the established standard-of-care chemotherapy regimens for the treatment of Ewing's sarcoma. This document synthesizes preclinical data on YK-4-279 and extensive clinical data on standard chemotherapy, offering a comprehensive overview for research and development professionals.

Executive Summary

Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. The current standard of care involves a multi-agent chemotherapy regimen, which has significantly improved survival rates for patients with localized disease. However, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.

YK-4-279 is a small molecule inhibitor that targets the oncogenic fusion protein EWS-FLI1, the primary driver in the majority of Ewing's sarcoma cases. Preclinical studies have demonstrated its potential as a targeted therapy. This guide compares the mechanism of action, efficacy, and experimental protocols of YK-4-279 with those of standard chemotherapy, providing a framework for understanding their respective roles in the treatment landscape of Ewing's sarcoma.

Mechanism of Action

YK-4-279: Targeting the EWS-FLI1 Fusion Protein

YK-4-279 functions by disrupting the critical interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA).[1][2][3][4] This interaction is essential for the transcriptional activity of EWS-FLI1, which drives the malignant phenotype of Ewing's sarcoma cells.[1][2] By inhibiting this protein-protein interaction, YK-4-279 effectively blocks the oncogenic signaling cascade initiated by EWS-FLI1, leading to cell growth arrest and apoptosis.[4]

YK-4-279_Mechanism_of_Action cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein Oncogenic_Complex EWS-FLI1/RHA Complex EWS_FLI1->Oncogenic_Complex RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Activates Tumor_Growth Tumor Growth and Proliferation Target_Genes->Tumor_Growth YK4279 YK-4-279 YK4279->Oncogenic_Complex Inhibits Interaction

Caption: Mechanism of action of YK-4-279 in Ewing's sarcoma.

Standard Chemotherapy: Multi-pronged Cytotoxic Approach

Standard chemotherapy for Ewing's sarcoma employs a combination of cytotoxic agents that target various cellular processes to induce cancer cell death. The most common regimen is VDC/IE, which alternates between cycles of vincristine, doxorubicin, and cyclophosphamide (VDC) and cycles of ifosfamide and etoposide (IE).[5][6][7][8]

  • Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

  • Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, resulting in DNA damage and cell death.

  • Cyclophosphamide and Ifosfamide: Alkylating agents that cross-link DNA strands, preventing DNA replication and transcription.

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.

Standard_Chemotherapy_Mechanism cluster_cell Ewing's Sarcoma Cell VDC_IE Standard Chemotherapy (VDC/IE) Vincristine Vincristine VDC_IE->Vincristine Alkylating_Agents Cyclophosphamide Ifosfamide VDC_IE->Alkylating_Agents Doxorubicin_Etoposide Doxorubicin Etoposide VDC_IE->Doxorubicin_Etoposide Microtubules Microtubule Dynamics Cell_Death Apoptosis / Cell Death Microtubules->Cell_Death DNA_Replication DNA Replication & Transcription DNA_Replication->Cell_Death Topoisomerase_II Topoisomerase II Function Topoisomerase_II->Cell_Death Vincristine->Microtubules Inhibits Alkylating_Agents->DNA_Replication Inhibits Doxorubicin_Etoposide->Topoisomerase_II Inhibits

Caption: Mechanisms of action of standard chemotherapy agents.

Comparative Efficacy Data

Direct comparative preclinical or clinical trials between YK-4-279 and the standard VDC/IE regimen are not yet available. The following tables summarize the existing efficacy data for each treatment modality from separate studies.

Table 1: Preclinical In Vitro Efficacy of YK-4-279 in Ewing's Sarcoma Cell Lines
Cell LineIC50 (μM)Citation
TC71~1.0[2]
A4573~1.5[2]
SK-ES-1~2.0[2]
RD-ES~0.5[2]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Standard Chemotherapy (VDC/IE) in Localized Ewing's Sarcoma
Study/TrialNumber of Patients5-Year Event-Free Survival (EFS)5-Year Overall Survival (OS)Citation
POG 9354/CCG 79425464%45%[9]
COG AEWS0031 (Interval Compression)-73%-[6]
JESS Phase II Trial4669.6%69.6%[8]
Monoinstitutional Study5066%72%[10]

Experimental Protocols

YK-4-279 In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of YK-4-279 on Ewing's sarcoma cell lines.

Methodology:

  • Cell Culture: Ewing's sarcoma cell lines (e.g., TC71, A4573) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: YK-4-279 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with the various concentrations of YK-4-279 or vehicle control.

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Protocol Start Start Cell_Culture Culture Ewing's Sarcoma Cell Lines Start->Cell_Culture Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Prepare_YK4279 Prepare Serial Dilutions of YK-4-279 Seed_Cells->Prepare_YK4279 Treat_Cells Treat Cells with YK-4-279 or Vehicle Control Prepare_YK4279->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, WST-1) Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cell viability assay.

Standard Chemotherapy In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of standard chemotherapy regimens in a preclinical Ewing's sarcoma model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

  • Tumor Implantation: Ewing's sarcoma cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously or orthotopically injected into the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The standard chemotherapy drugs (vincristine, doxorubicin, cyclophosphamide, ifosfamide, etoposide) are administered intravenously or intraperitoneally according to established clinical protocols, often in alternating cycles. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression. Overall survival may also be assessed.

  • Toxicity Evaluation: Animal body weight and general health are monitored to assess treatment-related toxicity.

  • Data Analysis: Tumor volumes and survival data are statistically analyzed to compare the efficacy of the treatment group with the control group.

In_Vivo_Protocol Start Start Implant_Tumor Implant Ewing's Sarcoma Cells into Immunocompromised Mice Start->Implant_Tumor Monitor_Tumor Monitor Tumor Growth Implant_Tumor->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_Treatment Administer Standard Chemotherapy (VDC/IE) or Vehicle Randomize->Administer_Treatment Assess_Efficacy Measure Tumor Volume and Survival Administer_Treatment->Assess_Efficacy Monitor_Toxicity Monitor Animal Weight and Health Administer_Treatment->Monitor_Toxicity Analyze_Data Statistical Analysis of Efficacy and Toxicity Assess_Efficacy->Analyze_Data Monitor_Toxicity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo xenograft model.

Discussion and Future Directions

YK-4-279 represents a promising targeted therapy for Ewing's sarcoma by directly inhibiting the master regulator of the disease, the EWS-FLI1 fusion protein. Preclinical data demonstrate its potent and specific activity against Ewing's sarcoma cells. However, its development is still in the early stages, and further studies are needed to establish its clinical efficacy and safety profile. A clinical derivative of YK-4-279, known as TK-216, has entered phase 1 clinical trials.

Standard chemotherapy, particularly the VDC/IE regimen, remains the cornerstone of treatment for Ewing's sarcoma and has a proven track record of improving patient outcomes, especially in localized disease.[5][11] However, its significant toxicity and limited efficacy in metastatic and recurrent settings underscore the need for novel therapeutic approaches.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and toxicity of YK-4-279 (and its derivatives) with standard chemotherapy are crucial.

  • Combination Therapies: Investigating the potential synergistic effects of combining YK-4-279 with standard chemotherapy agents or other targeted therapies could lead to more effective and less toxic treatment regimens.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to YK-4-279 will be essential for its successful clinical implementation.

  • Overcoming Resistance: Understanding and overcoming potential mechanisms of resistance to YK-4-279 will be critical for its long-term success.

References

Unveiling the Transcriptional Landscape: YK-4-279's Impact on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of gene expression changes induced by the novel anti-cancer agent YK-4-279 reveals significant alterations in key cellular pathways, offering insights into its therapeutic mechanism and potential biomarkers for treatment response. This guide synthesizes findings from multiple transcriptomic studies, providing a comparative overview for researchers, scientists, and drug development professionals.

YK-4-279 is a small molecule inhibitor targeting the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2][3] Its activity, however, extends to other cancers, including thyroid cancer and neuroblastoma, by modulating the activity of ETS family transcription factors.[4][5] This comparison guide delves into the transcriptomic consequences of YK-4-279 treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows.

Quantitative Transcriptomic Analysis: A Comparative Overview

YK-4-279 induces widespread changes in gene expression in treated cancer cells. The following tables summarize the key findings from comparative transcriptomic studies, highlighting the number of differentially expressed genes (DEGs) and notable examples of up- and down-regulated genes.

Cell LineCancer TypeTreatment ConditionsUpregulated Genes (Examples)Downregulated Genes (Examples)Reference
KHM-5MThyroid Cancer0.3 µM and 1 µM YK-4-279-DNA helicase genes[4]
A4573 (Resistant)Ewing SarcomaLong-term YK-4-279 exposureANO1, BRSK2, IGSF21, CD99COL24A1, PRSS23, RAB38[1]
TC71 (Resistant)Ewing SarcomaLong-term YK-4-279 exposureANO1, BRSK2, IGSF21COL24A1, PRSS23, RAB38[1]
E/F; Mx1-cre miceEWS-FLI1 induced LeukemiaYK-4-279 treatment-Mest, Cpne7, c-Myc, Gata1, Gata2, Car8[6]

In a study on thyroid cancer cells, RNA sequencing of KHM-5M cells treated with 0.3 µM and 1 µM of YK-4-279 identified 390 and 4,377 differentially expressed genes, respectively, with 214 genes overlapping between the two concentrations.[4] A key finding was the significant downregulation of genes involved in DNA replication and cell cycle, including several DNA helicase genes.[4]

Research into acquired resistance in Ewing sarcoma cell lines A4573 and TC71 revealed a distinct transcriptomic signature.[1] RNA sequencing and subsequent qPCR validation identified the upregulation of ANO1, BRSK2, and IGSF21, and the downregulation of COL24A1, PRSS23, and RAB38 in resistant cells.[1] Notably, the cell surface protein CD99 was also found to be upregulated in resistant cells.[1]

In a transgenic mouse model of EWS-FLI1-induced leukemia, treatment with YK-4-279 led to a significant reduction in the expression of EWS-FLI1 target genes, including Mest, Cpne7, c-Myc, Gata1, Gata2, and Car8.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the transcriptomic analyses of YK-4-279.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique for comprehensively profiling the transcriptome. The general workflow used in the cited studies is as follows:

  • RNA Isolation: Total RNA is extracted from YK-4-279-treated and untreated control cells using a commercially available kit, such as the RNeasy Mini kit (Qiagen).[1][7]

  • Library Preparation: Sequencing libraries are generated from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as those from Illumina.

  • Data Analysis: The raw sequencing reads are processed and analyzed to identify differentially expressed genes. This involves aligning the reads to a reference genome, quantifying gene expression levels, and performing statistical analysis to compare treated and untreated samples. A common method for relative quantification is the 2-ΔΔCq method.[1][7]

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the results of RNA-seq and to quantify the expression of specific genes of interest.

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated as described above and then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA, are used to calculate the relative expression of the target gene, often normalized to a housekeeping gene such as 18S rRNA.[1][7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by YK-4-279 and a typical experimental workflow for comparative transcriptomics.

EWS_FLI1_Signaling_Pathway YK4279 YK-4-279 Complex EWS-FLI1 / RHA Complex YK4279->Complex Inhibits EWS_FLI1 EWS-FLI1 EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Target_Genes Target Gene Transcription Complex->Target_Genes Promotes Oncogenesis Oncogenesis Target_Genes->Oncogenesis

Caption: EWS-FLI1 Signaling Pathway Inhibition by YK-4-279.

Transcriptomics_Workflow Cells Cancer Cells Treatment Treatment Cells->Treatment Untreated Untreated (Control) Treatment->Untreated Treated YK-4-279 Treated Treatment->Treated RNA_Isolation RNA Isolation Untreated->RNA_Isolation Treated->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEGs Differentially Expressed Genes Data_Analysis->DEGs

References

Unraveling the Interplay Between YK-4-279 and PARP Inhibitors: A Case of Antagonism, Not Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between novel therapeutic agents is paramount. This guide provides a detailed comparison of the effects of the E26 transformation-specific (ETS) factor inhibitor, YK-4-279, and Poly (ADP-ribose) polymerase (PARP) inhibitors, both as single agents and in combination. Contrary to the common pursuit of synergistic effects in combination therapies, preclinical data reveals an antagonistic relationship between YK-4-279 and PARP inhibitors. This guide will delve into the experimental data that substantiates this finding, providing clear, data-driven insights for future research and development strategies.

Recent investigations into the therapeutic potential of YK-4-279, a small molecule inhibitor of ETS transcription factors, have explored its efficacy in various cancer models. A key study examined its interaction with PARP inhibitors, a class of drugs that have shown significant promise in treating cancers with deficiencies in DNA damage repair. The unexpected outcome of this combination was the protective effect of PARP inhibitors against YK-4-279-induced cell death, highlighting a crucial consideration for the clinical application of these compounds.[1][2][3][4]

Quantitative Analysis of Cell Viability

The antagonistic interaction between YK-4-279 and PARP inhibitors was quantitatively assessed using MTT-based cell viability assays. The data presented below summarizes the percentage of viable RKO colon carcinoma cells (both p53 wild-type and p53 knock-out) after 72 hours of treatment with YK-4-279, the PARP inhibitor olaparib, and their combination.

Treatment GroupCell LineYK-4-279 (1 µM)Olaparib (5 µM)YK-4-279 (1 µM) + Olaparib (5 µM)
Cell Viability (%) RKOp53wt~40%~100%~80%
Cell Viability (%) RKOp53KO~20%~100%~60%

Data is estimated from graphical representations in the source publication and presented for comparative purposes.[1]

These results clearly indicate that the addition of olaparib significantly increases cell viability in the presence of YK-4-279, demonstrating an antagonistic effect. Similar results were observed with the PARP inhibitor talazoparib.[1]

Mechanistic Insights from Protein Expression Analysis

To elucidate the mechanism underlying this antagonism, Western blot analyses were performed to measure the levels of key proteins involved in DNA damage and cell death pathways. The findings are summarized below.

Treatment GroupPARP1 Hyper-PARylationCleaved PARP1γH2A.x (DNA Damage Marker)
Control BasalBasalBasal
YK-4-279 (1 µM) IncreasedIncreasedIncreased
Olaparib (5 µM) DecreasedBasalBasal
YK-4-279 (1 µM) + Olaparib (5 µM) DecreasedDecreasedDecreased

This table provides a qualitative summary of the Western blot results from the source publication.[1]

The data suggests that YK-4-279 induces hyper-PARylation of PARP1, a key step in a form of programmed cell death known as parthanatos.[1][2][3] This is accompanied by an increase in cleaved PARP1 and the DNA damage marker γH2A.x. Conversely, olaparib, by inhibiting PARP activity, prevents these effects and consequently rescues the cells from YK-4-279-induced death.[1]

Visualizing the Molecular Interactions and Experimental Design

To further clarify the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Proposed Signaling Pathway of YK-4-279 and PARP Inhibitor Interaction YK4279 YK-4-279 ETS1 ETS1 Inhibition YK4279->ETS1 inhibits PARP1_hyper PARP1 Hyper-activation (Hyper-PARylation) ETS1->PARP1_hyper leads to Parthanatos Parthanatos (Cell Death) PARP1_hyper->Parthanatos induces PARPi PARP Inhibitors (e.g., Olaparib) PARPi->PARP1_hyper blocks

Caption: Proposed signaling pathway of YK-4-279 and PARP inhibitor interaction.

Experimental Workflow for Assessing Drug Combination Effects start Start: Cancer Cell Culture (RKO p53wt & p53KO) treatment Drug Treatment (72h): - YK-4-279 - PARP Inhibitor - Combination start->treatment protein_lysis Protein Lysis (24h treatment) start->protein_lysis mtt_assay MTT Assay treatment->mtt_assay viability_analysis Cell Viability Analysis mtt_assay->viability_analysis conclusion Conclusion: Antagonistic Interaction viability_analysis->conclusion western_blot Western Blotting protein_lysis->western_blot protein_analysis Protein Expression Analysis western_blot->protein_analysis protein_analysis->conclusion

Caption: Experimental workflow for assessing drug combination effects.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.

MTT-Based Cell Viability Assay
  • Cell Seeding: RKO cells (p53 wild-type and p53 knock-out) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with YK-4-279, a PARP inhibitor (olaparib or talazoparib), or a combination of both at the indicated concentrations. Control cells were treated with the vehicle (DMSO).

  • Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. Statistical analysis was performed using a two-way ANOVA with Bonferroni post-test.[1]

Western Blotting
  • Cell Treatment and Lysis: RKO cells were treated with the indicated drug concentrations for 24 hours. Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against PARP1, cleaved PARP1, γH2A.x, ETS1, p53, and β-actin.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities were quantified using densitometry software, and β-actin was used as a loading control.[1]

References

Assessing the Off-Target Profile of YK-4-279 in Proteomic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor YK-4-279, a compound developed to target the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. While comprehensive, unbiased proteomic studies to map the complete off-target interactome of YK-4-279 are not yet publicly available, this document synthesizes existing data on its known interactions and compares its profile with alternative therapeutic strategies targeting the EWS-FLI1 pathway.

YK-4-279: On-Target and Known Off-Target Profile

YK-4-279 was initially identified as a direct inhibitor of the EWS-FLI1 fusion protein, functioning by disrupting its critical interaction with RNA helicase A (RHA)[1][2][3][4]. This oncoprotein is a chimeric transcription factor present in approximately 85% of Ewing sarcoma cases. The disruption of the EWS-FLI1/RHA complex inhibits the oncogenic activity of EWS-FLI1, leading to apoptosis in Ewing sarcoma cells[1][2][3][4][5]. The active enantiomer, (S)-YK-4-279, demonstrates greater potency in this inhibition[6][7][8].

Subsequent research has revealed that YK-4-279 and its clinical derivative, TK-216, interact with other members of the ETS family of transcription factors, which can be considered off-target effects in the context of EWS-FLI1-driven cancers. Furthermore, a significant non-ETS off-target has been identified for TK-216.

Target ClassProtein TargetContext of InteractionReference
On-Target EWS-FLI1Disrupts interaction with RNA Helicase A (RHA) in Ewing Sarcoma.[1][2][3][4]
Off-Target (ETS Family) ERG, ETV1Inhibits their activity in prostate cancer.[1]
SPIB, SPI1Interferes with their protein interactions in lymphoma.[9]
PU.1Potential target in myeloid and B-lymphoid leukemia.[10]
Off-Target (Non-ETS) Tubulin (specifically α-tubulin)TK-216 (a YK-4-279 derivative) acts as a microtubule destabilizing agent. Mutations in TUBA1B confer resistance.[11][12][13]

Experimental Protocols

While a specific protocol for a comprehensive proteomic off-target analysis of YK-4-279 is not available, a general workflow for such an experiment using affinity purification-mass spectrometry (AP-MS) is described below. This methodology is standard for identifying the protein interactors of a small molecule.

Protocol: Affinity Purification-Mass Spectrometry for Small Molecule Target Identification

This protocol outlines the key steps for identifying protein targets of a small molecule like YK-4-279.

  • Immobilization of the Small Molecule:

    • Synthesize a derivative of YK-4-279 with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).

    • Covalently couple the YK-4-279 derivative to the activated beads.

    • Prepare control beads with no coupled molecule or with a structurally similar but inactive compound to identify non-specific binders.

  • Cell Lysis and Protein Extraction:

    • Culture Ewing sarcoma cells (e.g., A673, TC71) to a sufficient density.

    • Harvest the cells and lyse them using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the YK-4-279-conjugated beads and control beads.

    • Allow binding to occur for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer (e.g., urea).

    • Reduce and alkylate the eluted proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Quantify the relative abundance of proteins in the YK-4-279 pulldown compared to the control pulldown to identify specific interactors.

Comparison with Alternative EWS-FLI1 Targeting Strategies

Several alternative approaches to inhibit EWS-FLI1 function are under investigation, each with a distinct mechanistic profile that can be compared to YK-4-279.

Therapeutic StrategyExample Compound(s) / MethodMechanism of ActionPotential for Off-Targets
Direct EWS-FLI1 Inhibition (Protein-Protein Interaction) YK-4-279 / TK-216 Disrupts EWS-FLI1 interaction with RHA.Known off-targets include other ETS factors and tubulin. A full proteomic screen is lacking.
EWS-FLI1 Protein Destabilization Fimepinostat (CUDC-907)HDAC inhibitor that leads to the destabilization of the EWS-FLI1 protein.Broad effects due to HDAC inhibition, impacting the stability and expression of numerous other proteins.
ThiostreptonDownregulates EWS-FLI1 at both the mRNA and protein levels.Mechanism of EWS-FLI1 downregulation is not fully characterized; potential for broad off-target effects.
Indirect Inhibition of EWS-FLI1 Transcription BET Bromodomain Inhibitors (e.g., JQ1)Suppress the transcriptional activity of EWS-FLI1 on its target genes.BET proteins are general transcriptional regulators, so inhibition can have widespread effects on gene expression beyond the EWS-FLI1 pathway.
Targeting Downstream Effectors IGF-1R InhibitorsEWS-FLI1 drives an IGF-1 autocrine loop; inhibiting this pathway is a therapeutic strategy.Targets a specific signaling pathway that may be active in normal tissues, leading to potential side effects.
Targeting Required Pathways PARP InhibitorsEWS-FLI1 sensitizes cells to PARP inhibition.Effects are most pronounced in cells with DNA damage repair deficiencies, but PARP has roles in other cellular processes.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Off-Target Identification

experimental_workflow cluster_bait_prep Bait Preparation cluster_protein_extraction Protein Extraction cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis YK4279 YK-4-279 Conjugation Conjugation YK4279->Conjugation Beads Affinity Beads Beads->Conjugation Incubation Incubation Conjugation->Incubation Cells Ewing Sarcoma Cells Lysis Cell Lysis Cells->Lysis Lysate Clarified Lysate Lysis->Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis ProteinID Off-Target Identification DataAnalysis->ProteinID

Caption: Workflow for identifying YK-4-279 off-targets.

YK-4-279 Mechanism of Action and Known Interactions

yk4279_mechanism cluster_target Target Pathway cluster_off_target Known Off-Targets EWS_FLI1 EWS-FLI1 Oncogenic_Transcription Oncogenic Transcription EWS_FLI1->Oncogenic_Transcription RHA RHA RHA->Oncogenic_Transcription YK4279 YK-4-279 YK4279->EWS_FLI1 Inhibits Interaction ETS_Factors Other ETS Factors (ERG, ETV1, SPIB) YK4279->ETS_Factors Tubulin Tubulin YK4279->Tubulin Destabilizes (TK-216)

References

Validating the Preclinical Efficacy of YK-4-279 for Clinical Trial Consideration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of YK-4-279, a novel inhibitor of the EWS-FLI1 fusion protein, against alternative therapeutic strategies for Ewing sarcoma. The data presented is intended to support the consideration of YK-4-279 for clinical trials.

Executive Summary

Ewing sarcoma is an aggressive pediatric bone and soft tissue cancer driven by the aberrant EWS-FLI1 transcription factor. YK-4-279 is a small molecule designed to directly target this oncoprotein by disrupting its critical interaction with RNA helicase A (RHA), thereby inhibiting its oncogenic activity.[1][2] Preclinical studies have demonstrated the potent and specific anti-tumor effects of YK-4-279 and its clinical derivative, TK-216, in both in vitro and in vivo models of Ewing sarcoma. This guide compares the preclinical performance of YK-4-279 with standard-of-care chemotherapy and other emerging targeted therapies, providing a data-driven assessment of its potential as a clinical candidate.

Mechanism of Action: YK-4-279

YK-4-279 functions by binding to the EWS-FLI1 fusion protein and sterically hindering its interaction with RHA.[1][2] This disruption is crucial as the EWS-FLI1/RHA complex is essential for the transactivation of target genes that drive the malignant phenotype of Ewing sarcoma. By inhibiting this protein-protein interaction, YK-4-279 effectively abrogates the oncogenic signaling cascade initiated by EWS-FLI1, leading to cell cycle arrest and apoptosis in Ewing sarcoma cells.[3]

YK-4-279_Mechanism_of_Action cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein Oncogenic_Complex EWS-FLI1/RHA Complex EWS_FLI1->Oncogenic_Complex RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Activates Tumor_Growth Tumor Growth & Proliferation Target_Genes->Tumor_Growth Drives YK4279 YK-4-279 YK4279->Oncogenic_Complex Inhibits Interaction WST-1_Assay_Workflow Seed_Cells 1. Seed Ewing sarcoma cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drug 3. Add serial dilutions of YK-4-279 or alternative drug Incubate_24h->Add_Drug Incubate_72h 4. Incubate for 72 hours Add_Drug->Incubate_72h Add_WST1 5. Add WST-1 reagent to each well Incubate_72h->Add_WST1 Incubate_2h 6. Incubate for 2 hours Add_WST1->Incubate_2h Measure_Absorbance 7. Measure absorbance at 450 nm Incubate_2h->Measure_Absorbance Calculate_Viability 8. Calculate percentage cell viability relative to control Measure_Absorbance->Calculate_Viability YK-4-279_Signaling_Pathway EWS_FLI1_RHA EWS-FLI1/RHA Complex Target_Gene_Expression Oncogenic Target Gene Expression (e.g., NR0B1) EWS_FLI1_RHA->Target_Gene_Expression Upregulates G2M_Arrest G2/M Arrest EWS_FLI1_RHA->G2M_Arrest Apoptosis_Induction Apoptosis EWS_FLI1_RHA->Apoptosis_Induction Cell_Cycle_Progression Cell Cycle Progression Target_Gene_Expression->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Gene_Expression->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth YK4279 YK-4-279 YK4279->EWS_FLI1_RHA Inhibits

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemicals: A Guide for SR-3-65

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "SR-3-65" does not correspond to a specific chemical in standard databases. However, based on common laboratory chemical nomenclature, this guide will address the proper disposal procedures for Strontium Nitrate (Sr(NO₃)₂) , a compound frequently used in research and development, which may be relevant to your inquiry. The following information is for guidance purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact chemical you are handling.

Essential Safety and Logistical Information

Proper disposal of laboratory waste is critical for ensuring personnel safety and environmental protection. Strontium nitrate is a strong oxidizer and requires careful handling to prevent fires, explosions, and environmental contamination.[1][2]

Immediate Actions and Spill Response:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse any dust or fumes.

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[3]

  • Clean-up: Carefully sweep up the solid material and place it into a designated, labeled waste container. Avoid generating dust.[4] Do not use combustible materials like paper towels for cleanup of an oxidizer.

Quantitative Data Summary

The following table summarizes key quantitative data for Strontium Nitrate, essential for understanding its physical and chemical properties relevant to handling and disposal.

PropertyValueSource
Molar Mass211.63 g/mol (anhydrous)[5]
Melting Point570 °C (1,058 °F)[5]
Solubility in Water660 g/L (at 20 °C)[5]
Density2.986 g/cm³[5]
LD50 (oral, rat)2750 mg/kg[5]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is mandatory for ensuring safety.

  • Waste Identification and Classification:

    • Characterize the waste. Strontium nitrate is classified as an oxidizer (Hazard Class 5.1).[4]

    • Consult local, state, and federal regulations to determine if it is considered hazardous waste.[4]

  • Segregation:

    • Store waste strontium nitrate separately from combustible and incompatible materials such as organic materials, strong acids, and reducing agents.[3][4]

  • Containerization:

    • Use only approved, compatible, and clearly labeled waste containers.

    • The container must be in good condition, with a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name ("Strontium Nitrate"), and the associated hazards (e.g., "Oxidizer").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[3]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Complete all necessary waste manifest paperwork accurately.

    • Never dispose of strontium nitrate down the drain or in the regular trash.[4]

Experimental Workflow: Disposal Path

The following diagram illustrates the logical workflow for the proper disposal of strontium nitrate waste from a laboratory setting.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Temporary Accumulation Area cluster_2 Final Disposal A Identify and Classify Waste (Strontium Nitrate - Oxidizer) B Segregate from Incompatibles A->B C Package in Labeled, Approved Container B->C D Store in Designated Secure Location C->D E Arrange for Licensed Hazardous Waste Pickup D->E F Complete Waste Manifest E->F G Transport to Treatment, Storage, and Disposal Facility F->G

Caption: Workflow for the proper disposal of strontium nitrate.

References

Essential Safety and Handling Protocols for SR-3-65

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of "SR-3-65" is not definitively established in publicly available chemical databases. However, safety data sheets for a product named "SR 3," a cleaning solution containing 2-Butoxyethanol and Nonylphenol Ethoxylates, are accessible. This guide provides safety and handling information based on the properties of "SR 3." Researchers, scientists, and drug development professionals are strongly advised to confirm the precise identity of the substance they are handling by consulting the manufacturer's Safety Data Sheet (SDS) before commencing any work.

Hazard Identification

The product "SR 3" is classified as hazardous. It is known to cause skin and serious eye irritation. Key components include 2-Butoxyethanol, which is harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the eyes and skin.[1] Nonylphenol Ethoxylates are also known to cause serious eye irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to ensure personal safety when handling "SR 3." The following table summarizes the recommended equipment.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles or Face ShieldShould be worn at all times to protect from splashes.[2][3][4] In cases of potential significant splashing, a face shield should be used in conjunction with goggles.[2]
Hand Protection Chemical-resistant glovesNitrile or rubber gloves are recommended to prevent skin contact.[2] Gloves should be inspected for integrity before each use and replaced if damaged.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect from incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection NIOSH/MSHA approved respiratorTo be used if working in a poorly ventilated area or if there is a risk of generating aerosols or mists. The type of respirator should be selected based on the potential exposure concentration.
Foot Protection Closed-toe shoesShould always be worn in a laboratory setting to protect against spills.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks during the handling and use of "SR 3."

3.1. Preparation and Handling:

  • Ventilation: Always handle "SR 3" in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Avoid Contact: Minimize direct contact with the substance.[3] Use tools and engineered controls where possible.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the chemical.[5]

3.2. Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area/fume hood b->c Proceed to handling d Dispense and use the chemical c->d e Decontaminate work surfaces d->e After use f Doff and dispose of/clean PPE e->f g Wash hands thoroughly f->g h Segregate and label chemical waste g->h Prepare for disposal i Dispose of waste according to institutional and local regulations h->i

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.